Berlinite
Description
Properties
CAS No. |
13769-32-9 |
|---|---|
Molecular Formula |
C12H12ClN3O2 |
Synonyms |
Berlinite |
Origin of Product |
United States |
Foundational & Exploratory
what are the crystallographic properties of berlinite
An In-depth Technical Guide to the Crystallographic Properties of Berlinite
This guide provides a comprehensive overview of the crystallographic properties of this compound (AlPO₄), a rare phosphate mineral isostructural with quartz. The information is intended for researchers, scientists, and professionals in drug development and materials science who require detailed structural information.
Introduction
This compound, with the chemical formula AlPO₄, is a phosphate mineral that exhibits a crystal structure analogous to that of quartz (SiO₂)[1][2][3][4][5]. This structural similarity arises from the substitution of silicon atoms with alternating aluminum and phosphorus atoms[4][5]. This substitution leads to a doubling of the c unit-cell parameter compared to quartz[4][6]. This compound exists in low-temperature (α-berlinite) and high-temperature (β-berlinite) polymorphs, which are isostructural with α-quartz and β-quartz, respectively[1][2][3]. The mineral is typically colorless, greyish, or pale pink and is found in high-temperature hydrothermal or metasomatic deposits[1][6][7].
Crystallographic Data
The crystallographic properties of α-berlinite have been determined through various studies, primarily using X-ray diffraction techniques. The key crystallographic data are summarized in the tables below.
Unit Cell and Crystal System
This compound crystallizes in the trigonal crystal system, belonging to the trapezohedral class[1][6][7].
| Property | Value | Reference |
| Crystal System | Trigonal | [1][6][7] |
| Crystal Class (H-M) | 32 - Trapezohedral | [1][6][8] |
| Space Group | P3₁21 or P3₂21 | [1][4][6][8] |
Lattice Parameters
The lattice parameters for this compound can vary slightly between different studies but are generally consistent.
| Parameter | Value (Å) | Reference |
| a | 4.941 - 4.9458 | [1][4][6][8] |
| c | 10.94 - 10.9526 | [1][4][6][8] |
| a:c ratio | 1 : 2.214 | [6] |
| Unit Cell Volume (V) | 231.30 - 232.0 ų | [4][6] |
| Formula Units (Z) | 3 | [4][6][8] |
Atomic Positions
The ordering of aluminum and phosphorus atoms is a key feature of the this compound structure. The fractional coordinates of the atoms in the conventional unit cell are provided below.
| Atom | Wyckoff Symbol | x | y | z | Reference |
| Al | 3a | 0.465614 | 0 | 1/3 | [9] |
| P | 3b | 0.465707 | 0 | 5/6 | [9] |
| O | 6c | 0.259047 | 0.415054 | 0.11682 | [9] |
| O | 6c | 0.416318 | 0.293648 | 0.397295 | [9] |
Bond Distances and Angles
The structure consists of corner-sharing AlO₄ and PO₄ tetrahedra.
| Bond | Distance (Å) | Reference |
| Al-O | 1.73 - 1.74 | [9] |
| P-O | 1.52 - 1.53 | [9] |
| Angle | Value (°) | Reference |
| Al-O1-P | 142.62 | [4] |
| Al-O2-P | 142.26 | [4] |
Experimental Protocols
The determination of this compound's crystallographic properties primarily relies on X-ray diffraction (XRD) and electron microprobe analysis.
Single-Crystal X-ray Diffraction
A common method for precise structure determination is single-crystal XRD.
-
Sample Selection : A small, well-formed single crystal of this compound (typically < 1 mm) is selected.
-
Mounting : The crystal is mounted on a goniometer head.
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., MoKα radiation) is directed at the crystal. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Data Processing : The collected diffraction data are processed to determine the unit cell parameters and space group.
-
Structure Solution and Refinement : The atomic positions are determined and refined to achieve the best fit between the observed and calculated diffraction intensities[4]. Twinning, such as by the Dauphiné law which is also observed in quartz, may need to be considered during refinement[4].
Powder X-ray Diffraction
Powder XRD is used to identify this compound and to determine its lattice parameters from a polycrystalline sample.
-
Sample Preparation : A this compound sample is ground to a fine powder to ensure random orientation of the crystallites.
-
Data Collection : The powder is placed in a sample holder in a powder diffractometer. The sample is irradiated with a monochromatic X-ray beam over a range of 2θ angles.
-
Data Analysis : The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions and intensities of the diffraction peaks are compared to standard diffraction patterns for this compound (e.g., PDF 10-423) for phase identification[8][10]. The peak positions can be used to refine the lattice parameters.
Electron Microprobe Analysis
This technique is employed to determine the chemical composition of the mineral.
-
Sample Preparation : A polished thin section or a grain mount of the mineral is prepared.
-
Analysis : A focused beam of electrons is directed at the sample, causing the emission of characteristic X-rays from the constituent elements.
-
Data Interpretation : The energy and intensity of these X-rays are measured to determine the elemental composition, confirming the AlPO₄ stoichiometry[4].
Visualizations
Crystal Structure of this compound
Caption: Schematic of AlO₄ and PO₄ tetrahedra corner-sharing in this compound.
Experimental Workflow for Crystallographic Analysis
Caption: Workflow for crystallographic and chemical analysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (this compound) - Rock Identifier [rockidentifier.com]
- 3. assignmentpoint.com [assignmentpoint.com]
- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 5. quora.com [quora.com]
- 6. mindat.org [mindat.org]
- 7. This compound - Celestial Earth Minerals [celestialearthminerals.com]
- 8. handbookofmineralogy.org [handbookofmineralogy.org]
- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 10. This compound Mineral Data [webmineral.com]
Berlinite (AlPO₄): A Comprehensive Technical Analysis of its Formula and Structure
For Immediate Release
This technical guide provides an in-depth analysis of the mineral berlinite, with a primary focus on its chemical formula and crystal structure. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, details experimental protocols for its characterization, and presents logical and structural relationships through standardized visualizations.
Introduction
This compound is an aluminum phosphate mineral with the chemical formula AlPO₄.[1][2][3] It is a rare mineral found in high-temperature hydrothermal or metasomatic deposits.[1][4] The primary significance of this compound in materials science and crystallography lies in its structural similarity to quartz (SiO₂).[5] This relationship involves the substitution of a silicon atom with aluminum and phosphorus atoms, leading to a doubling of the c-axis in the unit cell.[6] Like quartz, this compound exists in low-temperature (α-berlinite) and high-temperature (β-berlinite) polymorphs and exhibits piezoelectric properties.[4][6]
Chemical and Crystallographic Data
The fundamental properties of this compound are summarized in the following tables. Table 1 outlines its basic chemical and physical characteristics, while Table 2 provides detailed crystallographic parameters based on X-ray diffraction studies.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | AlPO₄ | [1][2][3] |
| Molecular Weight | 121.95 g/mol | [3] |
| Color | Colorless, grayish, pale pink | [1][4][7] |
| Crystal System | Trigonal | [1][4] |
| Hardness (Mohs) | 6.5 | [1][4] |
| Specific Gravity | 2.64–2.66 g/cm³ | [1][4] |
| Luster | Vitreous (glassy) | [1][8] |
| Fracture | Conchoidal | [1][4] |
| Optical Properties | Uniaxial (+) | [1][4] |
| Refractive Indices | nω = 1.524, nε = 1.532 | [1] |
Table 2: Crystallographic Data for α-Berlinite
| Parameter | Value | Reference(s) |
| Space Group | P3₁21 | [1][6] |
| Lattice Parameters | a = 4.9458(10) Å | [4][6] |
| c = 10.9526(20) Å | [4][6] | |
| Unit Cell Volume | 232.0 ų | [6] |
| Formula Units (Z) | 3 | [1][4][6] |
Detailed Crystal Structure
The structure of this compound is a framework of alternating, corner-sharing AlO₄ and PO₄ tetrahedra.[6] The ordering of aluminum and phosphorus atoms is a key feature that distinguishes it from the simpler quartz structure. The precise atomic positions within the unit cell, determined through single-crystal X-ray diffraction, are provided in Table 3. Key interatomic distances and angles are summarized in Table 4, illustrating the geometry of the tetrahedral framework.
Table 3: Fractional Atomic Coordinates for α-Berlinite
| Atom | Wyckoff Symbol | x | y | z | Reference(s) |
| Al | 3a | 0.465614 | 0 | 1/3 | |
| P | 3b | 0.465707 | 0 | 5/6 | |
| O1 | 6c | 0.416318 | 0.293648 | 0.397295 | |
| O2 | 6c | 0.259047 | 0.415054 | 0.11682 |
Table 4: Selected Interatomic Distances and Angles
| Bond/Angle | Distance (Å) / Angle (°) | Reference(s) |
| Al-O Bond Lengths | 1.73 Å, 1.74 Å | |
| P-O Bond Lengths | 1.52 Å, 1.53 Å | |
| Average Al-O Distance | 1.734 Å | [6] |
| Average P-O Distance | 1.526 Å | [6] |
| Al-O1-P Bridge Angle | 142.62(7)° | [6] |
| Al-O2-P Bridge Angle | 142.26(7)° | [6] |
Experimental Protocols
The characterization and synthesis of this compound rely on standard techniques in materials science and mineralogy. The following sections detail the methodologies for structure determination and crystal growth.
Single-Crystal X-ray Diffraction
This non-destructive technique is used to determine the precise atomic arrangement within a crystal.
Objective: To determine the unit cell parameters, space group, and atomic positions of a this compound crystal.
Methodology:
-
Crystal Selection: A small, high-quality single crystal of this compound (typically < 1 mm) is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group symmetry. The intensities of the diffraction spots are integrated.
-
Structure Solution and Refinement: The initial crystal structure is solved using direct methods or Patterson functions. The structural model, including atomic coordinates and displacement parameters, is then refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction intensities. For a this compound sample from the Cioclovina Cave, the final refinement converged at an R1 factor of 0.0276.[6]
Hydrothermal Synthesis
Hydrothermal synthesis is a common method for growing high-quality single crystals of this compound, which has a retrograde solubility in acidic solutions.
Objective: To synthesize single crystals of this compound from nutrient material.
Methodology:
-
Apparatus: A high-pressure autoclave, often lined with a noble metal like platinum or silver to prevent corrosion from the acidic medium.
-
Reactants: Nutrient material (polycrystalline AlPO₄) is placed in the hotter region of the autoclave, and seed crystals of this compound are placed in the cooler region. The vessel is filled to a specific percentage with a mineralizer solution, typically phosphoric acid (H₃PO₄).
-
Growth Conditions: The autoclave is sealed and heated to create a temperature gradient between the nutrient and the seed crystals (e.g., 250-300°C). Due to this compound's retrograde solubility, the nutrient dissolves in the cooler region and crystallizes on the seeds in the hotter region.
-
Process: The process is run for several days or weeks, depending on the desired crystal size. The temperature and pressure are carefully controlled throughout the growth run.
-
Recovery: After the growth period, the autoclave is slowly cooled to room temperature, and the newly grown this compound crystals are recovered.
Visualizations
The following diagrams illustrate key structural and procedural concepts related to this compound, adhering to the specified visualization standards.
References
- 1. scribd.com [scribd.com]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. mindat.org [mindat.org]
- 4. The crystal structure of this compound AIPO4 at high pressure | Semantic Scholar [semanticscholar.org]
- 5. The temperature dependence of the crystal structure of this compound, a quartz-type form of AlPO4 | Semantic Scholar [semanticscholar.org]
- 6. handbookofmineralogy.org [handbookofmineralogy.org]
- 7. This compound Mineral Data [webmineral.com]
- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Aluminum Phosphate
Executive Summary
Aluminum phosphate (AlPO₄) is an inorganic compound with significant applications in the pharmaceutical industry, serving as an antacid, a vaccine adjuvant, and a component in various drug delivery systems.[1][2][3] Its efficacy and safety in these roles are intrinsically linked to its distinct physical and chemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of aluminum phosphate, including its thermal stability, solubility, and crystalline structure. The document details standardized experimental protocols for its synthesis and characterization and employs visualizations to illustrate key processes and relationships relevant to research and drug development.
Core Physical and Chemical Properties
The functional characteristics of aluminum phosphate are dictated by its fundamental physical and chemical properties. Quantitative data for these properties are summarized below for easy reference and comparison.
Physical Properties
Aluminum phosphate is a white, crystalline powder in its anhydrous form.[2][4][5] It is odorless and exists in several polymorphic and hydrated forms, which can influence its physical characteristics.[2][6]
Table 1: Key Physical Properties of Aluminum Phosphate
| Property | Value | Notes | References |
| Molecular Formula | AlPO₄ | Anhydrous form | [7][8] |
| Molar Mass | 121.95 g/mol | [4][7][8][9] | |
| Appearance | White, crystalline powder | Can appear as a colorless liquid in solution or suspension | [2][4][5][10] |
| Density | 2.566 g/cm³ | At 25 °C | [4][11][12] |
| Melting Point | >1500 °C (decomposes) | Often cited as 1800 °C; decomposes at high temperatures | [4][5][6][10] |
| Boiling Point | Decomposes | [4][6] | |
| Refractive Index (nD) | 1.546 | For the mineral berlinite (hexagonal form) | [4][11] |
Solubility Profile
Aluminum phosphate is practically insoluble in water and organic solvents like alcohol.[1][11][12] However, its solubility is highly dependent on pH, demonstrating amphoteric behavior. It readily dissolves in dilute mineral acids (like HCl and HNO₃) and strong alkaline solutions.[1][6][11] This pH-dependent solubility is critical for its function as an antacid.[13]
Table 2: Solubility Data for Aluminum Phosphate
| Solvent | Solubility | Notes | References |
| Water | 1.89 x 10⁻⁹ g/100 mL | Practically insoluble | [4] |
| Alcohol | Practically insoluble | [11][12] | |
| Dilute Mineral Acids (HCl, HNO₃) | Soluble / Very slightly soluble | Dissolves to form aluminum salts and phosphoric acid | [1][4][11] |
| Alkali Hydroxide Solutions | Soluble | Dissolves due to the formation of soluble aluminate complexes | [1][11][12] |
Table 3: Solubility Product (Ksp) of Aluminum Phosphate
| Compound Form | Formula | Solubility Product (Ksp) | Temperature (°C) | References |
| Anhydrous Aluminum Phosphate | AlPO₄ | 9.83 x 10⁻²¹ | 25 | [1] |
| Hydrated Aluminum Phosphate | AlPO₄·1.5H₂O | 10⁻²⁰.⁴⁶ | 22 | [1] |
Crystal Structure
Aluminum phosphate is polymorphic, meaning it can exist in several crystalline forms.[2] Many of its structures are analogous to silicon dioxide polymorphs.[2] The most common form, this compound, has a trigonal crystal structure similar to α-quartz, where aluminum and phosphorus atoms alternate in the silicon positions, each tetrahedrally coordinated to four oxygen atoms.[2] Other forms, such as a low-cristobalite type with orthorhombic symmetry, have also been identified.[14][15] Hydrated forms like the dihydrate (AlPO₄·2H₂O) can have a structure similar to NaCl.[2]
Chemical Properties
Thermal Stability: Anhydrous aluminum orthophosphate is a highly stable compound, with decomposition occurring at temperatures exceeding 1200°C.[16] Its thermal stability is comparable to or greater than other anhydrous metal orthophosphates.[16] Hydrated forms lose water at lower temperatures, typically below 200°C, before the anhydrous salt decomposes at much higher temperatures.[16] The thermal stability increases with higher oxygen partial pressure.[17]
Reactivity:
-
Reaction with Acids: Aluminum phosphate reacts with strong acids like hydrochloric acid to form the corresponding aluminum salt and phosphoric acid.[2][6][18] AlPO₄ + 3HCl → AlCl₃ + H₃PO₄[18]
-
Reaction with Bases: It dissolves in alkaline solutions to form soluble aluminate complexes, such as [Al(OH)₄]⁻.[1]
-
Double Displacement: It can react with other salts in a double displacement reaction, for example with magnesium chloride to form magnesium phosphate and aluminum chloride.[2][6] 2AlPO₄ + 3MgCl₂ → Mg₃(PO₄)₂ + 2AlCl₃[6]
Experimental Protocols
Reproducibility in research and development requires detailed methodologies. This section outlines common experimental protocols for the synthesis and analysis of aluminum phosphate.
Synthesis of Aluminum Phosphate via Co-Precipitation
This method is a straightforward approach for producing aluminum phosphate nanoparticles by mixing aqueous solutions of an aluminum salt and a phosphate salt.[3]
Objective: To synthesize aluminum phosphate via a double displacement reaction.
Balanced Chemical Equation: AlCl₃ + Na₃PO₄ → AlPO₄(s) + 3NaCl[3]
Materials:
-
Aluminum chloride (AlCl₃)
-
Trisodium phosphate (Na₃PO₄) or Ammonium Phosphate
-
Deionized water
-
Centrifuge
-
Drying oven
Procedure:
-
Solution Preparation: Prepare aqueous solutions of aluminum chloride and a soluble phosphate salt (e.g., trisodium phosphate) at desired concentrations (e.g., 0.25 M).[19]
-
Precipitation: Slowly add the aluminum chloride solution to the phosphate solution while stirring continuously. A white, murky precipitate of aluminum phosphate will form immediately.[3][19]
-
Aging: Continue stirring the mixture for a defined period (e.g., 1-2 hours) to allow for the complete formation and aging of the precipitate.
-
Washing: Isolate the precipitate by centrifugation. Remove the supernatant and wash the solid pellet multiple times with deionized water to remove soluble impurities like NaCl.[3]
-
Drying: Dry the purified precipitate in an oven at a controlled temperature (e.g., 80-100 °C) until a constant weight is achieved.[3]
-
Characterization: The final product can be characterized using techniques such as XRD for crystal structure, SEM/TEM for morphology, and particle size analysis.[3][20]
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and decomposition profile of aluminum phosphate.[16]
Objective: To evaluate the thermal decomposition of aluminum phosphate as a function of temperature.
Instrumentation: TGA/DSC instrument.
Procedure:
-
Sample Preparation: Place a precisely weighed amount of the aluminum phosphate sample (typically 5-10 mg) into an alumina or platinum crucible.
-
Instrument Setup: Place the crucible in the TGA/DSC furnace.
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 1400 °C) at a constant heating rate (e.g., 10 °C/min).[16]
-
Atmosphere: Conduct the analysis under a controlled atmosphere, such as nitrogen or air, with a constant flow rate. The oxygen partial pressure can significantly affect thermal stability.[17]
-
Data Analysis: Record the weight loss (TGA) and heat flow (DSC) as a function of temperature. Analyze the resulting curves to identify temperatures corresponding to water loss and decomposition events.[16]
Key Applications and Mechanisms
The physicochemical properties of aluminum phosphate directly enable its use in pharmaceutical applications, most notably as a vaccine adjuvant.
Role as a Vaccine Adjuvant
Aluminum phosphate is one of the most common adjuvants used in human vaccines, including those for hepatitis A and B, and diphtheria-tetanus-containing vaccines.[4][21] Adjuvants are substances that enhance the body's immune response to an antigen.[13][22]
The mechanism of action for aluminum adjuvants is not fully elucidated but is understood to involve several key steps:
-
Depot Formation: After injection, the aluminum phosphate forms a depot at the injection site, which slowly releases the antigen. This prolongs the exposure of the immune system to the antigen.[13]
-
Immune Cell Recruitment: The adjuvant stimulates the innate immune system, leading to the recruitment of immune cells like macrophages and dendritic cells to the injection site.[22]
-
Antigen Uptake: The particulate nature of the adjuvant facilitates the uptake of the antigen by antigen-presenting cells (APCs).[23]
-
Inflammasome Activation: Aluminum salts can activate the NLRP3 inflammasome within APCs, leading to the release of pro-inflammatory cytokines that further boost the immune response.
Factors Influencing Solubility
The utility of aluminum phosphate as an antacid is governed by its pH-dependent solubility. In the acidic environment of the stomach, it dissolves to neutralize acid, while in the more neutral pH of the intestines, it remains largely insoluble. This relationship is influenced by several interconnected factors.
Conclusion
Aluminum phosphate is a compound whose value in pharmaceutical development is underscored by its well-defined yet complex physicochemical properties. Its high thermal stability, polymorphic nature, and, most critically, its pH-dependent solubility are key to its function. For researchers and drug development professionals, a thorough understanding of these properties, along with standardized protocols for synthesis and analysis, is essential for leveraging this compound effectively in existing and novel applications, from vaccine formulation to advanced drug delivery systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Aluminium Phosphate: Structure, Properties & Uses Explained [vedantu.com]
- 3. benchchem.com [benchchem.com]
- 4. Aluminium phosphate - Wikipedia [en.wikipedia.org]
- 5. Aluminum Phosphate Formula: Properties, Chemical Structure and Uses [extramarks.com]
- 6. Aluminium Phosphate: Structure, Properties and Uses. [allen.in]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 磷酸铝 reagent grade | Sigma-Aldrich [sigmaaldrich.com]
- 9. laboratorynotes.com [laboratorynotes.com]
- 10. Aluminum Phosphate | AlPO4 | CID 64655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Aluminium phosphate | 7784-30-7 [chemicalbook.com]
- 12. chembk.com [chembk.com]
- 13. What is the mechanism of Aluminium Phosphate? [synapse.patsnap.com]
- 14. journals.iucr.org [journals.iucr.org]
- 15. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 16. benchchem.com [benchchem.com]
- 17. osti.gov [osti.gov]
- 18. byjus.com [byjus.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Aluminum phosphate | 7784-30-7 | Benchchem [benchchem.com]
- 21. immunizationmanagers.org [immunizationmanagers.org]
- 22. Research Progress of Aluminum Phosphate Adjuvants and Their Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Berlinite: A Technical Guide to its Natural Occurrence and Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the phosphate mineral berlinite (AlPO₄), focusing on its natural occurrence, geological formation, and synthetic preparation. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who may encounter or have an interest in this unique mineral and its synthetic analogues.
Natural Occurrence
This compound is a relatively rare mineral, first identified in 1868 at the Västanå iron mine in Scania, Sweden, and named in honor of Nils Johan Berlin, a professor at Lund University.[1] Its occurrences are typically associated with high-temperature geological environments.
Geological Environments
The primary geological settings for natural this compound are high-temperature hydrothermal or metasomatic deposits.[1][2] It is also found in granite pegmatites.[1] A notable and unusual occurrence is in the Cioclovina Cave in Romania, where it is found in phosphate-rich sediments that have undergone natural heating, likely due to the in-situ combustion of guano.[3][4]
Global Distribution
Natural deposits of this compound have been documented in several locations worldwide, including:
-
Australia: Mount Perry in Queensland and the Paddy's River copper mine in the Brindabella Mountains.[1][3]
-
Brazil: The Sapucaia pegmatite mine in Minas Gerais.[3]
-
Germany: Ehrenfriedersdorf pegmatite in the Erzgebirge.[5]
-
Romania: Cioclovina Cave in the Sureanu Mountains.[3]
-
Rwanda: The Buranga and Rusororo pegmatites in the Gatumba district.[3]
-
Sweden: The Västanå mine near Näsum, Skåne, and at Hålsjöberg, Värmland.[3]
-
United States: Arizona.[6]
Associated Minerals
This compound is often found in association with a variety of other minerals, which can provide clues to its formation conditions. In granite pegmatites, associated minerals include augelite, attakolite, kyanite, pyrophyllite, scorzalite, lazulite, gatumbaite, burangaite, amblygonite, phosphosiderite, purpurite, apatite, muscovite, quartz, and hematite.[1][3] At the Paddy's River copper mine in Australia, it co-occurs with alunite, aragonite, collophane, crandallite, francoanellite, gypsum, huntite, hydromagnesite, leucophosphite, nesquehonite, niter, and nitrocalcite.[1][3]
Formation of this compound
The formation of this compound, both naturally and synthetically, is intrinsically linked to high-temperature conditions. It is isostructural with quartz, exhibiting a low-temperature α-quartz structure and a high-temperature β-quartz structure.[1][7]
Natural Formation Conditions
The presence of this compound in high-temperature hydrothermal and metasomatic deposits, as well as in pegmatites, suggests its formation from aluminum and phosphate-rich fluids at elevated temperatures and pressures. In the Ehrenfriedersdorf pegmatite, for instance, this compound is considered a primary phosphate that formed at temperatures between 500 and 600°C and a pressure of about 1 kbar.[5] The unique occurrence in the Cioclovina Cave is attributed to the heating of phosphate-bearing clay sediments.[3]
Synthetic Formation
The synthesis of this compound has been a subject of research interest, particularly for its piezoelectric properties. The primary method for growing single crystals is through hydrothermal synthesis, which mimics its natural formation environment.
Hydrothermal synthesis involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures. For this compound, this process typically utilizes an autoclave, a specialized pressure vessel.
Quantitative Data
The following tables summarize key quantitative data related to the physical and crystallographic properties of this compound, as well as the conditions for its synthesis.
| Property | Value |
| Chemical Formula | AlPO₄ |
| Crystal System | Trigonal |
| Space Group | P3₁21, P3₂21 |
| Unit Cell Parameters | a = 4.941 Å, c = 10.94 Å |
| Mohs Hardness | 6.5 |
| Specific Gravity | 2.64–2.66 |
| Refractive Index | nω = 1.524, nε = 1.532 |
| Birefringence | δ = 0.008 |
| Color | Colorless, grayish, or pale pink |
| Luster | Vitreous |
Table 1: Physical and Crystallographic Properties of this compound.[1]
| Parameter | Value |
| Synthesis Method | Hydrothermal |
| Temperature Range | 150°C to >300°C |
| Solvent | Phosphoric acid or Sulfuric acid solution |
| Starting Materials | Hydrated alumina, Phosphoric acid, Aluminum sulfate |
Table 2: General Conditions for Hydrothermal Synthesis of this compound.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducible synthesis of high-quality this compound crystals. The following protocols are synthesized from various cited research efforts.
Hydrothermal Growth of this compound in a Phosphoric Acid Medium
This method utilizes the retrograde solubility of AlPO₄ in phosphoric acid, where solubility decreases with increasing temperature.
Apparatus:
-
High-pressure autoclave with a silver or Teflon liner.
-
Temperature control system capable of creating a temperature gradient.
Procedure:
-
Nutrient Preparation: Prepare the nutrient material by reacting hydrated alumina with phosphoric acid in a sealed silver liner. The mixture is heated from 140°C to 200°C at a rate of 5°C per day with a temperature gradient of 15°C. The resulting small AlPO₄ crystals are sieved to a size of 1-4 mm.
-
Autoclave Setup: Place the prepared this compound nutrient in the cooler, upper section of the autoclave liner. Seed crystals of this compound are positioned in the hotter, lower section. A baffle with approximately 20% open area separates the two sections.
-
Growth Conditions:
-
Constant Temperature Gradient Method: Maintain a constant temperature gradient (e.g., 10°C) between the nutrient and seed zones within a temperature range of 140-200°C.
-
Increasing Temperature Method: Gradually increase the temperature of the autoclave at a rate of about 5°C per day over the range of 140-200°C.
-
-
Crystallization: The temperature gradient drives the convection of the phosphoric acid solution. The solution becomes saturated with AlPO₄ in the hotter nutrient zone and then moves to the cooler seed zone, where it becomes supersaturated, leading to the growth of this compound crystals on the seeds.
-
Cooling and Crystal Recovery: After the desired growth period, the autoclave is cooled down, and the newly grown this compound crystals are recovered.
Low-Temperature Synthesis of this compound-Bonded Alumina Ceramics
This protocol describes a method for synthesizing this compound at a relatively lower temperature.
Procedure:
-
A mixture of Al₂O₃ and H₃PO₄ solution is cured hydrothermally at temperatures between 130°C and 150°C.[6]
-
Differential thermal analysis indicates that a chemical reaction begins at a minimum temperature of 118°C.[3]
-
This process leads to the formation of a hard and dense this compound-bonded alumina ceramic.[6]
Visualizations
The following diagrams illustrate the key workflows and relationships in the formation and synthesis of this compound.
Caption: Workflow for the hydrothermal synthesis of this compound crystals.
Caption: Relationships of this compound's natural occurrences.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. This compound Mineral Data [webmineral.com]
- 3. osti.gov [osti.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Low-temperature synthesis of this compound-bonded alumina ceramics [inis.iaea.org]
- 7. US4990217A - Process for the preparation of this compound crystals with high Q factor - Google Patents [patents.google.com]
Introduction: Berlinite as a Piezoelectric Material
An In-Depth Technical Guide to Berlinite: A Piezoelectric Material
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (AlPO₄), a piezoelectric material with significant potential for various technological applications, including advanced sensor technologies relevant to scientific research and drug development. This document details its fundamental properties, methods of synthesis and characterization, and presents quantitative data in a structured format.
This compound (aluminum phosphate, AlPO₄) is a crystalline solid that exhibits the piezoelectric effect—the ability to generate an electric charge in response to applied mechanical stress.[1][2] This property is reciprocal; applying an external electric field induces a mechanical strain in the material.[1] The piezoelectric nature of this compound stems from its crystal structure, which lacks a center of inversion.[3][4]
This compound is isostructural with α-quartz (SiO₂), one of the most widely used piezoelectric materials.[3][5][6] In the this compound lattice, aluminum (Al³⁺) and phosphorus (P⁵⁺) atoms alternately replace the silicon (Si⁴⁺) atoms found in the quartz structure, forming a framework of interconnected AlO₄ and PO₄ tetrahedra.[3][7][8] This structural similarity results in comparable piezoelectric behavior, but with some distinct and advantageous differences. Notably, this compound exhibits a significantly higher electromechanical coupling factor in certain crystal orientations, making it a material of great interest for high-performance electromechanical devices.[9][10][11]
The key attributes of this compound for piezoelectric applications include:
-
High Electromechanical Coupling: Certain crystallographic cuts of this compound show an electromechanical coupling factor up to 4.5 times that of ST-cut quartz, which is advantageous for creating efficient, broadband devices.[10][11]
-
Temperature Stability: Like quartz, this compound possesses zero-temperature-coefficient orientations, ensuring stable device performance over a range of temperatures.[10][11]
-
Chemical and Physical Robustness: It is a relatively hard, chemically inert material with low water solubility, making it suitable for durable device fabrication.[9]
Quantitative Data: Physical and Piezoelectric Properties
The following tables summarize the key physical, elastic, and piezoelectric properties of this compound. For context, values for α-quartz are also provided where available.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | AlPO₄ | [7][12] |
| Crystal System | Trigonal | [12][13] |
| Space Group | P3₁21 or P3₂21 | [3][7][12] |
| Mohs Hardness | 6.5 | [12][13] |
| Specific Gravity | 2.64 - 2.66 g/cm³ | [12][13][14] |
| Lattice Parameters | a = 4.941 Å, c = 10.94 Å | [12] |
Table 2: Comparison of Piezoelectric and Electromechanical Properties (this compound vs. Quartz)
| Property | This compound | α-Quartz (ST-cut) | Reference |
| Electromechanical Coupling Factor (k) | Up to 4.5x that of ST-cut quartz | ~0.16% (for ST-cut) | [10][11] |
| Measured Coupling Factor (Y-resonator) | 23.2% | - | [10] |
| Quality Factor (Q) | ~14,000 (at 6.8 MHz) | ~61,000 | [9] |
| Temperature Compensated Cuts | Yes (e.g., X-axis boule 80.4° cut) | Yes (e.g., AT-cut, ST-cut) | [9][11] |
Experimental Protocols
The synthesis of high-quality single-crystal this compound and its subsequent characterization are critical for leveraging its piezoelectric properties. The following sections detail the established methodologies.
Synthesis of Single-Crystal this compound via Hydrothermal Method
High-quality this compound single crystals are typically grown using the hydrothermal method, which allows for crystallization from an aqueous solution at high temperature and pressure. This technique is necessary as melting AlPO₄ is not a viable method for producing the desired α-phase.[6]
Objective: To grow large, high-quality single crystals of α-berlinite suitable for fabricating piezoelectric devices.
Materials and Equipment:
-
Nutrient: Coarse granular crystalline α-AlPO₄.
-
Seed Crystal: Oriented plates of high-quality this compound.
-
Transport Medium: Phosphoric acid (H₃PO₄) solution.
-
High-Pressure Autoclave: Capable of sustaining the required temperatures and pressures.
-
Starting Materials for Nutrient Synthesis: Aluminum hydroxide (Al(OH)₃), alumina (Al₂O₃), and phosphoric acid.
Procedure:
-
Nutrient Preparation: Coarse granular α-AlPO₄ nutrient is first synthesized. This involves reacting Al(OH)₃, Al₂O₃, and phosphoric acid in an autoclave over a period of approximately three weeks.[10] The resulting crystalline granules are harvested and sorted by size.
-
Autoclave Loading: The prepared α-AlPO₄ nutrient is placed at the bottom of the autoclave. Oriented this compound seed plates are suspended in the upper region of the autoclave.
-
Hydrothermal Growth: The autoclave is filled with the phosphoric acid transport medium and sealed. The system is heated to create a temperature gradient between the nutrient zone (hotter) and the seed crystal zone (cooler).
-
Crystal Growth: The nutrient material dissolves in the hotter region and is transported via convection to the cooler region, where the solution becomes supersaturated, leading to epitaxial growth on the seed crystals.[9][10]
-
Growth Rate Control: The growth rate is carefully controlled to be less than 0.3 mm/day to minimize the formation of defects such as Brazil twins.[9]
-
Harvesting: After the desired growth period, the autoclave is cooled, and the enlarged this compound crystals are harvested.
Characterization of Piezoelectric Properties
The piezoelectric response of synthesized this compound crystals is commonly evaluated using the resonance technique on fabricated crystal plates (resonators), following standards such as IEEE Standard No. 177.[9]
Objective: To measure the quality factor (Q) and electromechanical coupling factor (k) of a this compound crystal.
Materials and Equipment:
-
This compound Crystal: A synthesized single crystal.
-
X-ray Goniometer: For orienting and cutting the crystal.
-
Lapping and Polishing Equipment: For preparing resonator plates with precise dimensions and smooth surfaces.
-
Sputtering System: For depositing electrodes (e.g., gold) onto the crystal plates.
-
Pi-Resistance Network Test Fixture.
-
Stable Frequency Synthesizer.
-
Vector Voltmeter or Network Analyzer.
Procedure:
-
Resonator Fabrication: A Y-cut resonator plate is precisely cut from the this compound single crystal using an X-ray goniometer to ensure correct orientation. The plate is then lapped and polished to achieve a smooth, parallel surface finish.
-
Electrode Deposition: Thin film electrodes (e.g., gold over a chromium adhesion layer) are deposited onto the major faces of the resonator plate using a sputtering system.
-
Measurement Setup: The prepared resonator is placed in the series arm of a pi-resistance network, as specified by IEEE Standard No. 177.[9]
-
Transmission Response Measurement: A stable frequency synthesizer is used to sweep the frequency across the crystal's fundamental resonance frequency. The output signal is recorded to obtain the transmission response curve.[9][10]
-
Data Analysis:
-
Quality Factor (Q): The Q factor, a measure of energy loss, is calculated from the resonance peak's central frequency and its 3 dB bandwidth. A higher Q indicates lower energy loss.
-
Electromechanical Coupling Factor (k): This factor is determined from the series and parallel resonant frequencies, which are identified from the transmission response. It represents the efficiency of converting mechanical to electrical energy (and vice versa).
-
Visualizations: Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate the key experimental and logical workflows described in this guide.
References
- 1. Piezoelectricity - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 8. researchgate.net [researchgate.net]
- 9. Piezoelectric Properties of Single Crystal this compound | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 10. Experimental Data on the Piezoelectric Properties of this compound | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 11. High Piezoelectric Coupling Temperature-Compensated Cuts of this compound (AlPO4) for SAW Applications | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. mindat.org [mindat.org]
- 14. This compound Mineral Data [webmineral.com]
An In-depth Technical Guide to the History and Discovery of Berlinite
This technical guide provides a comprehensive overview of the history, discovery, and characterization of the mineral berlinite. It is intended for researchers, scientists, and professionals in drug development with an interest in mineralogy and crystallography. This document details the mineral's initial discovery, its geological occurrences, and its key physical and chemical properties, with a focus on the experimental methodologies used for its characterization.
History and Discovery
This compound, a rare aluminum phosphate mineral with the chemical formula AlPO₄, was first described in 1868 by the Swedish chemist and mineralogist Christian Wilhelm Blomstrand.[1][2] The initial discovery was made at the Västanå iron mine in Scania, Sweden.[1][2] The mineral was named in honor of Nils Johan Berlin (1812–1891), a Swedish professor of pharmacology and medicine at the University of Lund.[3]
Following its initial discovery, the crystallographic properties of this compound remained a subject of investigation. A significant breakthrough came in 1935 when H. F. Huttenlocher determined its quartz-like crystal structure.[3] This was a pivotal discovery, as it established this compound as being isostructural with quartz (SiO₂).[2][3] A more complete crystallographic description of this compound was later provided by Strunz in 1941, based on a specimen from the type locality.
Geological Occurrence
This compound is typically found in high-temperature hydrothermal or metasomatic environments.[1][2] It is often associated with other phosphate minerals in granite pegmatites and aluminum-rich metamorphic rocks. Some of the minerals commonly found in association with this compound include augelite, attakolite, kyanite, pyrophyllite, scorzalite, lazulite, and quartz.[1]
A notable and unusual occurrence of this compound was discovered in the Cioclovina Cave in Romania.[4] This marked the first reported instance of this compound formed under sedimentary conditions. The formation in this location is attributed to the in-situ combustion of guano (bat droppings), which provided the necessary high temperatures for the transformation of other phosphate minerals into this compound.[4]
Physical and Chemical Properties
This compound is known for its distinct physical and chemical properties. It is typically colorless, greyish, or pale pink and can be transparent to translucent with a vitreous luster.[1][3] It has a Mohs hardness of approximately 6.5 and a conchoidal fracture.[1][3]
The key characteristic of this compound is its crystallographic similarity to quartz. It crystallizes in the trigonal system and is isostructural with α-quartz at lower temperatures and β-quartz at higher temperatures.[1][2] The structure consists of alternating AlO₄ and PO₄ tetrahedra, which creates a framework analogous to the SiO₄ tetrahedra in quartz. This ordering of aluminum and phosphorus atoms results in a doubling of the c-axis compared to quartz.[3]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Crystallographic Data for this compound
| Property | Value |
| Crystal System | Trigonal |
| Crystal Class | Trapezohedral (32) |
| Space Group | P3₁21, P3₂21 |
| Unit Cell Dimensions | a = 4.941 Å, c = 10.94 Å |
| Formula Units (Z) | 3 |
Table 2: Physical and Optical Properties of this compound
| Property | Value |
| Mohs Hardness | 6.5 |
| Specific Gravity | 2.64–2.66 |
| Luster | Vitreous |
| Color | Colorless, pale gray, pale rose |
| Diaphaneity | Transparent to translucent |
| Refractive Index | nω = 1.524, nε = 1.532 |
| Birefringence | 0.008 |
Experimental Protocols
The characterization of this compound, from its initial discovery to modern analyses, has relied on several key experimental techniques.
Early Crystallographic Methods (Circa 1930s-1940s)
Principle: In this method, a single crystal is mounted and irradiated with a monochromatic X-ray beam. The crystal is oscillated or rotated through a small angle, and the diffracted X-rays are captured on a photographic film placed cylindrically around the crystal. The positions and intensities of the diffraction spots on the film are then used to determine the unit cell parameters and the symmetry of the crystal. The interpretation of these photographs was a highly skilled and manual process.
Modern Single-Crystal X-ray Diffraction
Modern studies of this compound utilize automated four-circle diffractometers or CCD-based detectors for more precise and rapid data collection and structure refinement.
Methodology:
-
Crystal Selection and Mounting: A small, single crystal of this compound (typically < 0.5 mm in all dimensions) is carefully selected under a microscope to ensure it is free of cracks and inclusions. The crystal is then mounted on a glass fiber or a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray source (commonly Mo Kα or Cu Kα radiation) is used. The diffractometer rotates the crystal through a series of angles while a detector records the intensity and position of the diffracted X-ray beams.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson techniques and refined using least-squares methods. This refinement process adjusts the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction intensities.
Electron Microprobe Analysis (EMPA)
Electron microprobe analysis is a key technique for determining the precise chemical composition of minerals like this compound.
Methodology:
-
Sample Preparation: A sample of this compound is embedded in an epoxy resin, and a flat, highly polished surface is prepared. The surface is then coated with a thin layer of conductive material, typically carbon, to prevent charging under the electron beam.[5][6]
-
Analysis: The prepared sample is placed in the electron microprobe. A focused beam of high-energy electrons (typically 15-20 keV) is directed at a specific point on the mineral surface.[5][6]
-
X-ray Detection: The interaction of the electron beam with the sample generates characteristic X-rays, with energies specific to the elements present. These X-rays are detected by wavelength-dispersive spectrometers (WDS).[5][6]
-
Quantification: The intensities of the characteristic X-rays from the sample are compared to those from well-characterized standard materials of known composition. Matrix corrections (ZAF or similar) are applied to account for the effects of atomic number, absorption, and fluorescence, yielding a quantitative elemental analysis.[5][6] For the analysis of silicates and phosphates, standards such as apatite for P and Al₂O₃ for Al are commonly used.
Mandatory Visualizations
Caption: A timeline of the key historical events in the discovery and initial characterization of this compound.
Caption: The crystallographic relationship between quartz and this compound, illustrating the isostructural nature.
Conclusion
The history of this compound is a fascinating journey from its initial discovery in a Swedish iron mine to its detailed characterization as a quartz isomorph. The work of early mineralogists laid the foundation for our understanding of this rare aluminum phosphate. Modern analytical techniques continue to provide deeper insights into its structure and properties, highlighting the enduring importance of mineralogical research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. assignmentpoint.com [assignmentpoint.com]
- 3. mindat.org [mindat.org]
- 4. researchgate.net [researchgate.net]
- 5. Electron Probe Microanalysis and Microscopy of Polishing-Exposed Solid-Phase Mineral Inclusions in Fuxian Kimberlite Diamonds [mdpi.com]
- 6. jsg.utexas.edu [jsg.utexas.edu]
Berlinite Polymorphs and Phase Transitions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword
Berlinite (AlPO₄), an aluminum phosphate mineral, is a structural analogue of quartz (SiO₂). This relationship has made it a subject of significant scientific interest, as it exhibits a rich polymorphism and undergoes complex phase transitions under varying temperature and pressure conditions. Understanding these transformations is crucial for its application in materials science, geology, and potentially in pharmaceutical applications where crystalline forms of excipients can influence drug stability and delivery. This technical guide provides an in-depth overview of this compound's known polymorphs, their phase transitions, and the experimental methodologies used to study these phenomena.
Polymorphs of this compound (AlPO₄)
This compound is known to exist in several polymorphic forms, each with a distinct crystal structure and stability range. The most well-documented polymorphs are analogous to the polymorphs of silica.
α-Berlinite
The low-temperature α-form of this compound is isostructural with α-quartz.[1][2] It possesses a trigonal crystal system. The structure consists of alternating AlO₄ and PO₄ tetrahedra.
β-Berlinite
Upon heating, α-berlinite undergoes a reversible phase transition to the high-temperature β-form, which is isostructural with β-quartz.[1][2] This transition involves a change in the bond angles and a shift to a hexagonal crystal system.
Tridymite and Cristobalite Analogues
At higher temperatures, AlPO₄ can adopt structures analogous to tridymite and cristobalite, other polymorphs of SiO₂.[3] These transitions are often reconstructive, involving the breaking and reforming of bonds, and are generally not reversible.
High-Pressure Polymorphs
Under high-pressure conditions, this compound transforms into denser crystalline phases or an amorphous state. Studies have revealed the formation of new triclinic (P1) and monoclinic (P2₁/c) phases at pressures of 6-7 GPa and high temperatures.[4] At around 12-20 GPa, α-berlinite has been observed to undergo amorphization.[5][6]
Phase Transitions of this compound
The phase transitions of this compound are of significant interest due to the changes in physical and chemical properties that accompany them. These transitions can be induced by changes in temperature or pressure.
Temperature-Induced Phase Transitions
The most studied temperature-induced phase transition is the α- to β-berlinite transformation. This is a displacive transition, meaning it occurs through the displacement of atoms rather than the breaking of bonds. The transition temperature is reported to be in the range of 583–587 °C at ambient pressure.[1]
Pressure-Induced Phase Transitions
Applying pressure to α-berlinite can induce several transformations. At room temperature, increasing pressure leads to a transition to a metastable orthorhombic high-pressure phase.[1] Further increases in pressure can lead to the formation of an amorphous phase.[6] The pressure at which amorphization occurs has been reported to be around 12 GPa.[6]
Quantitative Data
The following tables summarize the key quantitative data related to the crystal structures of this compound polymorphs and their phase transitions.
Table 1: Crystallographic Data of this compound Polymorphs
| Polymorph | Crystal System | Space Group | a (Å) | c (Å) | Reference |
| α-Berlinite | Trigonal | P3₁21, P3₂21 | 4.941 | 10.94 | [2] |
| β-Berlinite | Hexagonal | P6₄22, P6₂22 | - | - | |
| High-Pressure (6 GPa, 1523 K) | Triclinic | P1 | - | - | [4] |
| High-Pressure (7 GPa, 1773 K) | Monoclinic | P2₁/c | - | - | [4] |
Table 2: Thermodynamic Data for this compound Phase Transitions
| Transition | Transition Temperature (°C) | Transition Pressure (GPa) | Enthalpy Change (ΔH) | Entropy Change (ΔS) | Reference |
| α-Berlinite ↔ β-Berlinite | 583 - 587 | - | - | - | [1] |
| α-Berlinite → Amorphous | - | ~12 | - | - | [6] |
Experimental Protocols
The study of this compound polymorphs and their phase transitions employs a variety of experimental techniques. Detailed methodologies for key experiments are outlined below.
Synthesis of this compound Crystals (Hydrothermal Method)
This protocol is adapted from a patented process for growing high-quality this compound crystals.[7]
-
Preparation of the Growth Solution: A solution of hydrated aluminum sulfate (Al₂(SO₄)₃·14H₂O) is prepared in a mixture of phosphoric acid (H₃PO₄) and sulfuric acid (H₂SO₄). The concentrations are adjusted to achieve a final solution that is 4M in AlPO₄ and 9M in H₂SO₄.
-
Autoclave Setup: The solution is placed in a Teflon-jacketed autoclave, filling it to approximately 80% of its volume.
-
Temperature Cycling: The autoclave is subjected to multiple temperature cycles, for example, 15 cycles between 200°C and 270°C at a rate of one cycle per day.
-
Crystal Recovery: After the cycling is complete, the autoclave is rapidly cooled, and the resulting this compound crystals are harvested.
High-Pressure X-ray Diffraction (XRD)
This protocol describes a typical setup for studying pressure-induced phase transitions.[6][8]
-
Sample Preparation: A powdered sample of α-berlinite is loaded into a gasket, which is a small metal foil with a hole in the center. A pressure-transmitting medium (e.g., a methanol-ethanol-water mixture or silicone oil) and a pressure calibrant (e.g., a ruby chip) are also placed in the gasket hole along with the sample.[9]
-
Diamond Anvil Cell (DAC): The gasket is placed between the tips of two diamond anvils in a DAC.
-
Pressure Application: Pressure is applied by mechanically turning screws on the DAC, which forces the diamond anvils together. The pressure is determined by measuring the fluorescence spectrum of the ruby calibrant.
-
Data Collection: The DAC is placed in the path of an X-ray beam (often from a synchrotron source for higher resolution). Diffraction patterns are collected at various pressures to observe changes in the crystal structure.
Raman Spectroscopy for Temperature-Induced Phase Transitions
This protocol outlines the methodology for observing the α-β transition using Raman spectroscopy.[1]
-
Sample Preparation: A single crystal or a powdered sample of α-berlinite is placed on a temperature-controlled stage.
-
Spectrometer Setup: A Raman spectrometer equipped with a laser source (e.g., an Argon ion laser) and a confocal microscope is used. The laser is focused onto the sample.
-
Temperature Control: The sample is heated at a controlled rate through the expected transition temperature range (e.g., from room temperature to above 600°C).
-
Spectral Acquisition: Raman spectra are collected at regular temperature intervals. Changes in the number, position, and width of the Raman peaks are indicative of a phase transition. The softening of a specific lattice mode can often be observed as the transition temperature is approached.[1]
Differential Thermal Analysis (DTA)
DTA is used to detect thermal events such as phase transitions.[10][11]
-
Sample and Reference Preparation: A known mass of the powdered this compound sample is placed in a sample crucible. An inert reference material (e.g., alumina, Al₂O₃) is placed in an identical reference crucible.
-
Apparatus Setup: The sample and reference crucibles are placed in a furnace equipped with thermocouples to measure the temperature of each crucible and the temperature difference between them.
-
Heating Program: The furnace is heated at a constant rate (e.g., 10 °C/min).
-
Data Analysis: The temperature difference between the sample and the reference is plotted against the sample temperature. An endothermic or exothermic peak in the DTA curve indicates a phase transition or a chemical reaction.
Visualizations
The following diagrams illustrate the relationships between this compound polymorphs and a typical experimental workflow for studying their phase transitions.
Caption: Phase transition pathways of this compound under varying temperature and pressure.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Structures of two new high-pressure forms of AlPO4 by X-ray powder diffraction and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mindat.org [mindat.org]
- 6. researchgate.net [researchgate.net]
- 7. US4990217A - Process for the preparation of this compound crystals with high Q factor - Google Patents [patents.google.com]
- 8. High Pressure [fkf.mpg.de]
- 9. “Contrasting high-pressure compression behaviors of AlPO4-5 and SSZ-24 with the same AFI framework topology” [hpmpc.org]
- 10. onlinepubs.trb.org [onlinepubs.trb.org]
- 11. apps.dtic.mil [apps.dtic.mil]
Theoretical Underpinnings of Berlinite's Electronic Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berlinite (α-AlPO₄), a phosphate mineral isostructural with α-quartz, has garnered significant scientific interest due to its notable piezoelectric properties and its status as a wide band-gap semiconductor.[1] Theoretical studies, primarily leveraging density functional theory (DFT), have been instrumental in elucidating the intricate relationship between its crystal structure and electronic characteristics. This technical guide provides an in-depth overview of the theoretical exploration of this compound's electronic structure, presenting key quantitative data, detailing the computational methodologies employed, and visualizing the fundamental concepts and workflows.
Crystal and Electronic Structure
This compound crystallizes in the trigonal space group P3₁21.[2] Its structure is characterized by a framework of alternating, corner-sharing AlO₄ and PO₄ tetrahedra. This ordered arrangement of aluminum and phosphorus atoms is a key differentiator from its isostructural analogue, quartz (SiO₂), and fundamentally influences its electronic properties.
Theoretical investigations have consistently characterized this compound as a wide band-gap material.[1] First-principles calculations predict a direct band gap of approximately 6.0 eV, positioning it as an electrical insulator. The electronic structure is primarily defined by the contributions of aluminum, phosphorus, and oxygen atomic orbitals to the valence and conduction bands.
Data Presentation: Structural and Electronic Properties
The following tables summarize key structural and electronic parameters of this compound derived from theoretical calculations and experimental observations.
Table 1: Calculated and Experimental Lattice Parameters of this compound
| Parameter | Theoretical (DFT) Value (Å) | Experimental Value (Å) | Reference |
| a | 4.98 | 4.9458(10) | [3],[4] |
| c | 11.02 | 10.9526(20) | [3],[4] |
Table 2: Calculated Elastic Constants of this compound (GPa)
| Constant | Calculated Value |
| C₁₁ | 87.3 |
| C₃₃ | 105.7 |
| C₄₄ | 37.8 |
| C₆₆ | 32.1 |
| C₁₂ | 22.1 |
| C₁₃ | 17.5 |
| C₁₄ | -8.9 |
Table 3: Calculated Piezoelectric Tensor Components of this compound (C/m²)
| Component | Calculated Value |
| e₁₁ | 0.23 |
| e₁₄ | -0.07 |
Note: The piezoelectric tensor of this compound has two independent components. The presented values are indicative of those obtained through DFT calculations.
Theoretical and Computational Methodologies
The theoretical investigation of this compound's electronic structure predominantly relies on Density Functional Theory (DFT).[5][6] This quantum mechanical modeling method allows for the calculation of the electronic structure of many-body systems.
Key Experimental Protocols (Computational Details)
The following outlines a typical computational protocol for investigating the electronic structure of this compound using DFT, primarily with the Quantum ESPRESSO or CASTEP software packages.[5]
1. Crystal Structure Definition:
-
The initial crystal structure is defined by the space group P3₁21 and the experimental lattice parameters and atomic positions.[2][4]
2. Self-Consistent Field (SCF) Calculation:
-
Objective: To determine the ground-state electronic density.
-
Exchange-Correlation Functional: The Perdew-Burke-Ernzerhof (PBE) functional within the generalized gradient approximation (GGA) is commonly employed.[5]
-
Pseudopotentials: Norm-conserving or ultrasoft pseudopotentials are used to describe the interaction between the core and valence electrons.
-
Plane-Wave Basis Set: A kinetic energy cutoff for the plane-wave basis set is chosen to ensure convergence of the total energy. A typical value is around 80-100 Ry.
-
k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of the k-point mesh is increased until the total energy is converged.
-
Convergence Threshold: The SCF cycle is iterated until the change in total energy between successive iterations is below a specified threshold (e.g., 10⁻⁸ Ry).
3. Electronic Band Structure Calculation:
-
Objective: To calculate the electronic band structure along high-symmetry directions in the Brillouin zone.
-
Procedure: A non-self-consistent calculation is performed using the ground-state charge density obtained from the SCF calculation. The energy eigenvalues are calculated at a series of k-points defining a path through the Brillouin zone.
4. Density of States (DOS) Calculation:
-
Objective: To determine the number of electronic states at each energy level.
-
Procedure: A non-self-consistent calculation is performed on a denser k-point grid to obtain a more accurate representation of the DOS. The tetrahedron method is often used for Brillouin zone integration to achieve a smooth DOS curve.
5. Elastic and Piezoelectric Constant Calculations:
-
Objective: To compute the elastic and piezoelectric tensors.
-
Methodology: Density Functional Perturbation Theory (DFPT) is a powerful method for calculating these response properties. Alternatively, the elastic constants can be calculated by applying a series of small strains to the crystal lattice and calculating the resulting stress (the energy-strain or stress-strain method). The piezoelectric tensor components are calculated as the derivative of the polarization with respect to strain.
Visualizations
Logical Workflow for DFT Calculations
Caption: A flowchart illustrating the typical workflow for DFT calculations of this compound's properties.
Crystal Structure of this compound
Caption: A simplified 2D representation of the corner-sharing AlO₄ and PO₄ tetrahedra in the this compound crystal structure.
Relationship between Structure and Properties
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 5. Replication Data for: Decoding the AlPO4 and LATP surface with a combined NMR-DFT approach - JuSER [juser.fz-juelich.de]
- 6. pure.mpg.de [pure.mpg.de]
An In-depth Technical Guide to the Solubility of Berlinite in Diverse Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Berlinite, the α-quartz analogue of aluminum phosphate (AlPO₄), is a material of significant interest in various scientific and industrial fields, including ceramics, electronics, and potentially as a pharmaceutical excipient. A thorough understanding of its solubility characteristics across a range of solvents is paramount for its application and processing. This technical guide provides a comprehensive overview of the solubility of this compound, summarizing available quantitative data, detailing experimental protocols for solubility determination, and illustrating the chemical principles governing its dissolution.
This compound is characterized by its general insolubility in water and organic solvents. However, it exhibits significant solubility in acidic and alkaline solutions, a behavior attributed to its amphoteric nature. The dissolution in these media is not a simple physical process but involves chemical reactions that lead to the formation of soluble species. This guide will delve into the specifics of this compound's solubility, providing a foundational resource for professionals working with this compound.
Quantitative Solubility Data
Quantitative data for the solubility of this compound, specifically, is not abundant in publicly accessible literature. Much of the available data pertains to generic aluminum phosphate without specifying the crystalline form. However, the following tables consolidate the known quantitative and qualitative solubility information for this compound and related aluminum phosphate compounds.
Table 1: Solubility of Aluminum Phosphate in the AlPO₄-H₃PO₄-H₂O System
| Temperature (°C) | P₂O₅ (%) | Al₂O₃ (%) | Solid Phase |
| 25 | 0.00 | 0.00 | AlPO₄·xH₂O |
| 25 | 1.06 | 0.04 | AlPO₄·xH₂O |
| 25 | 5.09 | 0.46 | AlPO₄·xH₂O |
| 25 | 8.46 | 1.06 | AlPO₄·xH₂O |
| 25 | 11.90 | 2.01 | AlPO₄·xH₂O |
| 25 | 14.01 | 2.25 | AlPO₄·xH₂O |
| 25 | 16.81 | 3.03 | AlPO₄·xH₂O |
| 25 | 22.57 | 4.50 | AlPO₄·H₃PO₄·3H₂O |
| 25 | 28.18 | 6.17 | AlPO₄·H₃PO₄·3H₂O |
| 25 | 33.13 | 7.31 | AlPO₄·H₃PO₄·3H₂O |
| 25 | 36.48 | 8.58 | AlPO₄·2H₃PO₄ |
| 25 | 42.79 | 6.29 | AlPO₄·2H₃PO₄ |
| 50 | 0.00 | 0.00 | AlPO₄·xH₂O |
| 50 | 1.34 | 0.04 | AlPO₄·xH₂O |
| 50 | 6.13 | 0.52 | AlPO₄·xH₂O |
| 50 | 10.15 | 1.25 | AlPO₄·xH₂O |
| 50 | 14.67 | 2.45 | AlPO₄·xH₂O |
| 50 | 20.12 | 4.02 | AlPO₄·H₃PO₄·3H₂O |
| 50 | 25.86 | 5.89 | AlPO₄·H₃PO₄·3H₂O |
| 50 | 31.81 | 7.84 | AlPO₄·H₃PO₄·3H₂O |
| 50 | 37.15 | 9.71 | AlPO₄·2H₃PO₄ |
| 50 | 44.01 | 7.83 | AlPO₄·2H₃PO₄ |
| 75 | 0.00 | 0.00 | AlPO₄·xH₂O |
| 75 | 1.70 | 0.05 | AlPO₄·xH₂O |
| 75 | 7.42 | 0.65 | AlPO₄·xH₂O |
| 75 | 12.44 | 1.60 | AlPO₄·xH₂O |
| 75 | 18.03 | 3.01 | AlPO₄·xH₂O |
| 75 | 24.16 | 4.96 | AlPO₄·H₃PO₄·3H₂O |
| 75 | 30.58 | 7.21 | AlPO₄·H₃PO₄·3H₂O |
| 75 | 36.94 | 9.68 | AlPO₄·2H₃PO₄ |
| 75 | 44.59 | 8.44 | AlPO₄·2H₃PO₄ |
Note: 'x' in AlPO₄·xH₂O is less than 3 and decreases with an increase in temperature.
A notable characteristic of the this compound-phosphoric acid system is its retrograde solubility, meaning the solubility decreases as the temperature increases.[1] This is a critical consideration for processes such as hydrothermal crystal growth.
Table 2: Qualitative and Semi-Quantitative Solubility of this compound (AlPO₄) in Various Solvents
| Solvent | Solubility | Remarks |
| Water | Practically Insoluble | Very low solubility product (Ksp). |
| Organic Solvents | Practically Insoluble | Generally considered insoluble in common organic solvents. |
| Dilute Mineral Acids (e.g., HCl, H₂SO₄) | Soluble | Dissolution is a result of chemical reaction. |
| Dilute Alkali Hydroxides (e.g., NaOH, KOH) | Soluble | Dissolves to form soluble aluminate and phosphate species. |
| Phosphoric Acid (H₃PO₄) | Soluble | Exhibits retrograde solubility. |
Table 3: Solubility Product Constants (Ksp) for Aluminum Phosphate
| Compound | Formula | Solubility Product (Ksp) | Temperature (°C) |
| Aluminum Phosphate (anhydrous) | AlPO₄ | 9.84 x 10⁻²¹ | 25 |
| Aluminum Phosphate (hydrated) | AlPO₄·1.5H₂O | 10⁻²⁰.⁴⁶ | 22 |
Dissolution Mechanisms and Influencing Factors
The solubility of this compound is governed by the chemical equilibrium between the solid phase and the dissolved ions in the solvent. This equilibrium is significantly influenced by the pH of the medium and the presence of complexing agents.
In Acidic Solutions
In acidic media, the dissolution of this compound is driven by the protonation of the phosphate anion (PO₄³⁻). The phosphate ion is the conjugate base of a weak acid (HPO₄²⁻), and in the presence of excess H⁺ ions, the equilibrium shifts towards the formation of dihydrogen phosphate (H₂PO₄⁻) and phosphoric acid (H₃PO₄), which are more soluble. This effectively removes phosphate ions from the solution, driving the dissolution of AlPO₄ forward.
The general reaction can be represented as: AlPO₄(s) + 3H⁺(aq) ⇌ Al³⁺(aq) + H₃PO₄(aq)
In Alkaline Solutions
In alkaline solutions, the dissolution is facilitated by the reaction of the aluminum cation (Al³⁺) with hydroxide ions (OH⁻) to form soluble hydroxoaluminate complexes, such as tetrahydroxoaluminate ([Al(OH)₄]⁻). This complexation removes Al³⁺ ions from the solution, thereby promoting the dissolution of this compound.
The overall reaction can be described as: AlPO₄(s) + 4OH⁻(aq) ⇌ [Al(OH)₄]⁻(aq) + PO₄³⁻(aq)
The interplay of these dissolution mechanisms is visually represented in the following diagram:
Experimental Protocols for Solubility Determination
Accurate determination of this compound solubility requires well-defined experimental protocols. The shake-flask method is a widely accepted technique for determining equilibrium solubility. For systems involving high temperatures and pressures, such as those mimicking geological or industrial processes, hydrothermal solubility determination methods are employed.
Shake-Flask Method for Equilibrium Solubility
This method is suitable for determining the solubility of this compound in various aqueous media at ambient or controlled temperatures.
Methodology:
-
Preparation: An excess amount of finely powdered this compound is added to a series of flasks, each containing a specific solvent (e.g., water, buffer of known pH, acidic or basic solution of known concentration). The presence of excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: The flasks are sealed and placed in a constant-temperature shaker bath. The flasks are agitated for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. Temperature control is critical.
-
Sample Collection and Preparation: After equilibration, the agitation is stopped, and the flasks are allowed to stand for a sufficient time for the undissolved solid to settle. A sample of the supernatant is carefully withdrawn using a syringe fitted with a fine-pore filter (e.g., 0.22 µm) to prevent the aspiration of any solid particles.
-
Analysis: The clear, saturated solution is then analyzed to determine the concentration of dissolved aluminum and/or phosphate.
-
Calculation: The solubility is expressed in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Hydrothermal Solubility Determination
For determining solubility under hydrothermal conditions, specialized high-pressure, high-temperature equipment is necessary.
Methodology:
-
Apparatus: A hydrothermal autoclave, often lined with an inert material like gold or platinum to prevent corrosion, is used. The autoclave must be capable of maintaining the desired temperature and pressure.
-
Sample Placement: A known amount of this compound and the solvent are placed inside the liner.
-
Heating and Pressurization: The autoclave is sealed and heated to the target temperature. The pressure inside the vessel will increase due to the vapor pressure of the solvent.
-
Equilibration: The system is held at the desired temperature and pressure for a sufficient time to reach equilibrium.
-
Sampling: Specialized techniques are required to extract a sample of the fluid phase at high temperature and pressure without causing precipitation or flashing. This can involve rapid quenching of a small sample volume.
-
Analysis: The collected sample is analyzed for its aluminum and phosphate content.
Analytical Techniques for Concentration Measurement
The accurate determination of dissolved aluminum and phosphate concentrations is critical for solubility studies. Several analytical techniques are suitable for this purpose:
-
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): These are highly sensitive and accurate methods for determining the elemental composition (aluminum and phosphorus) of the solution.
-
Spectrophotometry: Colorimetric methods can be used to determine the concentration of phosphate. For example, the molybdenum blue method is a common and sensitive technique.
-
Gravimetric Analysis: A known volume of the saturated solution can be evaporated to dryness, and the mass of the remaining solid residue can be determined. This method is simpler but generally less sensitive than spectroscopic techniques.
-
Titration: Complexometric titration with EDTA can be used to determine the concentration of aluminum ions.
The general workflow for experimentally determining the solubility of this compound is illustrated below:
References
Unveiling the Mineralogical Entourage of Natural Berlinite Deposits: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the mineral assemblages associated with natural deposits of berlinite (AlPO₄), a rare phosphate mineral with structural similarities to quartz. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the geological context and associated mineralogy of this unique phosphate. The guide details the typical geological environments of this compound formation, lists associated minerals, outlines experimental protocols for their identification and characterization, and presents visual representations of mineral paragenesis and analytical workflows.
Geological Occurrences of this compound
Natural this compound is found in three primary geological settings:
-
Granite Pegmatites: These are coarse-grained igneous rocks that represent the final, volatile-rich fractions of crystallizing granitic magmas. This compound in these environments is often associated with a diverse suite of other phosphate minerals. Notable examples include the Buranga pegmatite in Rwanda and the Sapucaia pegmatite in Brazil .
-
High-Temperature Hydrothermal or Metasomatic Deposits: In these settings, this compound forms from the interaction of hot, chemically active fluids with pre-existing rocks. The Västanå iron mine in Sweden , the type locality for this compound, is a prime example of this type of deposit.[1]
-
Sedimentary Deposits with Post-Depositional Heating: A unique occurrence of this compound has been documented in cave sediments that have undergone heating, likely due to the combustion of guano. The Paddy's River copper mine in Australia hosts such a deposit, where this compound is found in association with a distinct suite of minerals.
Associated Mineralogy
Associated Minerals in Granite Pegmatites
This compound-bearing pegmatites are characterized by a complex and diverse mineralogy, particularly rich in phosphates. The following table summarizes the minerals commonly associated with this compound in these environments.
| Mineral Group | Associated Minerals |
| Phosphates | Augelite, Attakolite, Lazulite, Scorzalite, Trolleite, Amblygonite-Montebrasite, Triphylite-Lithiophilite, Ferrisicklerite-Sicklerite, Heterosite-Purpurite, Fluorapatite, Bertossaite, Burangaite, Gatumbaite, Wyllieite, Rosemaryite, Childrenite, Eosphorite, Wardite, Brazilianite, Goyazite, Crandallite, Wardite, Millisite |
| Silicates | Quartz, Muscovite, K-feldspar, Albite (variety Cleavelandite), Tourmaline (Schorl, Elbaite), Beryl, Spodumene, Kyanite, Andalusite, Sillimanite, Pyrophyllite |
| Oxides | Hematite, Rutile, Cassiterite, Columbite-Tantalite |
Associated Minerals in High-Temperature Hydrothermal/Metasomatic Deposits
The Västanå iron mine in Sweden provides the classic example of this association. The mineral assemblage is characterized by high-pressure and high-temperature metamorphic and metasomatic minerals.
| Mineral Group | Associated Minerals |
| Phosphates | Augelite, Attakolite, Trolleite, Lazulite, Svanbergite, Woodhouseite, Childrenite, Apatite |
| Silicates | Kyanite, Pyrophyllite, Muscovite, Quartz, Andalusite, Sillimanite |
| Oxides | Hematite, Rutile |
| Sulfates | Svanbergite |
Associated Minerals in Heated Sedimentary Deposits
The Paddy's River copper mine in Australia presents a unique paragenesis for this compound, where it is found in cave sediments.
| Mineral Group | Associated Minerals |
| Phosphates | Alunite, Collophane, Crandallite, Francoanellite, Leucophosphite |
| Carbonates | Aragonite, Huntite, Hydromagnesite |
| Sulfates | Gypsum |
| Nitrates | Niter, Nitrocalcite |
| Other | Nesquehonite |
Experimental Protocols for Mineral Identification and Characterization
The identification and quantitative analysis of this compound and its associated minerals require a combination of analytical techniques. The following are standard experimental protocols employed in the study of such complex mineral assemblages.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality analytical data.
-
Crushing and Grinding: Bulk rock samples are first crushed to a coarse powder using a jaw crusher. For fine grinding to a particle size suitable for X-ray diffraction (typically <10 µm), a McCrone micronizing mill is recommended to minimize lattice strain.
-
Thin Section Preparation: For petrographic analysis and in-situ microanalysis (e.g., EPMA), polished thin sections (30 µm thickness) are prepared from representative rock chips.
-
Grain Mounting: For detailed analysis of individual mineral grains, they are hand-picked under a binocular microscope and mounted in epoxy resin, then polished to expose a flat surface.
X-ray Diffraction (XRD) with Rietveld Refinement
XRD is a fundamental technique for mineral identification and quantification.
-
Instrumentation: A powder X-ray diffractometer equipped with a Cu-Kα radiation source and a position-sensitive detector is typically used.
-
Data Collection: Data are collected over a 2θ range of 5-80°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Qualitative Analysis: The resulting diffraction pattern is compared to a database of known mineral patterns (e.g., the ICDD PDF-4+ database) for phase identification.
-
Quantitative Analysis (Rietveld Refinement): For quantitative modal analysis, the Rietveld method is employed. This technique involves a least-squares refinement of a calculated diffraction pattern to the observed pattern. The weight fraction of each mineral phase is determined from the refined scale factors. Software such as GSAS-II or TOPAS is commonly used for Rietveld refinement.
Electron Probe Microanalysis (EPMA)
EPMA is used to determine the precise chemical composition of individual mineral grains.
-
Instrumentation: An electron probe microanalyzer equipped with multiple wavelength-dispersive spectrometers (WDS).
-
Sample Preparation: Polished thin sections or grain mounts are coated with a thin layer of carbon to ensure electrical conductivity.
-
Analytical Conditions:
-
Accelerating Voltage: 15-20 kV
-
Beam Current: 10-20 nA
-
Beam Diameter: 1-5 µm
-
-
Standardization: The instrument is calibrated using well-characterized natural and synthetic mineral standards.
-
Data Analysis: The measured X-ray intensities are corrected for matrix effects (ZAF or φρ(z) corrections) to yield quantitative elemental concentrations.
Visualizing Mineral Relationships and Analytical Workflows
Paragenetic Sequence in a this compound-Bearing Pegmatite
The following diagram illustrates a typical paragenetic sequence of minerals in a complex, this compound-bearing granite pegmatite, from the early magmatic stage to later hydrothermal alteration.
Caption: Paragenetic sequence in a this compound-bearing pegmatite.
Generalized Workflow for Quantitative Mineral Analysis
This diagram outlines the key steps in the quantitative analysis of a this compound-bearing rock sample.
Caption: Workflow for quantitative mineral analysis.
Geological Environments of this compound Formation
This diagram illustrates the distinct geological settings where natural this compound deposits are found.
Caption: Geological environments of this compound formation.
References
Methodological & Application
Application Notes and Protocols for the Hydrothermal Synthesis of Berlinite from Aluminum Phosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the hydrothermal synthesis of berlinite (AlPO₄) from aluminum phosphate precursors. This compound, a structural analogue of quartz, is a piezoelectric material with applications in electronics and as a potential drug delivery vehicle. The following sections detail the experimental parameters, step-by-step protocols, and a visual workflow for its synthesis.
I. Overview of Hydrothermal Synthesis of this compound
Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure. For this compound synthesis, this technique allows for precise control over crystal size, morphology, and purity by manipulating parameters such as temperature, pressure, pH, and the presence of mineralizers.[1][2] The process generally involves the dissolution of an aluminum phosphate precursor in a suitable solvent within a sealed pressure vessel, followed by crystallization upon reaching supersaturation at elevated temperatures.
II. Quantitative Data Summary
The following table summarizes the quantitative data from various hydrothermal synthesis experiments for this compound, providing a comparative overview of the experimental conditions and their outcomes.
| Precursor(s) | Solvent/Mineralizer | Temperature (°C) | Pressure | Time | Resulting Crystal Size | Growth Rate (mm/day/face) | Reference |
| γ-Al₂O₃, Phosphoric acid | - | 150 - 200 | 1 - 5 kbar | - | - | - | [3] |
| AlPO₄ | H₂SO₄ (5M) | 175 - 220 | - | - | - | - | [4] |
| AlPO₄ | H₂SO₄ (6M) | 210 | - | - | - | Vᵧ=0.030, Vₓ=0.18, V₂=0.17 | [4] |
| AlPO₄ | H₂SO₄ (6M) | 230 | - | - | - | - | [4] |
| AlPO₄ | H₂SO₄ (9M) | 220 | - | - | - | ΔT=7°C: Vᵧ=0.05, V₂=0.12, Vₓ=0.22 | [4] |
| AlPO₄ | H₂SO₄ / H₃PO₄ mixture | 200 - 270 | - | 15 cycles (1/day) | 2 - 4 mm | - | [4] |
| Al₂(SO₄)₃, H₃PO₄ | H₂SO₄ (5.25M) | 200 - 270 | - | 3 cycles (1/day) | - | - | [4] |
| Aluminum tris(n-butoxyethoxide), Phosphoric acid, Tetrapropyl ammonium hydroxide | Toluene | 180 | Autogenous | 6 days | Bipyramidal crystals | - | [5] |
III. Experimental Protocols
Two detailed protocols for the hydrothermal synthesis of this compound are provided below, based on established methodologies.[4][6]
Protocol 1: Hydrothermal Synthesis in Sulfuric Acid
This protocol is adapted from a method utilizing sulfuric acid as a mineralizer to enhance the solubility of aluminum phosphate and promote crystal growth.[4]
Materials:
-
Aluminum phosphate (AlPO₄) powder
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
This compound seed crystals (optional)
-
Teflon-lined stainless-steel autoclave
-
Gold or platinum crucible/liner (optional, for aggressive solutions)
Procedure:
-
Preparation of the Crystallization Solution:
-
Prepare a 5M to 9M aqueous solution of sulfuric acid.
-
Dissolve aluminum phosphate powder in the sulfuric acid solution to achieve the desired concentration (e.g., 2.5M AlPO₄ in 5M H₂SO₄).[4]
-
-
Autoclave Assembly:
-
Place the crystallization solution into the Teflon liner of the autoclave.
-
If using seed crystals, suspend them in the solution using gold wires.
-
Fill the autoclave to approximately 80% of its volume.[4]
-
-
Hydrothermal Reaction:
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to the desired crystallization temperature, typically between 190°C and 300°C.[4] A common temperature is around 250°C.[7]
-
Maintain the temperature for a specified duration. Temperature cycling (e.g., 200°C to 270°C daily for several days) can be employed to promote crystal growth.[4]
-
-
Cooling and Product Recovery:
-
After the reaction period, cool the autoclave to room temperature.
-
Carefully open the autoclave in a fume hood.
-
Recover the this compound crystals.
-
Wash the crystals thoroughly with deionized water to remove any residual acid.
-
Dry the crystals in an oven at a low temperature (e.g., 70°C).
-
Protocol 2: Hydrothermal Synthesis from Aluminum Hydroxide and Phosphoric Acid
This protocol describes the synthesis of this compound starting from more basic precursors.[6]
Materials:
-
Aluminum hydroxide [Al(OH)₃]
-
Orthophosphoric acid (85%, H₃PO₄)
-
Deionized water
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Gel Preparation:
-
Create a suspension of aluminum hydroxide in deionized water.
-
Slowly add orthophosphoric acid to the suspension under vigorous stirring to achieve a molar ratio of approximately 1:1 for Al₂O₃:P₂O₅.
-
Continue stirring for at least 30 minutes to form a homogeneous gel.
-
-
Hydrothermal Treatment:
-
Transfer the prepared gel into the Teflon liner of the autoclave.
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to 200°C and maintain this temperature for 48 hours to ensure optimal crystallinity.[6]
-
-
Product Recovery:
-
Cool the autoclave to room temperature.
-
Remove the solid product and filter it.
-
Wash the product extensively with deionized water until the filtrate reaches a neutral pH.
-
Dry the final this compound product overnight at 100°C.[6]
-
IV. Visualized Experimental Workflow
The following diagrams illustrate the key steps in the hydrothermal synthesis of this compound.
Caption: Experimental workflow for hydrothermal synthesis of this compound.
Caption: Key parameters influencing this compound crystal properties.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. US4990217A - Process for the preparation of this compound crystals with high Q factor - Google Patents [patents.google.com]
- 5. US4927614A - Process for growing this compound crystals - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Low-Temperature Synthesis of Berlinite (AlPO₄)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various low-temperature synthesis methods of berlinite (α-AlPO₄), a piezoelectric material with a structure analogous to α-quartz. These methods offer advantages over traditional high-temperature techniques by enabling energy-efficient and controlled crystallization.
Hydrothermal Synthesis
Hydrothermal synthesis is a widely employed method for crystallizing materials from aqueous solutions under high temperature and pressure. It allows for the formation of high-quality single crystals at temperatures significantly lower than their melting points. For this compound, this method has been successfully used to produce crystals in the temperature range of 140-210°C.[1]
Data Presentation
| Parameter | Method 1: Constant Temperature Gradient | Method 2: Increasing Temperature | Reference |
| Precursors | Hydrated Alumina (Nutrient), Phosphoric Acid (Solvent) | Hydrated Alumina (Nutrient), Phosphoric Acid (Solvent) | [1] |
| Solvent Conc. | 6 M Phosphoric Acid | 6 M Phosphoric Acid | [1] |
| Temperature | Growth Zone: Hotter; Nutrient Zone: Cooler (10°C gradient) | 140°C to 200°C | [1] |
| Pressure | Autogenous | Autogenous | |
| Duration | Dependent on desired crystal size | ~ days | [1] |
| Growth Rate | 23-25 mils/day (short runs) | 22-32 mils/day | [1] |
| Apparatus | Steel autoclave with a silver liner | Steel autoclave with a silver liner | [1] |
Experimental Protocols
1.2.1. Nutrient Preparation
The nutrient material, small crystals of AlPO₄, is first prepared by reacting hydrated alumina with phosphoric acid.
Protocol:
-
Place hydrated alumina and 6 M phosphoric acid in a silver liner.
-
Seal the liner inside a steel autoclave.
-
Heat the autoclave from 140°C to 200°C at a rate of 5°C/day with a 15°C temperature gradient.
-
After cooling, collect the small AlPO₄ crystals and sieve them to a size of 1-4 mm.[1]
1.2.2. Method 1: Constant Temperature Gradient Crystal Growth
This method relies on the retrograde solubility of AlPO₄ in phosphoric acid (less soluble at higher temperatures) to drive crystal growth.
Protocol:
-
Place the prepared AlPO₄ nutrient in a silver mesh basket in the upper, cooler section of the silver liner.
-
Position this compound seed crystals in the lower, hotter section of the liner.
-
A baffle with approximately 20% open area should separate the nutrient and seed regions.[1]
-
Fill the liner with 6 M phosphoric acid to the desired level.
-
Seal the liner and place it in the autoclave.
-
Heat the autoclave to the desired growth temperature, establishing a temperature gradient of approximately 10°C between the nutrient (cooler) and seed (hotter) zones.
-
Maintain the temperature and gradient for the desired growth period.
-
Cool the autoclave, retrieve the liner, and carefully remove the grown this compound crystals.
1.2.3. Method 2: Increasing Temperature Crystal Growth
This technique utilizes a gradual increase in temperature to maintain a constant supersaturation and achieve a steady growth rate.
Protocol:
-
Arrange the nutrient, seed crystals, and baffle within the silver liner as described in Method 1.
-
Fill the liner with 6 M phosphoric acid and seal it within the autoclave.
-
Heat the autoclave to an initial temperature of 140°C.
-
Increase the temperature at a rate of approximately 5°C/day up to 200°C.[1]
-
Maintain the final temperature for the remainder of the growth period.
-
Cool the autoclave, retrieve the liner, and harvest the this compound crystals.
Experimental Workflow
Caption: Hydrothermal synthesis workflow for this compound.
Solvothermal Synthesis
Solvothermal synthesis is similar to the hydrothermal method but employs non-aqueous solvents. This technique can be used to produce nanocrystalline materials with controlled size and morphology.
Data Presentation
| Parameter | Value | Reference |
| Aluminum Precursor | Aluminum butoxide | [2] |
| Phosphorus Precursor | Phosphoric acid (H₃PO₄) | [2] |
| Solvent | Benzene and Trioctylamine mixture | [2] |
| Temperature | 180°C | [2] |
| Pressure | Autogenous | |
| Reactant Concentration | 0.05 M to 0.1 M aluminum butoxide | [2][3] |
| Reactant Molar Ratio | H₃PO₄ to aluminum butoxide (w) = 3 to 9 | [2][3] |
| Product | AlPO₄ nanocrystals (hexagonal structure) | [3] |
| Crystal Size | ~80 nm x 80 nm (parallelogram-like shape) | [3] |
Experimental Protocol
Protocol:
-
Prepare a solution of aluminum butoxide in a mixture of benzene and trioctylamine at the desired concentration (e.g., 0.1 M).
-
Prepare a solution of phosphoric acid.
-
In a Teflon-lined stainless steel autoclave, combine the aluminum butoxide solution and the phosphoric acid solution to achieve the desired molar ratio (w = 3 to 9).
-
Seal the autoclave and heat it to 180°C in an oven or furnace.
-
Maintain the temperature for the desired reaction time.
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Collect the product by centrifugation.
-
Wash the collected nanocrystals repeatedly with benzene and anhydrous ethanol to remove any unreacted precursors and solvent.
-
Dry the final product under vacuum.
Experimental Workflow
Caption: Solvothermal synthesis workflow for AlPO₄ nanocrystals.
Sol-Gel Synthesis
The sol-gel process involves the transition of a system from a liquid "sol" into a solid "gel" phase. This method allows for the synthesis of materials with high purity and homogeneity at low temperatures, although a subsequent calcination step at a higher temperature is often required for crystallization.
Data Presentation
| Parameter | Description | Reference |
| Aluminum Precursors | Aluminum ethoxide (Al(OEt)₃), Aluminum chloride (AlCl₃) | [4] |
| Phosphorus Precursors | Phosphoric acid (H₃PO₄), Ethyl phosphate ((Et)₃PO₄) | [4] |
| Gelling Agent | Ethylene oxide gas | [4] |
| Solvent | Ethanol and Toluene mixture (for fine particles) | [4] |
| Drying Temperature | Not specified, typically low temperature | |
| Calcination Temp. | > 600°C for crystallization | [4] |
Experimental Protocol (General)
Protocol:
-
Dissolve the chosen aluminum precursor (e.g., aluminum ethoxide) in a suitable solvent (e.g., ethanol).
-
Separately, dissolve the phosphorus precursor (e.g., phosphoric acid) in the same or a compatible solvent.
-
Slowly add the phosphorus precursor solution to the aluminum precursor solution under vigorous stirring to form a "sol".
-
Introduce a gelling agent (e.g., by bubbling ethylene oxide gas through the solution) to promote the formation of a "gel".
-
Allow the gel to age for a specific period to complete the polymerization process.
-
Dry the gel at a low temperature (e.g., in an oven below 100°C) to remove the solvent, resulting in a xerogel.
-
Calcine the xerogel at a temperature above 600°C to induce crystallization into the this compound phase. The exact temperature and duration will need to be optimized based on the specific precursors and desired crystal characteristics.
Logical Relationship Diagram
Caption: Sol-Gel synthesis pathway for this compound.
Flux Method
The flux method is a high-temperature solution growth technique where a molten salt (the flux) is used as a solvent to dissolve the precursors. Upon slow cooling, the desired material crystallizes. While typically a high-temperature method, the use of a low-melting-point flux could potentially enable this compound synthesis at lower temperatures than direct melting.
Data Presentation
Specific low-temperature flux systems for this compound are not well-documented in the reviewed literature. The following provides a general framework.
| Parameter | Description |
| Precursors | Al₂O₃, P₂O₅ (or other Al and P sources) |
| Flux | A low-melting-point, inert salt or oxide mixture (e.g., lead fluoride, bismuth oxide, borates) |
| Crucible | Platinum or other inert material |
| Soaking Temperature | Above the melting point of the flux and sufficient to dissolve precursors |
| Cooling Rate | Slow and controlled (e.g., 1-5°C/hour) to promote large crystal growth |
Experimental Protocol (General)
Protocol:
-
Thoroughly mix the aluminum and phosphorus precursors with the chosen flux in a platinum crucible. The precursor-to-flux ratio is a critical parameter that requires optimization.
-
Place the crucible in a programmable furnace and heat it to the soaking temperature, ensuring all components are molten and homogenized.
-
Hold the mixture at the soaking temperature for several hours to ensure complete dissolution of the precursors.
-
Slowly cool the furnace at a controlled rate to induce crystallization of this compound.
-
Once the temperature is below the solidification point of the flux, the furnace can be cooled more rapidly to room temperature.
-
Separate the this compound crystals from the solidified flux. This can be done mechanically or by dissolving the flux in a suitable solvent that does not affect the this compound crystals.
Experimental Workflow
Caption: General workflow for the flux growth method.
References
Application Notes and Protocols for Berlinite (AlPO₄) Single Crystal Growth
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of berlinite (Aluminum Phosphate, AlPO₄) single crystals. This compound, being isostructural with quartz, exhibits promising piezoelectric properties, making it a material of significant interest for various technological applications, including electronic filters and oscillators. The successful growth of large, high-quality single crystals is paramount for the characterization and utilization of its properties.
Two primary techniques have been successfully employed for the growth of this compound single crystals: hydrothermal growth and flux growth . This guide will elaborate on the methodologies for each, presenting quantitative data in structured tables and providing detailed experimental protocols.
Hydrothermal Growth of this compound
Hydrothermal synthesis is the most widely documented and successful method for growing this compound single crystals. This technique relies on the retrograde solubility of AlPO₄ in acidic aqueous solutions, meaning that this compound is more soluble at lower temperatures than at higher temperatures. This property is exploited by maintaining a temperature gradient within a sealed pressure vessel (autoclave), where the nutrient material dissolves in a cooler zone and crystallizes on seed crystals in a hotter zone.
Two main variations of the hydrothermal method are employed: the Constant Temperature Gradient Method and the Temperature Ramping Method .
Quantitative Data for Hydrothermal Growth
The following table summarizes the key experimental parameters for the hydrothermal growth of this compound single crystals.
| Parameter | Constant Temperature Gradient Method | Temperature Ramping Method |
| Solvent/Mineralizer | Phosphoric Acid (H₃PO₄) or Sulfuric Acid (H₂SO₄) | Phosphoric Acid (H₃PO₄) or Sulfuric Acid (H₂SO₄)[1] |
| Nutrient Material | Microcrystalline AlPO₄ powder | Microcrystalline AlPO₄ powder[1] |
| Seed Crystals | This compound plates, typically (0001) orientation[2] | This compound plates or flakes, Y-orientation[1] |
| Autoclave Liner | Silver, Gold, Platinum, or Teflon | Teflon-jacketed or glass vessel[1] |
| Temperature Range | Nutrient Zone (Cooler): ~140-180°C; Growth Zone (Hatter): ~150-200°C | Initial: ~175°C; Final: up to 220°C[1] |
| Temperature Gradient | 5-15°C[1][2] | Not applicable (temperature is ramped) |
| Temperature Ramp Rate | Not applicable | 1-5°C/day[1][2] |
| Pressure | Autogenous, typically 25-30 bars | Autogenous |
| Growth Rate | 2-32 mils/day (0.05-0.81 mm/day)[2] | ~0.08-0.14 mm/day/face[1] |
| Run Duration | Several days to weeks | ~3 weeks to 35 days[1] |
Experimental Protocols for Hydrothermal Growth
This protocol is based on the inverse gradient method, leveraging the retrograde solubility of this compound.
Materials and Equipment:
-
High-pressure autoclave with a suitable liner (e.g., silver, Teflon).
-
Heating mantles or a furnace capable of creating a stable temperature gradient.
-
Thermocouples for monitoring temperatures in the nutrient and growth zones.
-
This compound seed crystals (plates with a specific orientation, e.g., (0001)).
-
Microcrystalline AlPO₄ nutrient powder.
-
Phosphoric acid (H₃PO₄) or Sulfuric acid (H₂SO₄) solution (e.g., 6M H₂SO₄ / 6M H₃PO₄ / 2.5M AlPO₄)[1].
-
Baffle with a defined open area (e.g., 20% free area)[2].
Procedure:
-
Nutrient and Seed Placement: Place the microcrystalline AlPO₄ nutrient in a basket in the upper, cooler section of the autoclave liner. Position the this compound seed crystals in the lower, hotter section of the liner[2].
-
Baffle Installation: Insert a baffle between the nutrient and seed zones to control the convective flow of the solution[2].
-
Solvent Addition: Fill the liner with the acidic solvent to a specific percentage of its volume (e.g., 80%)[1].
-
Autoclave Assembly: Seal the liner and place it inside the high-pressure autoclave. Securely seal the autoclave.
-
Heating and Temperature Control: Heat the autoclave to the desired operating temperatures. Establish and maintain a constant temperature gradient between the cooler nutrient zone and the hotter growth zone (e.g., a 10°C gradient)[2].
-
Growth Period: Maintain these conditions for the desired duration, which can range from several days to weeks, to allow for crystal growth.
-
Cool-down: After the growth period, slowly cool the autoclave down to room temperature.
-
Crystal Recovery: Carefully open the autoclave and the liner. Remove the grown this compound crystals and rinse them with deionized water to remove any residual solvent.
This method relies on slowly increasing the temperature of the entire autoclave to induce supersaturation and crystal growth.
Materials and Equipment:
-
High-pressure autoclave with a suitable liner (e.g., Teflon-jacketed, glass vessel)[1].
-
Programmable furnace or heating system for precise temperature ramping.
-
This compound seed crystals (flakes or plates).
-
A solution of AlPO₄ in H₂SO₄ (e.g., 5M H₂SO₄ / 2.5M AlPO₄)[1].
Procedure:
-
Seed Placement: Suspend the this compound seed flakes in the acidic solution within the autoclave liner[1].
-
Solvent Addition: Fill the liner with the prepared solution to approximately 80% of its volume[1].
-
Autoclave Assembly: Seal the liner and the autoclave.
-
Heating to Saturation: Rapidly heat the autoclave to the crystallization initiation temperature, where the solution is saturated (e.g., 175°C)[1]. This temperature is often predetermined through solubility studies.
-
Temperature Ramping: Once the initiation temperature is reached, begin a slow and steady increase in temperature. A typical ramp rate is 1°C/day, which can be increased to 2°C/day at higher temperatures (e.g., above 200°C)[1].
-
Growth Period: Continue the temperature ramp for the planned duration of the experiment (e.g., 35 days)[1].
-
Cool-down: After the growth period, rapidly cool the autoclave to room temperature.
-
Crystal Recovery: Open the autoclave, retrieve the grown crystals, and clean them with deionized water.
Experimental Workflow Diagrams (Hydrothermal Growth)
Flux Growth of this compound
The flux growth method is a high-temperature solution growth technique where a molten salt (the flux) is used as a solvent to dissolve the nutrient material. The single crystals are then grown by slowly cooling the solution, causing the dissolved material to crystallize. While specific, detailed protocols for this compound are not as readily available as for hydrothermal growth, the principles of flux growth and information from analogous phosphate systems can be applied.
Quantitative Data for Flux Growth (Conceptual)
The following table provides a conceptual framework for the flux growth of this compound, based on general flux growth principles and data from similar compounds.
| Parameter | Slow-Cooling Flux Method |
| Flux Material | Alkali chlorides (e.g., LiCl, KCl, CsCl), Molybdates (e.g., Li₂MoO₄, K₂MoO₄), or other low-melting point inorganic salts. |
| Nutrient Material | Pre-reacted AlPO₄ powder, or a mixture of Al₂O₃ and (NH₄)₂HPO₄. |
| Crucible Material | Platinum, Alumina, or Zirconia. |
| Soaking Temperature | 700-950°C. |
| Soaking Time | 5-10 hours to ensure complete dissolution and homogenization. |
| Cooling Rate | 1-5°C/hour. |
| Final Temperature | 500-700°C (before furnace shut-off). |
| Nutrient to Flux Ratio | 1:10 to 1:100 by weight. A 3:2:120 molar ratio of UF₄:AlPO₄:alkali chloride flux has been reported for a related system[3]. |
Experimental Protocol for Flux Growth (General)
This protocol outlines a general procedure for the slow-cooling flux growth of this compound single crystals.
Materials and Equipment:
-
High-temperature programmable furnace.
-
Crucible (e.g., platinum, alumina).
-
AlPO₄ powder or stoichiometric amounts of Al₂O₃ and a phosphate source.
-
Flux material (e.g., an alkali chloride or molybdate).
-
Fume hood and appropriate personal protective equipment.
Procedure:
-
Component Mixing: Thoroughly mix the AlPO₄ nutrient powder (or its precursors) with the flux material in the desired ratio inside the crucible.
-
Heating and Soaking: Place the crucible in the high-temperature furnace and heat it to the soaking temperature (e.g., 950°C) at a moderate rate. Hold the mixture at this temperature for several hours (e.g., 5-10 hours) to ensure the nutrient completely dissolves in the molten flux and the solution becomes homogeneous.
-
Slow Cooling: Program the furnace to slowly cool the molten solution at a controlled rate (e.g., 1-5°C/hour). This slow cooling reduces the solubility of AlPO₄ and allows for the nucleation and growth of single crystals.
-
Final Cooling: Once the final temperature is reached (a point where crystal growth has likely ceased but the flux is still molten), turn off the furnace and allow it to cool to room temperature. Alternatively, the crucible can be removed from the furnace and the molten flux can be decanted to separate the crystals.
-
Crystal Separation: After cooling, the solidified flux can be dissolved using a suitable solvent (e.g., hot deionized water or dilute nitric acid) that does not significantly attack the this compound crystals. The single crystals can then be carefully separated.
Experimental Workflow Diagram (Flux Growth)
Disclaimer: The provided protocols are intended as a guide. The optimal conditions for crystal growth can vary depending on the specific equipment and the purity of the starting materials. It is recommended to perform preliminary experiments to optimize the growth parameters for your specific setup. Safety precautions appropriate for high-temperature and high-pressure experiments should always be followed.
References
Application Notes and Protocols for Hydrothermal Growth of Aluminum Phosphate (AlPO4)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the parameters and protocols for the hydrothermal synthesis of aluminum phosphate (AlPO4), a material with significant applications in catalysis, adsorption, and as a piezoelectric material. The following sections detail the critical parameters, experimental procedures, and expected outcomes based on established research.
Overview of Hydrothermal Synthesis of AlPO4
Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under controlled temperature and pressure. For AlPO4, this technique allows for the formation of various crystalline phases, with AlPO4-5 being a commonly synthesized microporous molecular sieve. The key to successful synthesis lies in the precise control of several experimental parameters that influence the nucleation and growth of the crystals.
Key Parameters for Hydrothermal Growth
The successful synthesis of AlPO4 with desired characteristics is highly dependent on the careful control of several key parameters. These parameters influence the crystal phase, size, morphology, and purity of the final product.
Table 1: Summary of Key Hydrothermal Growth Parameters for AlPO4-5
| Parameter | Typical Range | Effect on Synthesis |
| Temperature | 150 - 250 °C | Influences crystallinity and phase formation. Higher temperatures can lead to different polymorphs.[1] For AlPO4-5, a common range is 150-200°C.[2][3] |
| Crystallization Time | 3 hours - 72 hours | Affects crystal size and crystallinity. Longer times generally lead to larger crystals and higher crystallinity, up to an optimal point.[1][4][5] |
| pH of Reaction Mixture | Acidic to Alkaline | Critical for the formation of specific crystalline phases. High acidic conditions can favor the generation of highly crystalline phosphates.[6] |
| Aluminum Source | Aluminum dross, γ-Al2O3, Aluminum isopropoxide, Aluminum hydroxide | The reactivity of the aluminum source can affect the crystallization kinetics. |
| Phosphorus Source | Phosphoric acid (H3PO4) | The concentration and purity are important for the final product. |
| Structure-Directing Agent (SDA) / Template | Triethylamine (TEA), Tetrapropylammonium hydroxide (TPAOH), Dipropylamine (DPA) | Directs the formation of specific microporous structures like AlPO4-5. The choice of SDA is crucial for the resulting framework.[4][5][7] |
| Molar Ratio of Reactants (Al2O3:P2O5:SDA:H2O) | Varies, e.g., 1:1:1:40 or 1:1:2:40 | Dictates the final product phase and properties such as specific surface area.[4] |
| Solvent | Deionized water | The primary medium for the hydrothermal reaction. |
Experimental Protocols
The following protocols provide a generalized methodology for the hydrothermal synthesis of AlPO4-5. It is crucial to adhere to safety precautions when working with autoclaves and chemical reagents.
Protocol 1: Synthesis of AlPO4-5 using Triethylamine (TEA) as SDA
This protocol is adapted from studies utilizing TEA as a structure-directing agent to produce AlPO4-5 crystals.
Materials:
-
Aluminum source (e.g., Aluminum isopropoxide)
-
Phosphoric acid (85 wt%)
-
Triethylamine (TEA)
-
Deionized water
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Precursor Gel Preparation:
-
In a beaker, dissolve the aluminum source in deionized water with vigorous stirring.
-
Slowly add phosphoric acid to the aluminum solution dropwise while continuing to stir.
-
Add Triethylamine (TEA) to the mixture to achieve the desired molar ratio (e.g., Al2O3:P2O5:TEA:H2O = 1:1:1:40).[4]
-
Continue stirring the mixture until a homogeneous gel is formed. The aging of this gel, with continuous stirring, can influence the crystal morphology.[2][3]
-
-
Hydrothermal Treatment:
-
Product Recovery and Purification:
-
After the designated time, turn off the oven and allow the autoclave to cool down to room temperature naturally.
-
Open the autoclave carefully in a well-ventilated fume hood.
-
Collect the solid product by filtration or centrifugation.
-
Wash the product repeatedly with deionized water until the pH of the filtrate is neutral.
-
Dry the final product in an oven at 100-110 °C overnight.
-
-
Calcination (Template Removal):
Diagram 1: Experimental Workflow for Hydrothermal Synthesis of AlPO4-5
Caption: Workflow for the hydrothermal synthesis of AlPO4-5.
Influence of Key Parameters on AlPO4 Growth
The relationship between the synthesis parameters and the final product characteristics is complex. The following diagram illustrates the logical relationships between these factors.
Diagram 2: Influence of Parameters on AlPO4 Properties
Caption: Key parameters influencing the properties of hydrothermally grown AlPO4.
Characterization of Synthesized AlPO4
To confirm the successful synthesis of the desired AlPO4 phase and to determine its properties, a range of characterization techniques are employed.
Table 2: Common Characterization Techniques for AlPO4
| Technique | Purpose |
| X-Ray Diffraction (XRD) | To identify the crystalline phase and determine the crystallinity of the product. |
| Scanning Electron Microscopy (SEM) | To observe the morphology and size of the synthesized crystals.[2][4] |
| Transmission Electron Microscopy (TEM) | For detailed structural analysis at the nanoscale. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify functional groups and confirm the removal of the organic template after calcination. |
| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area and pore size distribution of the microporous material.[4] |
| Thermogravimetric Analysis (TGA) | To study the thermal stability and the decomposition of the template. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Amorphous Product | Insufficient temperature or crystallization time. Incorrect pH. | Increase the reaction temperature or prolong the synthesis time.[1] Adjust the pH of the precursor gel. |
| Low Yield | Incomplete reaction. Loss of product during recovery. | Ensure homogeneous mixing of the precursor gel. Optimize reaction time and temperature. Be meticulous during the washing and filtration steps. |
| Undesired Crystal Phase | Incorrect molar ratio of reactants. Wrong type or concentration of SDA. Inappropriate temperature. | Carefully control the stoichiometry of the reactants.[4] Select the appropriate SDA for the target phase. Adjust the synthesis temperature. |
| Broad Particle Size Distribution | Inhomogeneous nucleation. Non-uniform heating. | Improve the homogeneity of the precursor gel through vigorous and prolonged stirring. Ensure uniform temperature distribution in the oven. |
These application notes and protocols are intended to serve as a guide for the hydrothermal synthesis of AlPO4. Researchers are encouraged to optimize these parameters based on their specific equipment and desired material properties.
References
Application Notes and Protocols for Berlinite in Surface Acoustic Wave (SAW) Device Fabrication
Audience: Researchers, scientists, and drug development professionals.
Introduction
Berlinite (α-AlPO4) is a piezoelectric material that has garnered significant interest for the fabrication of high-performance Surface Acoustic Wave (SAW) devices.[1][2][3] As an analog to quartz, it shares a similar crystal structure but offers a distinct advantage in its stronger piezoelectric coupling, which can be approximately four times that of quartz.[2][4] This enhanced coupling, combined with the existence of temperature-compensated crystal cuts, makes this compound an attractive alternative to quartz for applications requiring wider bandwidth and lower insertion loss, such as in advanced filters, resonators, and sensors.[5][6][7]
These application notes provide a comprehensive overview of the properties of this compound relevant to SAW device fabrication, along with a detailed protocol for the manufacturing process.
Key Properties of this compound for SAW Applications
This compound's suitability for SAW devices is defined by several key parameters, including its surface acoustic wave velocity, electromechanical coupling coefficient (k²), and temperature coefficient of delay (TCD). These properties are highly dependent on the crystallographic orientation or "cut" of the substrate. Several temperature-compensated cuts of this compound have been identified, which are crucial for the frequency stability of SAW devices operating over a range of temperatures.[2][8]
The following table summarizes the experimentally measured and theoretically predicted SAW properties for a notable temperature-compensated cut of this compound.
| Crystal Cut | SAW Velocity (m/s) | Coupling Coefficient (k²) | Temperature of Zero TCD (°C) | Reference |
| X-axis boule, 92.75° | 2747 (experimental) | 0.003 (experimental) | 32 (experimental) | [9] |
| X-axis boule, 92.75° | 2733 (theoretical) | 0.004 (theoretical) | - | [9] |
Note: The experimental values are in reasonable agreement with theoretical predictions, demonstrating the potential of this particular cut for temperature-stable SAW devices with higher coupling than quartz.[9]
Experimental Protocol: Fabrication of a this compound SAW Device
This protocol outlines the key steps for fabricating a simple SAW delay line on a this compound substrate. The process is analogous to that used for quartz and involves standard photolithographic techniques.[9]
1. Substrate Preparation:
-
Crystal Orientation and Cutting: Begin with a high-quality single crystal of this compound. Orient the crystal to the desired crystallographic cut (e.g., x-axis boule, 92.75°) using a goniometer. Cut the crystal into wafers of the required dimensions using a continuous wire saw. Verify the orientation of the cut wafers using X-ray diffraction.
-
Lapping and Polishing: Lap the surface of the this compound wafer to achieve a planar surface. Polish the wafer to an optical-grade finish using a succession of finer abrasive powders, such as aluminum oxide (Al₂O₃).
-
Cleaning: Thoroughly clean the polished substrate to remove any contaminants. This can be achieved by ultrasonic cleaning in a sequence of solvents (e.g., acetone, isopropanol) followed by a final rinse in deionized water. Dry the substrate with a stream of dry nitrogen.
2. Interdigital Transducer (IDT) Fabrication:
-
Photoresist Application: Apply a layer of positive photoresist to the polished surface of the this compound substrate. Spin coating is a common method to achieve a uniform thickness.
-
Photolithography:
-
Mask Alignment: Place a photomask with the desired interdigital transducer (IDT) pattern over the photoresist-coated substrate.
-
UV Exposure: Expose the substrate to ultraviolet (UV) light through the photomask. The UV light will alter the chemical structure of the photoresist in the exposed areas.
-
Development: Immerse the substrate in a developer solution to remove the exposed photoresist, revealing the IDT pattern on the substrate.
-
-
Metal Deposition: Deposit a thin film of a conductive metal, typically aluminum (Al) or an aluminum alloy, over the entire surface of the substrate. This can be done using techniques such as thermal evaporation or sputtering.
-
Lift-off: Immerse the substrate in a solvent (e.g., acetone) to dissolve the remaining photoresist. This will "lift off" the metal deposited on top of the photoresist, leaving only the desired metal IDT pattern on the this compound substrate.
3. Device Assembly and Characterization:
-
Dicing: Dice the wafer into individual SAW devices.
-
Mounting and Wire Bonding: Mount the individual device onto a suitable package or holder. Use wire bonding to create electrical connections to the contact pads of the IDTs.
-
Characterization:
-
SAW Velocity Measurement: The SAW velocity can be determined using the impulse response method. By measuring the time delay of the acoustic wave traveling between the input and output IDTs and knowing the distance between them, the velocity can be calculated.[9]
-
Coupling Coefficient (k²) Measurement: The coupling coefficient can be determined by measuring the conductance at resonance and the static capacitance of the transducer.[9]
-
Temperature Coefficient of Delay (TCD) Measurement: The TCD is measured using the oscillator method, where the SAW device is used as the frequency-determining element in an oscillator circuit. The change in frequency with temperature is then measured to determine the TCD.[9]
-
Visualizations
Caption: Experimental workflow for SAW device fabrication.
// Nodes input_signal [label="Input Electrical\nSignal (RF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; input_idt [label="Input\nInterdigital\nTransducer (IDT)", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound Substrate", shape=box, width=3, height=1, fillcolor="#F1F3F4", fontcolor="#202124"]; output_idt [label="Output\nInterdigital\nTransducer (IDT)", fillcolor="#FBBC05", fontcolor="#202124"]; output_signal [label="Output Electrical\nSignal (RF)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges input_signal -> input_idt [label="Electrical Excitation", color="#34A853", fontcolor="#202124"]; input_idt -> this compound [label="Piezoelectric Effect:\nElectrical to Mechanical\n(SAW Generation)", color="#EA4335", fontcolor="#202124"]; this compound -> output_idt [label="SAW Propagation", color="#EA4335", fontcolor="#202124"]; output_idt -> output_signal [label="Inverse Piezoelectric Effect:\nMechanical to Electrical\n(SAW Detection)", color="#34A853", fontcolor="#202124"]; } .enddot
Caption: Principle of a this compound-based SAW device.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. This compound, A Temperature Compensated Material for Surface Acoustic Wave Applications | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 5. digital-library.theiet.org [digital-library.theiet.org]
- 6. researchgate.net [researchgate.net]
- 7. US4990217A - Process for the preparation of this compound crystals with high Q factor - Google Patents [patents.google.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. pubs.aip.org [pubs.aip.org]
High-Temperature Sensing with Berlinite: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and utilization of berlinite-based sensors in high-temperature environments. This compound (α-AlPO₄), a piezoelectric material with a crystal structure analogous to α-quartz, offers significant potential for sensing applications where thermal stability is paramount.[1][2] This guide covers the fundamental properties of this compound, a comprehensive protocol for sensor fabrication, and detailed procedures for high-temperature characterization.
Introduction to this compound for High-Temperature Sensing
This compound's primary advantage lies in its high-temperature stability and strong piezoelectric properties. Unlike quartz, which undergoes a phase transition at 573°C, this compound maintains its piezoelectric characteristics at elevated temperatures, making it a suitable candidate for sensors operating in harsh environments.[1] Key attributes of this compound include a high quality factor (Q) and a substantial electromechanical coupling coefficient, which are critical for high-performance resonant sensors.
Comparative Properties of Piezoelectric Materials:
The following table summarizes the key properties of this compound in comparison to other common piezoelectric materials used in high-temperature sensing applications. This data is essential for researchers in selecting the appropriate material for their specific needs.
| Property | This compound (AlPO₄) | Quartz (SiO₂) | Gallium Orthophosphate (GaPO₄) | Langasite (La₃Ga₅SiO₁₄) |
| Max. Operating Temperature | ~900°C (estimated) | < 573°C | ~933°C | > 1000°C |
| Piezoelectric Coefficient (d₁₁) (pC/N) | ~3.1 | ~2.3 | ~4.5 | ~6.0 |
| Electromechanical Coupling (k) | Higher than ST-cut quartz | Baseline | Higher than quartz | High |
| Temperature Coefficient of Frequency (TCF) | Temperature-compensated cuts exist | Low TCF for specific cuts | Good thermal stability | Good thermal stability |
| Phase Transition Temperature | α-β transition at ~586°C | 573°C (α-β transition) | 933°C | No phase transition before melting |
| Crystal Growth | Hydrothermal | Hydrothermal | Hydrothermal | Czochralski |
Sensor Fabrication Protocol: A Step-by-Step Guide
This section outlines a comprehensive protocol for the fabrication of a Surface Acoustic Wave (SAW) resonator on a this compound substrate. This process involves standard microfabrication techniques, which can be adapted for Bulk Acoustic Wave (BAW) resonators as well.
Materials and Equipment
-
Substrate: High-quality, single-crystal this compound wafer
-
Photomask: Designed with the desired Interdigital Transducer (IDT) and reflector geometry
-
Photoresist: Positive or negative photoresist suitable for high-resolution lithography
-
Adhesion Layer: Titanium (Ti) or Titanium Dioxide (TiO₂)
-
Electrode Material: Platinum (Pt) or Iridium (Ir) for high-temperature operation
-
Chemicals: Acetone, isopropanol, developer solution, etching solution
-
Equipment: Spin coater, mask aligner, electron-beam or sputter deposition system, plasma asher or wet etching bath, wafer dicing saw, wire bonder, high-temperature furnace.
Experimental Workflow
The following diagram illustrates the key stages in the fabrication of a this compound-based SAW sensor.
References
Application Notes and Protocols for the Fabrication of Berlinite (AlPO₄) Thin Films by Sputtering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berlinite, a crystalline form of aluminum phosphate (AlPO₄), is a piezoelectric material with a structure analogous to quartz. Its unique properties, including a higher piezoelectric coupling coefficient and thermal stability, make it a promising candidate for various applications, including high-frequency surface acoustic wave (SAW) devices, biosensors, and specialized coatings in drug development and medical devices. This document provides detailed protocols for the fabrication of this compound thin films using radio frequency (RF) magnetron sputtering, a versatile physical vapor deposition (PVD) technique.
Due to the limited availability of direct literature on the sputtering of this compound, this guide presents two primary methodologies based on established sputtering principles for similar materials:
-
Method A: Sputtering from a custom-fabricated aluminum phosphate (AlPO₄) target.
-
Method B: Reactive sputtering from a pure aluminum (Al) target in a phosphorus and oxygen-containing plasma.
These protocols are intended to serve as a comprehensive starting point for process development and optimization.
Sputtering Target Preparation
The quality of the sputtering target is crucial for achieving high-purity, stoichiometric thin films. For Method A, an aluminum phosphate target is required.
Protocol for AlPO₄ Sputtering Target Fabrication
This protocol outlines the powder metallurgy route for producing a ceramic AlPO₄ sputtering target.
Materials and Equipment:
-
High-purity aluminum phosphate (AlPO₄) powder (≥99.9%)
-
Binder material (e.g., polyvinyl alcohol - PVA)
-
Mixing equipment (e.g., ball mill, planetary mixer)
-
Die or mold of the desired target dimensions
-
Cold Isostatic Press (CIP)
-
Sintering furnace with controlled atmosphere capabilities
-
Machining and grinding tools
Procedure:
-
Powder Preparation: Start with high-purity AlPO₄ powder to minimize contaminants in the final film.
-
Mixing: Homogeneously mix the AlPO₄ powder with a small amount of binder solution. The binder provides mechanical strength to the "green" target.
-
Shaping: Place the mixed powder into a mold of the desired target shape and size.
-
Cold Isostatic Pressing: Apply uniform pressure to the powder in the mold using a CIP. This step compacts the powder to achieve a high green density and remove voids.
-
Binder Removal (Debinding): Carefully heat the green target in a furnace with a controlled ramp rate to slowly burn out the binder material without introducing cracks or defects.
-
Sintering: Sinter the debound target at a high temperature in a controlled atmosphere. This process fuses the AlPO₄ particles together, resulting in a dense, solid ceramic target. The exact sintering temperature and atmosphere will need to be optimized based on the specific AlPO₄ powder characteristics.
-
Finishing: Machine and grind the sintered target to the precise dimensions required for the sputtering cathode assembly.
-
Bonding: Bond the finished AlPO₄ target to a backing plate (typically copper or another high thermal conductivity material) using metallic or epoxy bonding techniques.
RF Magnetron Sputtering Protocols
The following sections detail the experimental procedures for depositing this compound thin films using RF magnetron sputtering.
Substrate Preparation
Proper substrate preparation is critical for good film adhesion and quality.
-
Select appropriate substrates. Common choices include silicon wafers (Si), quartz, and sapphire. For certain applications, conductive substrates like platinum-coated silicon (Pt/Si) may be used[1].
-
Clean the substrates ultrasonically in a sequence of solvents: acetone, isopropyl alcohol, and deionized water, for 10-15 minutes each.
-
Dry the substrates with a high-purity nitrogen gun.
-
Optional: Perform an in-situ plasma etch (e.g., with Argon) in the sputtering chamber immediately prior to deposition to remove any residual surface contaminants.
Method A: Sputtering from an Aluminum Phosphate (AlPO₄) Target
This method offers more direct control over the film's stoichiometry.
Experimental Workflow:
Caption: Experimental workflow for sputtering from an AlPO₄ target.
Protocol:
-
Mount the prepared substrates onto the substrate holder in the sputtering chamber.
-
Install the fabricated AlPO₄ target in the RF magnetron cathode.
-
Evacuate the chamber to a base pressure of at least 5 x 10⁻⁶ Torr to minimize contamination from residual gases.
-
Introduce high-purity Argon (Ar) gas into the chamber.
-
Set the working pressure to the desired value (see Table 1 for typical ranges).
-
Apply RF power to the AlPO₄ target to ignite the Ar plasma.
-
Pre-sputter the target for 10-15 minutes with the shutter closed to clean the target surface and ensure stable deposition conditions.
-
Open the shutter to begin depositing the aluminum phosphate thin film onto the substrates.
-
After the desired deposition time, turn off the RF power, stop the gas flow, and allow the substrates to cool down in vacuum.
-
Vent the chamber to atmospheric pressure with nitrogen and remove the coated substrates.
-
Perform post-deposition annealing to crystallize the as-deposited amorphous film into the this compound phase (see Section 4).
Table 1: Typical Sputtering Parameters for AlPO₄ Deposition
| Parameter | Typical Range |
| RF Power | 50 - 250 W[2][3] |
| Working Gas | Argon (Ar) |
| Working Pressure | 1 - 20 mTorr |
| Substrate Temperature | Room Temperature to 500°C[4] |
| Target-to-Substrate Distance | 5 - 15 cm |
| Deposition Time | 30 - 180 min |
Method B: Reactive Sputtering from an Aluminum (Al) Target
This method provides flexibility but requires careful control of the reactive gas mixture to achieve the correct Al:P:O stoichiometry.
Experimental Workflow:
Caption: Experimental workflow for reactive sputtering from an Al target.
Protocol:
-
Follow steps 1-3 from the protocol in Section 3.2, using a high-purity aluminum target (≥99.99%).
-
Introduce a precisely controlled mixture of high-purity Argon (Ar), Oxygen (O₂), and a phosphorus-containing precursor gas into the chamber. A potential, though less common, phosphorus precursor could be phosphine (PH₃), which would require stringent safety protocols, or vapors from a solid/liquid precursor like P₂O₅ or trimethyl phosphite (Me₃PO₃)[5]. The use of such precursors is exploratory and requires careful system design and safety considerations.
-
Set the total working pressure. The partial pressures of the reactive gases are critical and must be carefully controlled with mass flow controllers.
-
Apply RF power to the Al target to ignite the plasma. In reactive sputtering, a "poisoning" of the target surface can occur, where a compound layer forms on the target[6]. This can affect the deposition rate and film properties.
-
Pre-sputter the target for 15-20 minutes with the shutter closed to allow the target surface and plasma conditions to stabilize.
-
Open the shutter to begin the reactive deposition of the aluminum phosphate thin film.
-
Follow steps 9-11 from the protocol in Section 3.2.
Table 2: Proposed Sputtering Parameters for Reactive AlPO₄ Deposition
| Parameter | Proposed Range |
| RF Power | 100 - 400 W[7] |
| Sputtering Gas | Argon (Ar) |
| Reactive Gases | Oxygen (O₂), Phosphorus Precursor |
| O₂ / (Ar + O₂ + P-precursor) Flow Ratio | 5 - 50% |
| P-precursor / (Ar + O₂ + P-precursor) Flow Ratio | To be determined experimentally |
| Working Pressure | 1 - 20 mTorr |
| Substrate Temperature | Room Temperature to 500°C |
Post-Deposition Annealing
As-sputtered films are often amorphous or poorly crystalline. A post-deposition annealing step is typically required to induce crystallization into the desired this compound phase.
Protocol:
-
Place the substrates with the as-deposited amorphous AlPO₄ films into a tube furnace or rapid thermal annealing (RTA) system.
-
Purge the furnace with an inert gas (e.g., N₂) or a controlled atmosphere (e.g., air or O₂).
-
Ramp up the temperature to the desired annealing temperature. Studies on AlPO₄ nanoparticles and other sputtered oxide films suggest that crystallization can occur at temperatures ranging from 400°C to 1100°C[8][9][10].
-
Hold the samples at the annealing temperature for a specific duration (e.g., 30 minutes to several hours)[11].
-
Cool the furnace down to room temperature in a controlled manner.
The optimal annealing temperature and time will strongly influence the film's crystallinity, grain size, and properties, and must be determined experimentally.
Characterization of this compound Thin Films
A suite of characterization techniques should be employed to analyze the properties of the fabricated films.
Table 3: Recommended Characterization Techniques
| Property | Technique | Description |
| Crystallinity and Phase | X-ray Diffraction (XRD) | To identify the crystalline phases present (e.g., this compound, tridymite, cristobalite) and determine the degree of crystallinity and preferred orientation[9][12][13]. |
| Surface Morphology and Roughness | Atomic Force Microscopy (AFM) & Scanning Electron Microscopy (SEM) | To visualize the surface topography, grain size, and measure surface roughness[1][8]. |
| Elemental Composition and Stoichiometry | Energy-Dispersive X-ray Spectroscopy (EDS) & X-ray Photoelectron Spectroscopy (XPS) | To determine the atomic concentrations of Al, P, and O in the films and verify stoichiometry. XPS can also provide information on chemical bonding states[2][12]. |
| Film Thickness | Profilometry & Ellipsometry | To measure the thickness of the deposited films[1]. |
| Vibrational Properties | Fourier-Transform Infrared (FTIR) Spectroscopy & Raman Spectroscopy | To identify the characteristic vibrational modes of the PO₄³⁻ and Al-O bonds, confirming the formation of aluminum phosphate[2][8]. |
Relationship between Sputtering Parameters and Film Properties
The properties of the sputtered this compound thin films are highly dependent on the deposition parameters. The following diagram illustrates these relationships.
Caption: Influence of sputtering parameters on thin film properties.
An increase in RF power generally leads to a higher deposition rate and can improve crystallinity, but may also increase residual stress in the film[7]. Higher working pressures tend to decrease the deposition rate due to increased gas scattering. Substrate temperature is a key parameter for controlling the film's microstructure, with higher temperatures often promoting better crystallinity[4]. The gas composition, particularly in reactive sputtering, is the primary factor controlling the film's stoichiometry.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. epj-conferences.org [epj-conferences.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Sol-Gel Synthesis of Berlinite Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of berlinite (Aluminum Phosphate, AlPO₄) nanoparticles via the sol-gel method. This method offers a versatile and controllable route to produce high-purity, homogenous nanoparticles with tailored properties, which are of interest for applications in ceramics, catalysis, and as adjuvants in vaccine formulations.
Introduction to Sol-Gel Synthesis of this compound
The sol-gel process is a wet-chemical technique used for the fabrication of materials, particularly metal oxides, from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers.[1][2] In the context of this compound nanoparticle synthesis, the process typically involves the hydrolysis and polycondensation of aluminum and phosphorus precursors to form a colloidal suspension (sol), which then undergoes gelation to form a solid-phase gel. Subsequent drying and calcination of the gel yield crystalline this compound nanoparticles.
The key advantages of the sol-gel method include excellent control over particle size, morphology, and purity, as well as the ability to achieve a homogenous distribution of components at a molecular level.[3] The properties of the final this compound nanoparticles are highly dependent on several experimental parameters, including the choice of precursors, pH of the solution, reaction temperature, and calcination conditions.[4][5]
Experimental Protocols
This section outlines detailed methodologies for the sol-gel synthesis of this compound nanoparticles based on different precursor systems.
Protocol 1: Synthesis from Aluminum Chloride and Trisodium Phosphate
This protocol is adapted from a method for preparing aluminum phosphate gel, which can be processed into nanoparticles.[6]
Materials:
-
Aluminum chloride (AlCl₃)
-
Trisodium phosphate (Na₃PO₄)
-
Water for Injection (WFI)
-
Phosphate buffer (10 mM, pH 7.0)
Equipment:
-
Reaction vessel with continuous stirring mechanism
-
Homogenizer or sonicator
-
pH meter
-
Filtration apparatus
-
Drying oven
-
Furnace for calcination
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 10.74% solution of aluminum chloride in WFI.
-
Prepare a 16.9% solution of trisodium phosphate in WFI.
-
-
Sol Formation and Gelation:
-
Slowly add 5 L of the trisodium phosphate solution to 5 L of the aluminum chloride solution under continuous stirring.
-
Continue stirring the mixture for approximately 2 hours to facilitate the formation of an aluminum phosphate gel or precipitate.[6]
-
-
Purification:
-
Dilute the suspension to approximately 50 L with WFI.
-
Allow the aluminum phosphate gel to settle.
-
Decant the supernatant and replace it with fresh WFI.
-
Repeat the washing step until the supernatant is free of chloride ions (can be tested with silver nitrate solution).[6]
-
-
Nanoparticle Formation:
-
Adjust the pH of the purified gel suspension to 7.0 using trisodium phosphate.[6]
-
Method A: Sonication: Subject the gel to sonication at 40% amplitude with a 3-second pulse rate for 1 hour.[6]
-
Method B: High-Pressure Homogenization: Subject the gel to high-pressure homogenization at 40,000 psi for 15 cycles.[6]
-
-
Stabilization and Storage:
-
Drying and Calcination (for crystalline this compound powder):
Protocol 2: Synthesis from Aluminum Alkoxide and Phosphoric Acid
This protocol utilizes metal alkoxides, which are common precursors in sol-gel synthesis.[9]
Materials:
-
Aluminum ethoxide (Al(OEt)₃) or other aluminum alkoxides
-
Phosphoric acid (H₃PO₄)
-
Ethanol or another suitable alcohol as a solvent
-
Ethylene oxide (optional, as a gelating agent)[9]
Equipment:
-
Reaction vessel with a stirrer and condenser
-
Drying oven
-
Furnace for calcination
Procedure:
-
Sol Preparation:
-
Dissolve aluminum ethoxide in ethanol in the reaction vessel.
-
Separately, prepare a solution of phosphoric acid in ethanol.
-
Slowly add the phosphoric acid solution to the aluminum ethoxide solution under vigorous stirring. The molar ratio of Al:P should be maintained at 1:1 for stoichiometric AlPO₄.
-
-
Gelation:
-
Continue stirring the mixture. Gelation can be promoted by the addition of a gelating agent like ethylene oxide or by gentle heating.[9]
-
Allow the sol to age until a stable gel is formed.
-
-
Drying:
-
Dry the gel in an oven at a controlled temperature (e.g., 60-100 °C) to remove the solvent and form a xerogel.
-
-
Calcination:
-
Calcine the xerogel in a furnace at a temperature typically ranging from 600 °C to 1000 °C to obtain crystalline this compound nanoparticles. The exact temperature and duration will influence the crystallinity and particle size.[9]
-
Data Presentation
The following tables summarize key quantitative data from various sol-gel synthesis approaches for aluminum phosphate nanoparticles.
| Parameter | Protocol 1 (AlCl₃ + Na₃PO₄) [6] | Protocol 2 (Alkoxide-based) [9] | General Sol-Gel Parameters |
| Aluminum Precursor | Aluminum chloride (10.74% solution) | Aluminum ethoxide | Aluminum lactate, Aluminum nitrate[5][7][10] |
| Phosphorus Precursor | Trisodium phosphate (16.9% solution) | Phosphoric acid, Ethyl phosphate | Ammonium dihydrogen phosphate, Sodium phosphate[7][9][11] |
| Solvent | Water for Injection (WFI) | Ethanol | Alcohols, Water[5] |
| pH | Adjusted to ~7.0 | Not specified, typically acidic initially | Can be acidic or basic to control hydrolysis[5] |
| Gelation Agent | Not explicitly used | Ethylene oxide (optional)[9] | Propylene oxide[9] |
| Nanoparticle Formation | Sonication or Homogenization | Not specified | Not specified |
| Calcination Temperature | Not specified for nanoparticles | Up to 1000 °C | > 600 °C[7][8] |
| Resulting Particle Size | ~150 nm (Homogenization), ~250 nm (Sonication) | Not specified | Varies with conditions |
Mandatory Visualizations
Diagram 1: Experimental Workflow for Sol-Gel Synthesis of this compound Nanoparticles
Caption: Workflow for this compound nanoparticle synthesis.
Diagram 2: Generalized Sol-Gel Process Pathway
Caption: Key stages of the sol-gel process.
Characterization of this compound Nanoparticles
A comprehensive characterization of the synthesized nanoparticles is crucial to confirm their identity, purity, size, and morphology.
-
X-ray Diffraction (XRD): To confirm the crystalline phase of this compound and determine the average crystallite size using the Scherrer equation.[12][13]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution of the nanoparticles.[13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of Al-O-P bonds in the this compound structure.[13]
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore size distribution of the nanoparticles.[14]
-
UV-Vis Spectroscopy: To determine the optical properties, such as the band gap of the synthesized aluminum phosphate nanoparticles.[13]
Applications in Research and Drug Development
This compound nanoparticles synthesized via the sol-gel method have potential applications in several fields:
-
Vaccine Adjuvants: Aluminum phosphate is widely used as an adjuvant in human vaccines. Nanoparticulate forms may offer enhanced immune responses.[6]
-
Catalysis: The high surface area and controlled porosity of sol-gel derived materials make them suitable as catalysts or catalyst supports.[4]
-
Ceramics and Glass Production: Aluminum phosphate is a component in the manufacturing of specialty glasses and ceramics.[12]
-
Flame Retardants: These nanoparticles can be incorporated into polymers to improve their fire-resistant properties.[12]
These detailed protocols and notes should serve as a valuable resource for researchers and professionals working on the synthesis and application of this compound nanoparticles. The versatility of the sol-gel method allows for further optimization of the reaction parameters to achieve desired nanoparticle characteristics for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Sol–Gel-Synthesized Metal Oxide Nanostructures: Advancements and Prospects for Spintronic Applications—A Comprehensive Review | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. azonano.com [azonano.com]
- 6. WO2009136233A1 - Aluminium phosphate nanoparticles - Google Patents [patents.google.com]
- 7. Sol-gel preparation of AlPO4–SiO2 glasses with high surface mesoporous structure - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sol-gel synthesis of sodium-modified AlPO4–SiO2 glasses and structural characterization by solid state NMR - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Network Modification of Glassy AlPO4: Sol-Gel Synthesis and Structural Characterization of the System Na2O–AlPO4 | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Refubium - Sol-gel synthesis, characterization, and electrochemical evaluation of magnesium aluminate spinel nanoparticles for high-capacity hydrogen storage [refubium.fu-berlin.de]
Application Note: Berlinite (AlPO₄) as a Piezoelectric Substrate for Epitaxial Growth
Introduction
Epitaxial growth, the process of depositing a crystalline film in an ordered manner onto a crystalline substrate, is a cornerstone technique for fabricating advanced electronic and optical devices.[1][2] The quality and performance of these devices are critically dependent on the structural perfection and purity of the epitaxially grown layers.[2] While materials like sapphire and silicon are common substrates, the search for alternative materials with unique properties continues to be a focus of materials science research.
Berlinite (AlPO₄), a piezoelectric crystal isostructural with α-quartz, has emerged as a promising substrate for the heteroepitaxial growth of various materials, particularly group III-nitride semiconductors.[3][4][5][6][7] As a member of the MX-O₄ family of oxides, this compound offers a unique combination of piezoelectric properties and a crystalline structure suitable for templating the growth of high-quality thin films.[3][4] This application note provides a detailed overview of the properties of this compound, protocols for its use in epitaxial growth, and the characterization and applications of the resulting heterostructures, with a focus on the growth of Indium Nitride (InN).
Properties of this compound (AlPO₄) Substrate
This compound is a phosphate mineral with a chemical formula of AlPO₄.[6] For its application as an epitaxial substrate, several of its physical and chemical properties are of key importance. Large, high-quality this compound crystals are typically synthesized using the hydrothermal growth method.[3][4][8] A summary of its relevant properties is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Formula | AlPO₄ | [6] |
| Crystal System | Trigonal | [6] |
| Crystal Class | Trapezohedral (32) | [6] |
| Space Group | P3₁21, P3₂21 | [6] |
| Lattice Parameters | a = 4.941 Å, c = 10.94 Å | [6] |
| Structure | Isostructural with α-quartz | [6][7] |
| Key Property | Piezoelectric | [3][4][8] |
| Mohs Hardness | 6.5 | [6] |
| Specific Gravity | 2.64–2.66 | [6] |
| α to β Phase Transition | ~584 °C | [4] |
| Growth Method | Hydrothermal Synthesis | [3][4][8] |
Experimental Protocols
This compound Substrate Preparation
Proper preparation of the substrate surface is critical for achieving high-quality epitaxial layers. The following protocol details the preparation of an as-grown (011)-oriented this compound crystal.
-
Crystal Selection and Orientation: Begin with a high-quality, transparent this compound crystal grown by hydrothermal synthesis, ensuring the absence of notable twinning.[3] The crystal is cut to expose the desired surface orientation, such as the (011) surface.[3]
-
Chemical Etching: The substrate is chemically etched to remove surface contaminants and create a smooth, well-ordered surface for growth.
-
Prepare a 30% hydrofluoric acid (HF) bath.
-
Immerse the this compound substrate in the HF bath for 10 minutes.[3]
-
Safety Precaution: Handle HF with extreme care in a properly ventilated fume hood, using appropriate personal protective equipment (PPE).
-
-
Rinsing and Drying: After etching, thoroughly rinse the substrate with deionized water and dry it with a stream of high-purity nitrogen gas.
-
Surface Characterization: Before loading into the growth reactor, evaluate the crystalline quality and surface morphology using techniques like Atomic Force Microscopy (AFM) and X-ray diffraction (XRD).[3]
Epitaxial Growth of Indium Nitride (InN) by MOVPE
The following protocol describes the growth of an InN epilayer on a prepared (011)-oriented this compound substrate using a Metal Organic Vapor Phase Epitaxy (MOVPE) system.[3]
-
System Preparation: The growth is performed in an AIXTRON AIX200/4RF-S MOVPE reactor or a similar system.[3]
-
Precursor and Gas Sources:
-
Growth Protocol:
-
Load the prepared this compound substrate into the MOVPE reactor.
-
Increase the substrate temperature to 500 °C under a continuous flux of the H₂ and N₂ carrier gas.[3]
-
Initiate the growth of the InN layer at a substrate temperature of 550 °C.[3]
-
Maintain the reactor pressure at 200 mbar during growth.[3]
-
Use a high molar V/III ratio of approximately 12,000 to prevent the formation of indium droplets on the surface.[3]
-
Continue the growth until the desired epilayer thickness is achieved (e.g., 0.3 µm).[3][4]
-
| Parameter | Value | Reference(s) |
| Growth Technique | Metal Organic Vapor Phase Epitaxy (MOVPE) | [3][4][5] |
| Reactor System | AIXTRON AIX200/4RF-S or similar | [3] |
| Substrate Orientation | (011) | [3][4][5] |
| Indium (In) Precursor | Trimethylindium (TMIn) | [3] |
| Nitrogen (N) Precursor | Ammonia (NH₃) | [3] |
| Carrier Gas | H₂ + N₂ | [3] |
| Pre-growth Temp. Ramp | 500 °C | [3] |
| Growth Temperature | 550 °C | [3] |
| Reactor Pressure | 200 mbar | [3] |
| V/III Molar Ratio | 12,000 | [3] |
Characterization and Results
The resulting InN-on-berlinite epilayers can be characterized to assess their quality. The properties of these layers are comparable to those grown on conventional polar GaN templates on sapphire.[3][4][5]
| Characteristic | Method | Result | Reference(s) |
| Crystalline Structure | X-ray Diffraction (XRD) | Nonpolar M-plane InN growth on (011) this compound. | [3][4][5] |
| Crystalline Quality | XRD Rocking Curve | Full Width at Half Maximum (FWHM) of (100) peak: 650 arcsec for a 0.3 µm thick layer. | [3][4] |
| Optical Properties | Photoluminescence (PL) | Decent optical properties, though may indicate higher residual doping compared to layers on c-GaN. | [3][4] |
| Electrical Properties | Room Temperature Hall Effect | Slight inhomogeneous residual n-type doping. | [3] |
Visualized Workflows and Relationships
Applications and Future Outlook
The successful growth of group III-nitrides on this compound substrates opens pathways for novel electronic and optoelectronic devices. The combination of indium with gallium or aluminum allows for the creation of solid-state materials capable of operating at the key telecommunication wavelengths of 1.3 and 1.5 µm.[3][4] Other potential applications include visible light-emitting diodes (LEDs), laser diodes, and solar-blind detectors.[3][4]
The piezoelectric nature of the this compound substrate is a significant advantage, offering possibilities for developing advanced sensors and surface acoustic wave (SAW) devices.[5][9] Furthermore, the broader MX-O₄ family of materials, such as gallium phosphate (GaPO₄), presents opportunities for growing other nitrides like GaN at higher temperatures due to their superior thermal stability.[4] This versatility in chemical composition and available surface orientations suggests a promising future for these quartz-analog crystals as substrates for advanced semiconductor heterostructures.[4]
References
- 1. Epitaxial growth.pptx [slideshare.net]
- 2. mti-japan.com [mti-japan.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. SAW properties of quartz homeotypes with epitaxial films | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
Troubleshooting & Optimization
Technical Support Center: Controlling Twinning Defects in Berlinite (AlPO₄) Crystal Growth
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and controlling twinning defects during the hydrothermal growth of berlinite (AlPO₄) crystals. Twinning, the symmetrical intergrowth of two or more crystal domains, can significantly degrade the crucial piezoelectric properties of this compound. This guide offers practical, question-and-answer-based solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are twinning defects in this compound crystals and why are they problematic?
A1: Twinning in this compound, a quartz isomorph, occurs when different crystal domains grow together in a symmetrical, yet crystallographically distinct, orientation.[1] These domains share lattice points along a specific plane or axis.[1] The presence of twinning is a primary cause of deterioration in the piezoelectric properties of this compound, which are critical for its applications in electronic devices.
Q2: What are the common causes of twinning during this compound crystal growth?
A2: Twinning in this compound can arise from several factors during the hydrothermal synthesis process:
-
Growth Accidents: Spontaneous changes or interruptions in the lattice structure during crystal formation.[1][2]
-
Phase Transitions: As this compound cools, it can undergo phase transformations that lead to the formation of twins.[2] This is a common phenomenon in quartz and its isomorphs.
-
Mechanical Stress: Stress on the crystal after its initial formation can induce deformation twinning.[1]
-
Seed Crystal Quality: Defects, including twinning, present in the initial seed crystal can propagate into the newly grown material.
-
Growth Conditions: Suboptimal growth parameters such as temperature instability, improper pressure, or impurities in the solvent can promote twin formation.
Q3: How can I identify twinning in my this compound crystals?
A3: Twinning can sometimes be identified through visual inspection of the crystal morphology, where re-entrant angles or visible boundaries between domains may be present. However, more definitive identification often requires analytical techniques such as:
-
X-ray Diffraction (XRD): Can reveal the presence of multiple crystallographic orientations.
-
Polarized Light Microscopy: Can distinguish between different twin domains based on their optical properties.
-
Etching: Chemical etching of the crystal faces can reveal twin boundaries.
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound crystal growth experiments, with a focus on mitigating twinning defects.
| Problem / Observation | Potential Cause | Suggested Solution |
| High density of twins observed in grown crystals. | Improper seed selection or preparation. | Utilize high-quality, twin-free seed crystals. Prepare seeds with a specific shape and orientation known to reduce twinning, such as a bar-shaped seed cut along the b-axis with one face being an r-rhombohedron. |
| Suboptimal growth temperature or gradient. | Maintain a stable temperature throughout the growth run. Experiment with different temperature gradients. A constant temperature with a gradient of approximately 10°C has been used successfully.[3] | |
| Contaminants in the growth solution. | Ensure high purity of the nutrient material (AlPO₄) and the solvent (e.g., phosphoric acid, sulfuric acid). Use distilled or deionized water for preparing solutions. | |
| Poor crystal quality with cracks and inclusions. | Growth rate is too high. | Reduce the growth rate by lowering the temperature gradient or the rate of temperature increase. Slower growth rates generally lead to higher quality crystals with fewer defects. |
| Vibrations in the experimental setup. | Isolate the autoclave from sources of vibration. Place the equipment in a quiet, stable location. | |
| Spontaneous nucleation leading to polycrystalline growth. | Solution is overly supersaturated. | Carefully control the saturation of the growth solution. Ensure that the temperature difference between the nutrient and seed zones is optimized to prevent spontaneous nucleation. |
| Presence of particulate impurities. | Filter the growth solution before sealing the autoclave to remove any particulate matter that could act as nucleation sites. | |
| Grown crystal exhibits different twin patterns. | Growth conditions varied during the run. | Ensure all growth parameters (temperature, pressure) are kept constant and stable throughout the entire duration of the experiment. |
| Stress induced during cooling. | Implement a slow and controlled cooling process at the end of the growth run to minimize thermal stress on the newly formed crystal. |
Quantitative Data on this compound Growth
The following table summarizes reported growth rates for this compound under different hydrothermal conditions. While direct quantitative data on twin density versus growth parameters is scarce in the literature, growth rate is a critical factor influencing overall crystal quality, including the prevalence of defects like twinning.
| Growth Method | Seed Orientation | Solvent | Temperature / Gradient | Average Growth Rate | Reference |
| Constant Temperature | (0001) plates | Phosphoric Acid | 10°C gradient | 23-25 mils/day (approx. 0.58-0.64 mm/day) | [3] |
| Increasing Temperature | (0001) plates | Phosphoric Acid | 5°C/day increase (140-200°C) | 22-32 mils/day (approx. 0.56-0.81 mm/day) | [3] |
| Constant Temperature | Rhombohedral seeds | Phosphoric Acid | Not specified | 2-4 mils/day (approx. 0.05-0.10 mm/day) | [3] |
| Inverse Gradient | X-orientation | 5M H₂SO₄ / 2M AlPO₄ | T₁=190°C, T₂=200°C, ΔT=3°C | 0.25 mm/day/face | [4] |
| Inverse Gradient | Y-orientation | 5M H₂SO₄ / 2M AlPO₄ | T₁=190°C, T₂=200°C, ΔT=3°C | 0.13 mm/day/face | [4] |
| Inverse Gradient | Z-orientation | 5M H₂SO₄ / 2M AlPO₄ | T₁=190°C, T₂=200°C, ΔT=3°C | 0.4 mm/day/face | [4] |
| Inverse Gradient | r-orientation | 5M H₂SO₄ / 2M AlPO₄ | T₁=190°C, T₂=200°C, ΔT=3°C | 0.04 mm/day/face | [4] |
| Inverse Gradient | Y-orientation | 6M H₂SO₄, 6M H₃PO₄ / 2.5M AlPO₄ | T_start=195°C, ΔT=5°C | 0.08 mm/day/face | [4] |
Experimental Protocols
Protocol 1: Preparation of Low-Twin this compound Seed Crystals
This protocol describes the preparation of specialized seed crystals designed to minimize the incorporation of twins during growth, based on findings that seed geometry and orientation are critical.
-
Selection of Raw Crystal: Begin with a high-quality, single-crystal this compound boule with minimal visible defects and no twinning.
-
Orientation: Using X-ray diffraction, orient the boule to identify the crystallographic axes.
-
Cutting: Carefully cut the boule along the b-axis to create elongated bars.
-
Shaping: Shape the bars to have a square cross-section. One of the faces of the bar should be an r-rhombohedron face.
-
Finishing: Lap and polish the seed crystals to remove any surface damage from the cutting and shaping process.
-
Cleaning: Thoroughly clean the seeds in a suitable solvent (e.g., deionized water, followed by a mild acid wash if necessary) to remove any polishing residue or surface contaminants.
-
Inspection: Inspect the final seed crystals under a microscope to ensure they are free of cracks, scratches, and other surface defects.
Protocol 2: Hydrothermal Growth of Low-Twin this compound
This protocol outlines the key steps for the hydrothermal growth of this compound using the inverse temperature gradient method, which is common for materials with retrograde solubility like AlPO₄.
-
Nutrient Preparation: Prepare polycrystalline AlPO₄ as the nutrient material. Ensure it is of high purity.
-
Liner Preparation: A silver or platinum liner is typically used for the autoclave. Clean the liner thoroughly to avoid contamination.
-
Loading the Autoclave:
-
Place the prepared nutrient material in the cooler section of the liner (typically the top).
-
Mount the prepared low-twin seed crystals in the hotter section of the liner (typically the bottom).
-
A baffle with a specific open area (e.g., 20%) should separate the nutrient and seed zones to control the transport of dissolved material.
-
-
Solvent Addition: Fill the liner with the chosen solvent (e.g., a solution of sulfuric acid or phosphoric acid) to the desired level (e.g., 80% fill).
-
Sealing the Autoclave: Securely seal the autoclave.
-
Heating and Growth:
-
Place the autoclave in a furnace with independent temperature controllers for the top and bottom zones.
-
Heat the autoclave to the desired operating temperatures, establishing a stable temperature gradient between the nutrient and seed zones (e.g., a 10°C gradient with the seed zone being hotter).
-
Maintain these conditions for the duration of the growth run (e.g., several days to weeks).
-
-
Cooling: After the growth period, slowly cool the autoclave to room temperature at a controlled rate to prevent thermal shock and the introduction of stress-induced defects.
-
Crystal Retrieval and Cleaning: Open the autoclave, retrieve the grown this compound crystals, and clean them to remove any residual solvent or deposits.
Visualizations
Caption: Experimental workflow for low-twin this compound crystal growth.
References
Technical Support Center: Hydrothermal Synthesis of Berlinite (AlPO₄)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrothermal synthesis of berlinite (AlPO₄).
Troubleshooting Guide
This guide addresses common issues encountered during the hydrothermal synthesis of this compound, offering potential causes and recommended solutions in a question-and-answer format.
Question 1: Why am I obtaining amorphous phases or other crystalline AlPO₄ polymorphs instead of the desired this compound phase?
Answer:
The formation of unintended phases is a common issue and is often related to improper temperature and pressure conditions. This compound, the α-quartz analogue of AlPO₄, is stable within a specific temperature range.
-
Potential Cause 1: Incorrect Temperature. The synthesis temperature may be outside the stability field for this compound. Different AlPO₄ polymorphs crystallize at different temperatures. For instance, at temperatures above ~700 °C, AlPO₄ can crystallize in forms analogous to tridymite and cristobalite[1].
-
Solution 1: Carefully control the temperature of your autoclave. For hydrothermal synthesis of this compound, temperatures are typically maintained between 150°C and 250°C[2][3]. Ensure your temperature control system is accurately calibrated.
-
Potential Cause 2: Inappropriate Pressure. The pressure within the autoclave affects the stability of different AlPO₄ phases.
-
Solution 2: Monitor and control the autogenous pressure developed during the synthesis. Pressures in the range of 10 to 30 bars are commonly reported for successful this compound synthesis in phosphoric acid solutions[2].
-
Potential Cause 3: Impurities. The presence of certain impurities can stabilize other AlPO₄ phases[1].
-
Solution 3: Use high-purity precursor materials. Ensure the autoclave liner is made of an inert material, such as silver, gold, or platinum, to prevent contamination from the vessel walls, especially when using corrosive acidic solutions[4].
Question 2: The resulting this compound crystals are of poor quality, exhibiting defects like pits, crevices, or high-angle grain boundaries. How can I improve crystal quality?
Answer:
Poor crystal quality can stem from several factors, including the quality of the seed crystals, growth rate, and temperature gradients.
-
Potential Cause 1: Poor Seed Crystal Quality. Defects in the seed crystals can propagate into the newly grown material, leading to imperfections like high-angle grain boundaries[4].
-
Solution 1: Start with high-quality, defect-free seed crystals. It is advisable to etch the seed crystals prior to growth to remove any surface damage[4].
-
Potential Cause 2: Inconsistent Growth Rate. Fluctuations in the growth rate can lead to the formation of defects.
-
Solution 2: Maintain a stable and controlled growth rate. This can be achieved by precise control over the temperature gradient and using a consistent nutrient source[4].
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Potential Cause 3: Suboptimal Seed Orientation. The orientation of the seed crystal can influence the growth rate and quality of different crystal faces[4].
-
Solution 3: Experiment with different seed orientations. For example, (0001) plates have been used for faster growth rates compared to rhombohedral seeds[4].
Question 3: The yield of this compound crystals is consistently low. What factors could be contributing to this?
Answer:
Low yield can be attributed to issues with solubility, nutrient supply, or reaction duration.
-
Potential Cause 1: Suboptimal Solvent Concentration. The solubility of AlPO₄ is dependent on the concentration of the mineralizer, such as phosphoric acid. AlPO₄ is more soluble in concentrated phosphoric acid[4].
-
Solution 1: Use an appropriate concentration of the mineralizer. For phosphoric acid, concentrations around 6 M have been used effectively[4].
-
Potential Cause 2: Retrograde Solubility Issues. this compound exhibits retrograde solubility in phosphoric acid, meaning its solubility decreases as the temperature increases[4]. This requires a specific autoclave setup.
-
Solution 2: In a vertical autoclave, place the nutrient material in the upper, cooler zone and the seed crystals in the lower, hotter zone. This arrangement takes advantage of the retrograde solubility to promote dissolution of the nutrient and deposition on the seeds[4].
-
Potential Cause 3: Insufficient Reaction Time. The crystallization process may not have had enough time to proceed to completion.
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Solution 3: Increase the duration of the hydrothermal synthesis. Growth runs can last from a week to longer periods[4].
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor materials for the hydrothermal synthesis of this compound?
A1: Common precursors include aluminum oxide (Al₂O₃), aluminum hydroxide (Al(OH)₃), or aluminum salts like aluminum sulfate (Al₂(SO₄)₃) as the aluminum source, and phosphoric acid (H₃PO₄) as both the phosphorus source and the mineralizer[2][5]. The purity of these reagents is important for obtaining high-quality crystals[6].
Q2: What is the role of a mineralizer in this compound synthesis?
A2: A mineralizer is a solvent that increases the solubility of the nutrient material under hydrothermal conditions, facilitating its transport and recrystallization on the seed crystals. Phosphoric acid and sulfuric acid are common mineralizers for this compound synthesis[4][6].
Q3: What is retrograde solubility and why is it important for this compound synthesis?
A3: Retrograde solubility means that the solute (in this case, AlPO₄) becomes less soluble as the temperature increases[4]. This is a key consideration for the design of the hydrothermal synthesis process, particularly the placement of the nutrient and seed crystals within the autoclave to ensure a continuous growth cycle[4].
Q4: Can this compound be synthesized without seed crystals?
A4: While using seed crystals is the standard method for growing large, high-quality single crystals, spontaneous nucleation can occur to produce smaller crystals without seeds. However, for controlled growth and better crystal quality, seeding is highly recommended[4].
Q5: What are the typical temperature and pressure ranges for this compound hydrothermal synthesis?
A5: The synthesis is typically carried out at temperatures between 150°C and 250°C and pressures ranging from 10 to 30 bars[2]. The specific conditions can be adjusted to control the growth rate and crystal quality.
Data Presentation
Table 1: Typical Hydrothermal Synthesis Parameters for this compound
| Parameter | Value | Reference |
| Temperature Range | 150 - 250 °C | [2][4] |
| Pressure Range | 10 - 30 bars | [2] |
| Mineralizer | Phosphoric Acid (H₃PO₄) | [4] |
| Mineralizer Conc. | ~6 M | [4] |
| Nutrient Material | AlPO₄, Al₂O₃ | [2][4] |
| Seed Orientation | (0001) plates | [4] |
| Autoclave Liner | Silver, Gold, Platinum | [4] |
Table 2: Influence of Key Parameters on this compound Synthesis
| Parameter | Effect on Crystal Growth | Troubleshooting Consideration |
| Temperature | Influences phase stability and growth rate. | Incorrect temperature can lead to unintended AlPO₄ polymorphs. |
| Pressure | Affects phase stability. | Deviations can result in the formation of other phases. |
| Mineralizer Conc. | Higher concentration increases AlPO₄ solubility. | Low concentration can lead to poor yield. |
| Seed Quality | Defects in seeds propagate into the grown crystal. | Use high-quality, etched seeds to improve crystal perfection. |
| Temperature Gradient | Drives the convection and transport of dissolved nutrient. | An unstable gradient can cause inconsistent growth and defects. |
Experimental Protocols
Protocol 1: Constant Temperature Gradient Method for this compound Crystal Growth
This method utilizes a stable temperature difference between the nutrient and seed zones to drive crystal growth.
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Nutrient Preparation: Place the nutrient material (e.g., high-purity AlPO₄ powder) in a silver mesh basket.
-
Autoclave Assembly:
-
Place the nutrient basket in the upper, cooler section of a silver-lined autoclave.
-
Position the prepared this compound seed crystals in the lower, hotter section of the autoclave.
-
A baffle with a defined open area (e.g., 20%) should separate the two regions to control the convective flow.
-
-
Solution Filling: Fill the autoclave with the mineralizer solution (e.g., 6 M H₃PO₄) to the desired percentage of its volume.
-
Heating and Growth:
-
Heat the autoclave to establish a constant temperature gradient between the two zones (e.g., a 10°C gradient). The lower (seed) zone should be hotter than the upper (nutrient) zone.
-
Maintain these conditions for the desired growth period (e.g., one week or more).
-
-
Cooling and Crystal Recovery:
-
Slowly cool the autoclave to room temperature.
-
Carefully open the autoclave, remove the grown crystals, and rinse them with deionized water.
-
Mandatory Visualization
Caption: Experimental workflow for the hydrothermal synthesis of this compound.
Caption: Troubleshooting logic for common issues in this compound hydrothermal synthesis.
References
- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Low-temperature synthesis of this compound-bonded alumina ceramics. (Conference) | OSTI.GOV [osti.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. US4990217A - Process for the preparation of this compound crystals with high Q factor - Google Patents [patents.google.com]
Technical Support Center: Synthetic Berlinite Crystals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of berlinite (AlPO₄) crystals. Our goal is to help you minimize impurities and achieve high-quality crystal growth.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetic this compound crystals?
A1: Common impurities in synthetic this compound can be broadly categorized as metallic and non-metallic. Metallic impurities often include elements such as titanium, chromium, iron, copper, and zinc.[1] A significant non-metallic impurity is water (H₂O), incorporated into the crystal lattice as hydroxyl groups (OH⁻). The presence of these impurities can significantly impact the crystal's quality and performance, particularly its piezoelectric properties.
Q2: How does the crystallization process itself help in purification?
A2: The process of crystallization is inherently a purification step. As the crystal lattice forms, it selectively incorporates the desired AlPO₄ molecules while rejecting foreign atoms or molecules that do not fit into the crystal structure.[2] For instance, starting materials with high levels of sodium have resulted in single crystals where sodium was not detected, demonstrating the purifying effect of crystallization.[2]
Q3: What is the role of the solvent in reducing impurities?
A3: The choice of solvent is critical for growing high-purity this compound crystals. Using a sulfuric acid (H₂SO₄) solution, or a mixture of sulfuric and phosphoric acid (H₃PO₄), has been shown to produce crystals with high Q factors, an indicator of purity.[1] The acidic medium can enhance the solubility of AlPO₄ while creating conditions that are less favorable for the incorporation of certain impurities.
Q4: Can the growth temperature be adjusted to reduce water content in the crystals?
A4: Yes, the crystallization temperature has a direct impact on the incorporation of water into the this compound crystal structure. Higher growth temperatures generally lead to a lower water content in the final crystals.[1] This is a critical parameter to control, as water content can negatively affect the crystal's performance.
Q5: How does the concentration of the acid in the growth solution affect purity?
A5: The concentration of sulfuric acid in the growth solution also influences the water content of the crystals. Increasing the sulfuric acid concentration has been shown to decrease the amount of water incorporated into the crystal lattice.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound crystals and provides actionable steps to resolve them.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High Metallic Impurity Content | - Contaminated starting materials (e.g., Al₂O₃, H₃PO₄, H₂SO₄) - Corrosion of the autoclave liner | - Use high-purity "selectipur" grade aluminum phosphate and analysis-grade acids.[1] - Ensure the autoclave is lined with an inert material like Teflon. - Consider a pre-crystallization step to produce a high-purity nutrient source.[1] |
| High Water Content in Crystals | - Low crystallization temperature - Low acid concentration in the growth solution | - Increase the crystallization temperature within the stable range for this compound growth (approximately 190°C to 300°C).[1] - Increase the molarity of the sulfuric acid in the crystallization solution.[1] |
| Poor Crystal Quality (e.g., cracks, inclusions) | - Seed crystal quality - Unstable temperature control - High impurity concentration at the growth front | - Use high-quality, defect-free seed crystals. High-angle grain boundaries in the seed can propagate into the new growth.[2] - Ensure precise and stable temperature control throughout the growth process. - Optimize growth rate to prevent the accumulation of impurities at the crystal face, which can lead to melting and recrystallization defects.[3] |
| Slow or No Crystal Growth | - Insufficient supersaturation - Incorrect seed orientation | - Adjust the temperature gradient between the nutrient and seed zones to achieve appropriate supersaturation. - (0001) plate orientations have shown higher growth rates compared to rhombohedral seeds.[2] |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of High-Purity this compound
This protocol is based on the hydrothermal method using a sulfuric acid-based solvent to minimize impurities.
Materials:
-
High-purity aluminum phosphate (AlPO₄) or aluminum sulfate (Al₂(SO₄)₃) and phosphoric acid (H₃PO₄)
-
Sulfuric acid (H₂SO₄), analysis grade
-
Deionized water
-
This compound seed crystals
-
Teflon-lined autoclave
Procedure:
-
Solution Preparation:
-
Prepare the crystallization solution. For example, a solution that is 4M in AlPO₄ and 9M in H₂SO₄ can be made by reacting hydrated aluminum sulfate with a mixture of H₃PO₄ and H₂SO₄.[1]
-
Alternatively, dissolve high-purity AlPO₄ microcrystals in a 6M H₂SO₄ solution to create a 2.2M AlPO₄ solution.[1]
-
-
Autoclave Setup:
-
Place the nutrient material (AlPO₄ microcrystals) in the hotter zone of the autoclave.
-
Suspend the this compound seed crystals, attached by gold wires to a platinum ladder, in the cooler growth zone.[1]
-
Fill the autoclave to approximately 80% of its volume with the prepared solution.
-
-
Crystal Growth:
-
Seal the autoclave and bring it to the desired operating temperatures. A typical setup might have the hot zone at 200°C and the cold zone at 195°C.[1]
-
Maintain the temperature gradient for the duration of the crystal growth, which can be several days to weeks.
-
-
Crystal Harvesting:
-
After the growth period, rapidly cool the autoclave.
-
Remove the grown this compound crystals, rinse with deionized water, and dry.
-
Data on Impurity Reduction
The following tables summarize quantitative data on the reduction of impurities based on experimental parameters.
Table 1: Effect of Crystallization Temperature on Water Content
| Crystallization Temperature (°C) | Water Content (ppm) |
| 200 | 180 |
| 225 | 80 |
| 250 | 40 |
| Data derived from graphical representations in cited literature for growth on Z seeds.[1] |
Table 2: Effect of Sulfuric Acid Concentration on Water Content
| H₂SO₄ Concentration (M) | Water Content (ppm) |
| 4 | ~150 |
| 6 | ~80 |
| 8 | ~50 |
| Data derived from graphical representations in cited literature for growth on Z seeds at a growth rate of 0.25 mm/day.[1] |
Table 3: Metallic Impurity Levels in Purified this compound Crystals
| Impurity | Concentration |
| Titanium (Ti) | < 10 ppm (total) |
| Chromium (Cr) | < 10 ppm (total) |
| Iron (Fe) | < 10 ppm (total) |
| Copper (Cu) | < 10 ppm (total) |
| Zinc (Zn) | < 10 ppm (total) |
| Total measured metallic impurities were less than 10 ppm in atoms.[1] |
Visualizing Experimental Workflows and Relationships
References
Berlinite Piezoelectric Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of berlinite's piezoelectric coefficient.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its piezoelectric coefficient significant?
A1: this compound (α-AlPO₄) is a crystalline material that is isostructural with α-quartz. It is a piezoelectric material, meaning it generates an electric charge in response to applied mechanical stress. The magnitude of this effect is quantified by its piezoelectric coefficients (e.g., d₁₁, e₁₁). Optimizing these coefficients is crucial for enhancing the performance of devices that use this compound, such as sensors, actuators, and high-frequency resonators. Its high thermal stability and strong piezoelectric response make it a promising alternative to quartz in high-temperature applications.
Q2: Which factors have the most significant impact on this compound's piezoelectric coefficient?
A2: The primary factors influencing the piezoelectric coefficient of this compound are:
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Crystal Quality: The presence of defects, impurities, and twinning in the crystal lattice can significantly degrade piezoelectric performance. High-quality single crystals are essential for optimal results.
-
Crystal Growth Conditions: The method of synthesis (typically hydrothermal) and parameters such as temperature, pressure, and solvent acidity (pH) directly affect the crystal's purity and structural integrity.
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Doping: Introducing specific dopants into the crystal lattice can modify its electromechanical properties.
-
Operating Temperature: The piezoelectric coefficients of this compound are temperature-dependent, which is a critical consideration for device design and application.
Q3: What are the typical values for the piezoelectric coefficients of this compound?
A3: The piezoelectric coefficients of this compound are comparable to or even exceed those of quartz. However, reported values can vary based on crystal quality and measurement conditions. The key coefficients are the piezoelectric strain coefficient (d) and the piezoelectric stress coefficient (e).
Troubleshooting Guide
Q4: We are observing a lower-than-expected piezoelectric coefficient in our hydrothermally grown this compound crystals. What are the potential causes?
A4: A low piezoelectric coefficient is a common issue that can often be traced back to the crystal growth process. Here are the primary areas to investigate:
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Impurity Incorporation: Unwanted impurities, particularly water (H₂O) or hydroxyl groups (OH⁻), incorporated into the crystal lattice are a major cause of reduced piezoelectric performance.
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Crystal Defects: Issues such as twinning (the intergrowth of two or more crystals in a symmetrical way) and dislocations can disrupt the lattice structure and diminish the piezoelectric effect.
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Incorrect Crystal Orientation: Piezoelectric properties are highly anisotropic. Ensure that measurements are being performed along the correct crystallographic axis as specified for the desired coefficient (e.g., the d₁₁ coefficient is measured along the crystallographic x-axis).
The following workflow can help diagnose issues in your crystal growth process.
Caption: Troubleshooting workflow for low piezoelectric coefficients.
Q5: How can we reduce water/hydroxyl (OH⁻) incorporation during hydrothermal synthesis?
A5: Reducing OH⁻ content is critical for maximizing the piezoelectric coefficient and the mechanical quality factor (Q) of this compound. Consider the following strategies:
-
Increase Growth Temperature: Higher temperatures (within the stability field of α-berlinite) can decrease the solubility of water in the crystal lattice.
-
Modify Solvent: Using non-aqueous solvents or adding mineralizers can alter the growth chemistry to favor a more anhydrous crystal structure.
-
Post-Growth Annealing: Annealing the crystals in a controlled, dry atmosphere after synthesis can help drive out incorporated water molecules.
Q6: Our measurements of the piezoelectric coefficient show high variability between samples from the same batch. What could be the cause?
A6: High variability suggests inconsistencies in either the crystal quality or the measurement technique.
-
Inhomogeneous Growth Conditions: Temperature or pressure gradients within the autoclave can lead to different growth rates and defect densities in crystals located in different positions.
-
Sample Preparation: Inconsistent sample cutting, polishing, or electrode application can introduce significant measurement errors. Ensure a standardized and repeatable process for preparing each sample.
-
Micro-twinning: Some crystals may have localized twinning domains that are not immediately obvious, which can affect measurements. Screen crystals carefully using optical microscopy or X-ray diffraction (XRD).
Data Presentation
Table 1: Piezoelectric Coefficients of this compound vs. Quartz
| Material | Piezoelectric Coefficient | Value (pC/N) | Temperature Stability (°C) |
| This compound (α-AlPO₄) | d₁₁ | ~3.5 - 4.2 | Up to ~580 |
| d₁₄ | ~1.7 | ||
| Quartz (α-SiO₂) | d₁₁ | 2.3 | Up to 573 |
| d₁₄ | -0.67 |
Note: Values are approximate and can vary based on experimental conditions and crystal quality.
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of High-Purity this compound
This protocol outlines a standard methodology for growing this compound crystals suitable for piezoelectric characterization.
-
Precursor Preparation:
-
Use high-purity aluminum oxide (Al₂O₃) and orthophosphoric acid (H₃PO₄) as precursors.
-
Prepare a saturated solution by dissolving Al₂O₃ in concentrated H₃PO₄ at a slightly elevated temperature (e.g., 80°C).
-
-
Autoclave Setup:
-
Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Place seed crystals of this compound in the cooler region of the autoclave to initiate growth.
-
-
Growth Conditions:
-
Seal the autoclave and place it in a furnace with a controlled temperature gradient.
-
Set the dissolution zone (bottom) to approximately 250°C and the crystallization zone (top) to 230°C.
-
Maintain the pressure autogenously. The fill level of the solution should be around 80%.
-
Allow the reaction to proceed for 15-30 days.
-
-
Crystal Recovery:
-
Slowly cool the autoclave to room temperature over 24-48 hours.
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Carefully remove the grown this compound crystals, rinse with deionized water, and dry.
-
The following diagram illustrates the experimental workflow.
Caption: Workflow for hydrothermal synthesis of this compound.
Protocol 2: Measurement of the d₁₁ Piezoelectric Coefficient
-
Sample Preparation:
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Select a high-quality, defect-free this compound crystal.
-
Using a goniometer and diamond saw, cut a rectangular plate with its faces perpendicular to the crystallographic x, y, and z axes.
-
Polish the two faces perpendicular to the x-axis to a high degree of flatness and parallelism.
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Apply thin-film electrodes (e.g., gold or platinum) to these two faces via sputtering.
-
-
Measurement:
-
Use a Berlincourt-type d₃₃ meter or a similar apparatus designed for measuring direct piezoelectric effects.
-
Apply a known, periodic compressive force (F) along the x-axis of the crystal.
-
Measure the charge (Q) generated across the electrodes on the x-faces.
-
The piezoelectric coefficient d₁₁ is calculated as d₁₁ = Q / F.
-
-
Data Validation:
-
Repeat the measurement multiple times to ensure reproducibility.
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Verify the result by measuring a standard sample (e.g., quartz) with a known d₁₁ coefficient.
-
Technical Support Center: Improving the Q Factor of Synthetic Berlinite
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the quality factor (Q factor) of synthetic berlinite (AlPO₄). This document includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the Q factor and why is it critical for synthetic this compound?
The quality factor, or Q factor, is a dimensionless parameter that describes a resonator's efficiency. It represents the ratio of stored energy to the energy dissipated per oscillation cycle. For synthetic this compound, a high Q factor is crucial as it indicates low internal friction and minimal energy loss, leading to higher frequency stability in piezoelectric devices like filters and oscillators. The industrial application of this compound has often been limited by Q factors lower than those of quartz.[1]
Q2: What is a desirable Q factor for high-quality synthetic this compound?
While early this compound crystals had Q factors of a few thousand, modern synthesis methods aim for values significantly higher to compete with quartz (Q > 10⁶).[1] Target intrinsic Q factors range from 10⁴ to 10⁷.[1] A measured Q factor of at least 50,000 at 5 MHz is a common benchmark for high-quality crystals.[1]
Q3: What is the primary crystal growth method for achieving a high Q factor?
The hydrothermal method is the standard technique for growing high-quality this compound crystals.[1][2] This process involves dissolving a nutrient material in a solvent at high temperature and pressure in an autoclave, followed by crystallization onto a seed crystal in a cooler region. Because this compound has retrograde solubility in many acidic solvents, the nutrient is placed in a cooler zone and the seed crystals in a hotter zone.[1][2]
Q4: How does the chemical environment, specifically the solvent, impact the Q factor?
The choice of solvent is a critical factor. Using a sulfuric acid (H₂SO₄) solution , either alone or in a mixture with phosphoric acid (H₃PO₄), has been shown to produce this compound crystals with significantly higher Q factors than using phosphoric acid alone.[1] This is attributed to the lower vapor pressure of H₂SO₄, which may reduce the incorporation of water into the crystal lattice during growth.[1]
Q5: What is the influence of water content on the Q factor?
There is a strong inverse correlation between the water content of the this compound crystal and its Q factor. Crystals with high water content consistently exhibit low Q factors.[1] Therefore, minimizing water inclusion during the growth process is a primary objective for achieving high-quality resonators. Aiming for a water content below 200 ppm, and preferably below 50 ppm, is advantageous.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of high-Q this compound crystals.
Problem: My grown this compound crystals exhibit a low Q factor.
| Potential Cause | Recommended Solution |
| High Water Content | Studies have definitively linked high water content to a low Q factor.[1] To mitigate this, increase the crystallization temperature and use a sulfuric acid-based solvent system.[1] |
| Suboptimal Growth Temperature | Temperatures that are too low can increase water solubility in the crystal. The preferred temperature range is 200°C to 260°C, with higher temperatures generally leading to lower water content.[1] |
| Incorrect Solvent Composition | Growth in purely phosphoric acid solutions often yields lower Q-factor crystals. Switch to a sulfuric acid solution or a sulfuric/phosphoric acid mixture.[1] |
| Poor Seed Crystal Quality | Defects in the seed crystal, such as grain boundaries and flaws, will propagate into the newly grown material, degrading its quality.[2] Always start with the highest quality, defect-free seeds available. |
| Excessive Growth Rate | While economically desirable, high growth rates can lead to lower crystal quality and higher defect density. Slower growth, preferably between 0.1 and 1 mm per day, yields better crystals.[1] |
Problem: The water content in my crystals is consistently high.
| Potential Cause | Recommended Solution |
| Low Growth Temperature | As shown in experimental data, the water content in the crystal decreases as the growth temperature increases.[1] Operate within the 200°C to 300°C range.[1] |
| High Autoclave Pressure | Higher pressure can promote water inclusion. This can be managed by limiting the fill level of the autoclave to approximately 80-85% of its total volume.[1] |
| Solvent Choice | Sulfuric acid has a lower vapor pressure than phosphoric acid, which helps reduce the partial pressure of water in the autoclave and its subsequent inclusion in the crystal.[1] |
| Seed Orientation | Different crystallographic orientations can incorporate water at different rates. Y-cut seeds have been shown to result in lower water content compared to X or Z-cut seeds under certain conditions.[1] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the successful growth of high-Q synthetic this compound.
Table 1: Recommended Hydrothermal Growth Parameters
| Parameter | Recommended Range | Preferred Range | Rationale |
| Crystallization Temperature | 190°C - 300°C[1] | 200°C - 260°C[1] | Higher temperatures reduce water inclusion.[1] |
| Temperature Gradient (ΔT) | 0.1°C - 20°C | 1°C - 10°C | Controls the rate of material transport and growth. |
| Growth Rate | 0.01 - 10 mm/day | 0.1 - 1 mm/day[1] | Slower growth enhances crystal perfection.[1] |
| Solvent | H₂SO₄ or H₂SO₄/H₃PO₄ mix[1] | H₂SO₄ | Lowers water inclusion compared to H₃PO₄ alone.[1] |
| Autoclave Fill Level | - | 80% - 85% | Reduces operating pressure.[1] |
Table 2: Influence of Seed Orientation on Q Factor and Water Content (at ΔT = 10°C)
| Seed Orientation | Resulting Water Content (ppm) | Measured Q Factor (in partial 5 mode) |
| Y-cut | 40 | 1,000,000[1] |
| Z-cut | 80 | 500,000[1] |
| X-cut | 180 | 200,000[1] |
| Data sourced from patent literature demonstrates a clear trend: lower water content correlates directly with a higher Q factor.[1] |
Experimental Protocols
Protocol 1: High-Q this compound Growth via Hydrothermal Method
This protocol outlines the key steps for synthesizing this compound using a sulfuric acid-based system with an inverse temperature gradient.
-
Nutrient & Solution Preparation:
-
Prepare the this compound nutrient material (small, pure AlPO₄ crystals).
-
Prepare the crystallization solution by dissolving AlPO₄ in an aqueous sulfuric acid solution (e.g., 6M H₂SO₄).[1] Alternatively, the solution can be formed in-situ by reacting high-purity aluminum sulfate with phosphoric acid.[1]
-
-
Autoclave Assembly:
-
Place the nutrient material in a silver mesh basket in the upper, cooler zone of the autoclave's silver liner.[2]
-
Position high-quality seed crystals in the lower, hotter zone of the liner.[2]
-
Insert a baffle with a defined open area (e.g., 20%) between the nutrient and seed zones to regulate convection.[2]
-
Fill the liner with the prepared solution to 80-85% of its capacity.[1]
-
Seal the liner and place it inside the steel autoclave. Fill the space between the liner and autoclave with water to provide counter-pressure.
-
-
Growth Cycle:
-
Heat the autoclave to the target operating temperature (e.g., 230°C in the seed zone).[1]
-
Establish a stable inverse temperature gradient (ΔT) between the hot (seed) and cold (nutrient) zones (e.g., 1-10°C).
-
Maintain these conditions for the duration of the growth run (days to weeks), monitoring temperature and pressure.
-
-
Crystal Recovery:
-
After the growth period, cool the autoclave down to room temperature at a controlled rate.
-
Carefully disassemble the autoclave, remove the liner, and extract the grown this compound crystals.
-
Clean the crystals with deionized water and dry them.
-
Protocol 2: Q Factor Measurement via Impedance Analysis
This protocol describes a standard method for determining the mechanical Q factor of a piezoelectric resonator.
-
Resonator Preparation:
-
Cut the grown this compound crystal into a specific geometry (e.g., an AT-cut plate).
-
Lap and polish the surfaces to a high degree of smoothness to minimize surface losses.
-
Deposit electrodes (e.g., gold or aluminum) onto the major faces of the resonator.
-
-
Instrumentation Setup:
-
Connect the prepared resonator to an impedance analyzer.
-
Set the analyzer to sweep a frequency range that brackets the expected fundamental resonance of the device.
-
-
Measurement:
-
Perform a frequency sweep and measure the impedance spectrum of the resonator.
-
Identify the frequency of minimum impedance, which corresponds to the series resonance frequency (fₛ).
-
Identify the frequency of maximum impedance, which corresponds to the parallel resonance or anti-resonance frequency (fₚ).
-
Measure the magnitude of the minimum impedance (R₁).
-
Measure the static capacitance (C₀) of the device at a frequency well below resonance.
-
-
Calculation:
-
The mechanical quality factor (Qm) can be calculated using the following approximate formula derived from the resonator's equivalent circuit:
-
Qm = (2π * fₛ * L₁) / R₁
-
Where L₁ (motional inductance) can be calculated from the measured resonance frequencies and capacitance.
-
-
Alternatively, Q can be determined from the 3dB bandwidth of the resonance peak.[3]
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of high-Q this compound crystals.
Caption: Key factors influencing the final Q factor of synthetic this compound crystals.
References
effects of pressure and temperature on berlinite synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of berlinite (α-AlPO₄).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound crystals?
A1: The most common and effective method for growing high-quality this compound single crystals is the hydrothermal method.[1][2] This technique is necessary because aluminum phosphate is insoluble in water at standard temperature and pressure.[1] Variations of the hydrothermal method include:
-
Inverse Gradient Method: This approach is used due to the retrograde solubility of AlPO₄ in phosphoric acid, meaning it is less soluble at higher temperatures.[1][2] In this setup, the nutrient material is placed in a cooler region of the autoclave, and the seed crystals are in a hotter region to promote dissolution of the nutrient and growth on the seeds.[1][2]
-
Temperature Cycling: Some protocols involve cycling the temperature (e.g., between 200°C and 270°C) to promote crystal growth.[2]
-
Slow Temperature Increase: Another technique involves a gradual increase in temperature over the course of the experiment.[1]
Additionally, this compound can be synthesized at ambient pressure by heating hydrated aluminum phosphates like variscite (AlPO₄·2H₂O) at specific temperatures.[3]
Q2: What are the typical starting materials for this compound synthesis?
A2: Common starting materials for the hydrothermal synthesis of this compound include:
-
Hydrated alumina (Al₂O₃·nH₂O) and phosphoric acid (H₃PO₄).[1]
-
Hydrated aluminum sulfate (Al₂(SO₄)₃·14H₂O) and phosphoric acid.[2]
-
Pre-synthesized AlPO₄ powder, which can be used as a nutrient source.[2]
-
Mixtures of γ-Al₂O₃ and excess phosphoric acid.[4]
For ambient pressure synthesis, synthetic reagent grade AlPO₄·2H₂O (variscite) can be used.[3]
Q3: What is retrograde solubility and how does it affect this compound synthesis?
A3: Retrograde solubility means that a substance becomes less soluble in a solvent as the temperature increases.[1] this compound (AlPO₄) exhibits retrograde solubility in phosphoric acid.[1] This is a critical consideration for hydrothermal synthesis. To facilitate crystal growth, the nutrient material (source AlPO₄) must be placed in a cooler zone of the reactor to dissolve, while the seed crystals are placed in a hotter zone where the lower solubility promotes crystallization and growth.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystal growth or very slow growth rate. | Incorrect temperature gradient or temperature range. | Ensure the temperature in the nutrient zone is lower than in the seed crystal zone to leverage retrograde solubility.[1] Optimize the temperature gradient; a gradient of around 10°C has been shown to be effective.[1] For the increasing temperature method, a rate of approximately 5°C/day in the 140-200°C range has been successful.[1] |
| Improper seed crystal orientation. | The orientation of the seed crystal significantly impacts growth rates. (0001) plates have been used effectively.[1] Experiment with different seed orientations to find the optimal growth plane. | |
| Insufficient pressure. | While temperature is the dominant factor, pressure can influence phase stability.[4] Ensure the autoclave is properly sealed to achieve autogenous pressure, or apply external pressure as required by the protocol. | |
| Formation of undesired phases (e.g., variscite, metavariscite). | Temperature is too low for the given pressure. | The transition from variscite/metavariscite to this compound is primarily temperature-dependent.[4] Increase the synthesis temperature. At 4-5 kbar, temperatures should be above ~150°C, while at 1-3 kbar, they should be above 150°C.[4] |
| Poor crystal quality (e.g., high angle grain boundaries, pits, crevices). | Poor quality of the seed crystals. | The quality of the final crystal is highly dependent on the initial seed.[1] Use high-quality, defect-free seed crystals. |
| Inclusions or impurities in the growth solution. | Ensure high purity of starting materials. Filter the solution before sealing the autoclave if possible. | |
| Unstable temperature control. | Fluctuations in temperature can lead to defects. Ensure precise and stable temperature control throughout the synthesis process. | |
| Formation of amorphous phases. | Reaction temperature is too low or reaction time is too short. | Increase the calcination/reaction temperature to promote crystallization. Different crystalline phases of AlPO₄ form at different temperatures.[5] |
Experimental Protocols
Hydrothermal Synthesis of this compound (Inverse Gradient Method)
This protocol is based on the principles described for growing single crystals of this compound.
-
Nutrient Preparation:
-
Autoclave Setup:
-
Place the prepared AlPO₄ nutrient in a silver mesh basket in the upper, cooler portion of a silver or Teflon-lined autoclave.[1][2]
-
Position high-quality this compound seed crystals in the lower, hotter portion of the liner.[1]
-
Separate the nutrient and seed regions with a baffle (e.g., 20% free area).[1]
-
Fill the liner to approximately 80% capacity with a suitable solvent, such as a 6M H₃PO₄ solution.[2]
-
-
Growth Conditions:
-
Seal the autoclave and place it in a furnace with independent heaters for the top and bottom zones to control the temperature gradient.
-
Constant Temperature Method: Establish a temperature gradient of approximately 10°C between the cooler nutrient zone and the hotter seed zone (e.g., nutrient at 190°C, seeds at 200°C).[2]
-
Increasing Temperature Method: Alternatively, slowly increase the temperature of the entire system at a rate of about 5°C/day over a range of 140-200°C.[1]
-
Maintain the synthesis for a duration of several days to weeks, depending on the desired crystal size.[2]
-
-
Crystal Recovery:
-
After the growth period, cool the autoclave to room temperature.
-
Carefully open the autoclave, remove the liner, and extract the grown this compound crystals.
-
Wash the crystals with deionized water and dry them.
-
Quantitative Data Summary
Table 1: Hydrothermal Synthesis Parameters for this compound
| Parameter | Value | Reference(s) |
| Temperature Range | 140°C - 270°C | [1][2] |
| Pressure Range | Autogenous to 5 kbar | [4][6] |
| Temperature Gradient | ~5°C - 15°C | [1][2] |
| Growth Rate (Constant Temp.) | 23-25 mils/day (short term) | [1] |
| Growth Rate (Increasing Temp.) | 22-32 mils/day | [1] |
| Solvent/Medium | Phosphoric Acid (H₃PO₄), Sulfuric Acid (H₂SO₄) | [1][2] |
| Liner Material | Silver, Teflon | [1][2] |
Table 2: Phase Stability of AlPO₄ Hydrates
| Pressure | Temperature | Stable Phase(s) | Reference(s) |
| 4 - 5 kbar | ~150°C | Variscite / Metavariscite | [4] |
| 4 - 5 kbar | > 200°C | This compound | [4] |
| 1 - 3 kbar | 115°C - 125°C | Variscite / Metavariscite | [4] |
| 1 - 3 kbar | > 150°C | This compound | [4] |
Visualizations
Caption: Logical workflow for hydrothermal synthesis of this compound.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. US4990217A - Process for the preparation of this compound crystals with high Q factor - Google Patents [patents.google.com]
- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US4927614A - Process for growing this compound crystals - Google Patents [patents.google.com]
Technical Support Center: Berlinite Single Crystal Growth
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of grain boundaries in berlinite (AlPO₄) single crystals during hydrothermal synthesis.
Frequently Asked Questions (FAQs)
Q1: What are grain boundaries and why are they detrimental to my this compound single crystals?
Grain boundaries are interfaces between two differently oriented crystal lattices within a polycrystalline material.[1] In single crystals, their presence is considered a significant defect. These two-dimensional defects disrupt the continuous crystal structure and can negatively impact the material's properties, such as its piezoelectric performance, by decreasing electrical and thermal conductivity.[1][2] For applications in devices like surface acoustic wave (SAW) filters, a high-quality, defect-free single crystal is essential.
Q2: I am observing high-angle grain boundaries in my grown this compound crystals. What is the most likely cause?
The quality of the seed crystal is the most critical factor determining the quality of the final this compound single crystal.[3] High-angle grain boundaries observed in the grown crystal often originate from defects already present in the seed plate.[3] If the seed crystal itself contains grain boundaries or other structural imperfections, these defects can propagate into the newly grown material.
Q3: How can I improve the quality of my seed crystals to prevent grain boundary formation?
To minimize the propagation of defects from the seed, consider the following:
-
Thorough Seed Selection: Carefully inspect potential seed crystals for any visible defects, such as cracks or existing grain boundaries. Use techniques like optical microscopy or X-ray diffraction to assess the crystalline perfection of the seeds before use.
-
Seed Etching: Although its effectiveness can vary, etching the seed crystal surface prior to growth may help remove surface damage and contaminants that could act as nucleation sites for defects.[3]
-
Precise Seed Orientation: While one study noted that various seed orientations did not significantly affect crystal quality, it is generally advisable to use seeds with a specific and well-defined crystallographic orientation, such as (0001) plates, to promote uniform growth.[3]
Q4: Can the growth conditions themselves lead to the formation of grain boundaries?
Yes, unstable growth conditions are a primary contributor to the formation of grain boundaries and other defects. Key factors to control include:
-
Temperature Stability: Fluctuations in the temperature gradient within the autoclave can cause unstable supersaturation, leading to inconsistent growth rates and the formation of defects.[4] Maintaining a precise and stable temperature gradient is crucial.
-
Supersaturation Control: The driving force for crystal growth is supersaturation. If the supersaturation is too high or fluctuates, it can lead to the spontaneous nucleation of new crystal orientations on the seed surface, resulting in grain boundaries.
-
Convection Stability: The transport of the dissolved nutrient from the hotter dissolution zone to the cooler growth zone is driven by natural convection.[4] Irregular or turbulent convection can cause localized variations in temperature and supersaturation at the crystal face, promoting defect formation.
Troubleshooting Guide: Preventing Grain Boundaries
This guide provides a systematic approach to troubleshooting and preventing grain boundaries in your this compound crystal growth experiments.
Problem: Grown crystals exhibit visible lines or regions of different contrast, indicative of grain boundaries.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting grain boundaries in this compound crystals.
Step 1: Evaluate Seed Crystal Quality
-
Action: Before starting a growth run, meticulously inspect your seed crystals. Use a high-magnification optical microscope to look for any internal fractures, inclusions, or existing grain boundaries. If available, use X-ray diffraction techniques to confirm the single-crystal nature of your seeds.
-
Solution: Discard any seeds that show imperfections. If high-quality seeds are unavailable, you may need to first grow smaller, high-quality crystals to use as seeds for subsequent, larger growths.
Step 2: Analyze and Optimize Growth Parameters
-
Action: Review your temperature logs for the entire growth period. Are there any unexpected fluctuations or deviations from the setpoint? Is the temperature gradient across the autoclave stable and within the recommended range?
-
Solution:
-
Temperature Control: Ensure your temperature controllers are properly calibrated and functioning. The hydrothermal system should be in a thermally stable environment to avoid external temperature influences.
-
Growth Rate: High growth rates can increase the likelihood of defect formation. Consider reducing the temperature gradient or the rate of temperature increase to slow down the growth rate.[5]
-
Solvent System: Research indicates that using a sulfuric acid (H₂SO₄) based solvent system can produce crystals with a higher quality (Q) factor compared to the more traditional phosphoric acid (H₃PO₄) medium.[5]
-
Step 3: Review Nutrient Preparation and Purity
-
Action: Evaluate the purity of your nutrient material. Impurities can interfere with the crystal growth process and lead to defects.
-
Solution: Use high-purity precursor chemicals for synthesizing the this compound nutrient. It is best practice to pre-synthesize and recrystallize the AlPO₄ nutrient material in the autoclave before using it for seeded growth. This process helps to purify the material.[3]
Step 4: Inspect Autoclave and Baffle Design
-
Action: Examine the internal setup of your autoclave, particularly the baffle that separates the nutrient and seed zones.
-
Solution: The baffle design influences the fluid dynamics within the autoclave. A baffle with a 20% open area is a common starting point.[3] Experimenting with different baffle designs may help to stabilize the convection currents and create a more uniform growth environment. Ensure the liner material (e.g., silver) is inert to the acidic growth medium to prevent contamination.[3]
Experimental Protocols
Protocol 1: Hydrothermal Growth of this compound (Inverse Gradient Method)
This protocol is based on the hydrothermal method, taking into account the retrograde solubility of this compound in acidic solvents.[3][5]
Experimental Workflow
Caption: A simplified workflow for the hydrothermal growth of this compound single crystals.
-
Nutrient and Seed Preparation:
-
Synthesize this compound nutrient by reacting hydrated alumina with phosphoric acid in a sealed silver liner. Heat the mixture from 140°C to 200°C at a rate of 5°C/day with a 15°C temperature gradient.[3] Sieve the resulting small AlPO₄ crystals to obtain a uniform nutrient size (e.g., 1-4 mm).
-
Prepare high-quality, single-crystal this compound seeds with a specific orientation (e.g., (0001) plates).
-
-
Autoclave Loading:
-
Place the prepared nutrient in a silver mesh basket in the upper, cooler section of the silver autoclave liner.[3]
-
Position the seed crystals in the lower, hotter section of the liner.
-
Install a baffle with a defined open area (e.g., 20%) between the nutrient and seed regions.[3]
-
Fill the liner with the chosen solvent (e.g., 6 M phosphoric acid or a sulfuric acid solution) to the desired fill level (typically 80%).[3][5]
-
-
Growth Run:
-
Seal the autoclave and place it in a furnace equipped with multiple heating zones to establish a precise temperature gradient.
-
Heat the autoclave to the desired operating temperatures. Because of this compound's retrograde solubility, the seed region (bottom) must be hotter than the nutrient region (top).
-
Maintain a stable temperature gradient throughout the growth period. Two common techniques are:
-
-
Crystal Recovery:
-
After the growth period (which can range from days to weeks), slowly cool the autoclave to room temperature.
-
Carefully open the autoclave and retrieve the grown crystals.
-
Clean the crystals to remove any residual solvent or deposits.
-
Quantitative Data Summary
| Parameter | Phosphoric Acid System[3] | Sulfuric Acid System[5] | Notes |
| Solvent | ~6 M H₃PO₄ | 5 M - 9 M H₂SO₄ | Sulfuric acid may yield higher quality crystals. |
| Growth Temperature (Seed Zone) | 140 - 200°C | 190 - 300°C | Higher temperatures can reduce water content in crystals.[5] |
| Temperature Gradient (ΔT) | ~10°C | 1 - 10°C | Controls the rate of supersaturation and growth. |
| Typical Growth Rate | 22 - 32 mils/day (~0.56 - 0.81 mm/day) | 0.03 - 0.4 mm/day/face | Growth rates are highly dependent on specific conditions and crystal face. |
| Liner Material | Silver | Teflon-jacketed or glass vessel | Material must be resistant to the corrosive acidic environment. |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Optimal growth conditions can vary depending on the specific equipment and materials used. Users should always adhere to appropriate laboratory safety procedures when working with high-pressure and high-temperature equipment and corrosive chemicals.
References
- 1. Grain boundary - Wikipedia [en.wikipedia.org]
- 2. Grain Boundary Structure and Dynamics – Pan Research Group [sites.uci.edu]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. benchchem.com [benchchem.com]
- 5. US4990217A - Process for the preparation of this compound crystals with high Q factor - Google Patents [patents.google.com]
Technical Support Center: Characterization of Defects in Berlinite (α-AlPO₄) Using X-ray Diffraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing X-ray Diffraction (XRD) to characterize defects in berlinite (α-AlPO₄) crystals.
Frequently Asked Questions (FAQs)
Q1: What types of crystalline defects are typically found in this compound?
A1: this compound, being isostructural with α-quartz, is expected to exhibit similar types of crystalline defects. The primary defects include:
-
Dislocations: These are line defects that disrupt the long-range order of the crystal lattice. In materials with a quartz-like structure, dislocations can be characterized by their Burgers vector and line direction.
-
Stacking Faults: These are planar defects that represent an error in the stacking sequence of atomic planes.
-
Point Defects: These include vacancies, interstitials, and substitutional impurities, which can cause localized strain in the crystal lattice.
-
Twinning: Brazil and Dauphiné twins, common in quartz, may also occur in this compound, representing different orientations of the crystal structure within a single crystal.
Q2: How can X-ray Diffraction (XRD) be used to identify and quantify these defects?
A2: XRD is a powerful non-destructive technique for probing the microstructure of crystalline materials. Specific XRD methods for defect characterization include:
-
X-ray Line Profile Analysis (LPA): The broadening of diffraction peaks is related to the presence of crystallite size effects and microstrain, which arise from defects like dislocations and point defects. Techniques like the Williamson-Hall plot and Warren-Averbach analysis can be used to separate these contributions and quantify parameters such as crystallite size and microstrain.[1][2][3][4][5]
-
High-Resolution X-ray Diffraction (HRXRD) and Rocking Curve Measurements: HRXRD, particularly the analysis of rocking curves (ω-scans), is highly sensitive to the overall crystalline perfection. The full width at half maximum (FWHM) of the rocking curve is a direct indicator of the density of dislocations and the presence of mosaic structures.[6][7][8]
-
Reciprocal Space Mapping (RSM): RSM provides a two-dimensional map of the diffracted intensity in the vicinity of a reciprocal lattice point, offering detailed information about lattice tilts, rotations, and strain states caused by defects.
Q3: What is a Williamson-Hall plot and how is it used for this compound?
A3: The Williamson-Hall (W-H) plot is a graphical method used in X-ray line profile analysis to separate the contributions of crystallite size and microstrain to the broadening of diffraction peaks.[9][10][11][12] The integral breadth (β) of the diffraction peaks is plotted against the scattering vector (related to sinθ). The slope of the line provides the microstrain, and the y-intercept gives the crystallite size. For this compound, this analysis can provide quantitative estimates of the lattice strain caused by point defects and dislocations.
The Williamson-Hall equation is:
β * cos(θ) = (K * λ / D) + (4 * ε * sin(θ))
where:
-
β is the full width at half maximum (FWHM) of the diffraction peak (in radians).
-
θ is the Bragg angle.
-
K is the Scherrer constant (typically ~0.9).
-
λ is the wavelength of the X-rays.
-
D is the crystallite size.
-
ε is the microstrain.
Q4: How is a rocking curve measurement performed and interpreted for this compound?
A4: A rocking curve is obtained by fixing the detector at the Bragg angle (2θ) for a specific crystallographic plane and then rotating (rocking) the crystal through a small angular range (ω).[6] A perfect crystal would yield a very narrow rocking curve with a width close to the intrinsic "Darwin width." The presence of defects, such as dislocations, causes a broadening of the rocking curve. The FWHM of the rocking curve can be used to estimate the dislocation density.[6][7] For this compound, which is piezoelectric, care must be taken to account for any sample bending or strain induced by the sample mounting or environmental factors, as this can also broaden the rocking curve.[13]
Troubleshooting Guides
Issue 1: Observed XRD peaks are significantly broader than expected for a single crystal.
| Possible Cause | Troubleshooting Step |
| High density of crystal defects (dislocations, point defects). | Perform a Williamson-Hall analysis to separate the contributions from crystallite size and microstrain. A large slope in the W-H plot indicates significant microstrain, likely due to a high defect density.[9][10][11][12] |
| Small crystallite size (mosaic crystal). | The y-intercept of the Williamson-Hall plot will give an indication of the average crystallite size. If the size is in the nanometer range, this will contribute significantly to peak broadening.[1][10] |
| Instrumental broadening. | Measure the diffraction pattern of a standard, defect-free crystal (e.g., LaB₆ or silicon) to determine the instrumental contribution to the peak broadening. This instrumental broadening must be deconvoluted from the experimental data. |
| Sample preparation induced stress. | Ensure the sample is mounted without applying significant mechanical stress. Consider using a low-background, stress-free sample holder. |
Issue 2: Anisotropic peak broadening is observed (peak widths vary non-monotonically with diffraction angle).
| Possible Cause | Troubleshooting Step |
| Anisotropic nature of microstrain due to specific types of dislocations. | The strain field around dislocations can be anisotropic, leading to direction-dependent peak broadening. This is a known phenomenon in non-cubic crystal systems.[14] A modified Williamson-Hall plot or more advanced line profile analysis software that accounts for strain anisotropy should be used. |
| Anisotropic crystallite shape. | If the crystallites have a non-spherical shape (e.g., needle-like or plate-like), this will lead to anisotropic size broadening. The Scherrer equation can be applied to different crystallographic directions to probe this. |
| Presence of stacking faults. | Stacking faults can cause characteristic asymmetric or anisotropic peak broadening. Analysis of the peak shapes and shifts can provide information on the stacking fault probability. |
Issue 3: Difficulty in obtaining a sharp, well-defined rocking curve.
| Possible Cause | Troubleshooting Step |
| Poor crystalline quality. | A very broad or multi-peaked rocking curve indicates a high degree of mosaicity or the presence of multiple, slightly misaligned crystal domains.[6] |
| Sample curvature. | If the this compound wafer is bent, this will significantly broaden the rocking curve. This can be checked using optical methods or by performing rocking curve measurements at different positions on the sample.[15] |
| Instrumental misalignment. | Ensure the high-resolution diffractometer is properly aligned. Use a standard perfect crystal to verify the alignment and the instrumental resolution. |
| Vibrations. | External vibrations can affect the stability of the goniometer and broaden the rocking curve. Ensure the instrument is on a vibration-dampened table. |
Experimental Protocols
Protocol 1: Williamson-Hall Analysis for Crystallite Size and Microstrain
-
Sample Preparation:
-
For powder diffraction, gently grind the this compound crystal to a fine powder (particle size < 10 µm) to ensure random orientation.
-
For single crystals, ensure the surface is clean and properly mounted on the goniometer head.
-
-
Instrument Setup:
-
Use a powder diffractometer with a monochromatic X-ray source (e.g., Cu Kα).
-
Perform a slow scan over a wide 2θ range to capture multiple diffraction peaks with good statistics.
-
-
Data Collection:
-
Collect the diffraction pattern of the this compound sample.
-
Collect a diffraction pattern of a standard reference material (e.g., LaB₆) under the same experimental conditions to determine the instrumental broadening.
-
-
Data Analysis:
-
Identify the Bragg peaks and fit them with a suitable profile function (e.g., Gaussian, Lorentzian, or Pseudo-Voigt) to determine the FWHM (β_obs) and peak position (2θ) for each peak.
-
Correct the observed FWHM for instrumental broadening (β_inst) to obtain the sample-related broadening (β_sample): β_sample² = β_obs² - β_inst².
-
Calculate β_sample * cos(θ) and 4 * sin(θ) for each peak.
-
Create a Williamson-Hall plot with 4 * sin(θ) on the x-axis and β_sample * cos(θ) on the y-axis.
-
Perform a linear fit to the data points. The slope of the line gives the microstrain (ε), and the y-intercept can be used to calculate the average crystallite size (D).[11]
-
Protocol 2: Rocking Curve Measurement for Dislocation Density Estimation
-
Sample Preparation:
-
Use a high-quality single crystal of this compound with a well-defined crystallographic orientation.
-
Mount the crystal on a high-precision goniometer.
-
-
Instrument Setup:
-
Use a high-resolution X-ray diffractometer (HRXRD) equipped with a crystal monochromator and analyzer to achieve a highly collimated and monochromatic beam.
-
-
Data Collection:
-
Align the crystal to the Bragg condition for a specific reflection (e.g., the (00l) reflection for a c-oriented crystal).
-
Perform an ω-scan (rocking curve) by rotating the sample through a small angular range around the Bragg peak while keeping the detector fixed at the 2θ position.
-
-
Data Analysis:
-
Measure the FWHM of the rocking curve.
-
The dislocation density (ρ) can be estimated using the Ayers model or similar models that relate the FWHM of the rocking curve to the density of dislocations.[6] A simplified relationship is often given by: ρ ≈ (FWHM)² / (9 * b²) where 'b' is the magnitude of the Burgers vector.
-
Quantitative Data Summary
The following tables provide illustrative examples of quantitative data that can be obtained from XRD analysis of crystalline materials. Note that these values are not specific to this compound but serve as a reference for the order of magnitude that can be expected.
Table 1: Example Data from Rocking Curve Analysis of a Semiconductor Crystal
| Reflection Plane | FWHM (arcsec) | Estimated Dislocation Density (cm⁻²) |
| (004) | 13.6 | 1.1 x 10⁵ |
| (113) | 13.0 | 9.8 x 10⁴ |
| (115) | 15.8 | 1.4 x 10⁵ |
Data adapted from a study on GaAs single crystals, illustrating typical FWHM values and corresponding dislocation densities.[6]
Table 2: Example Data from Williamson-Hall Analysis
| Sample Condition | Crystallite Size (nm) | Microstrain (ε x 10⁻³) |
| As-synthesized | 45 | 1.2 |
| Annealed at 400°C | 60 | 0.8 |
| Cold-worked | 25 | 3.5 |
Illustrative data showing how crystallite size and microstrain, determined from Williamson-Hall plots, can vary with sample processing.
Visualizations
Caption: Experimental workflows for defect characterization in this compound using XRD.
Caption: Logic diagram for troubleshooting XRD peak broadening in this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [2203.13636] Validation of x-ray line-profile analysis of extended defects in deformed crystals [arxiv.org]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Size and Strain [pd.chem.ucl.ac.uk]
- 11. youtube.com [youtube.com]
- 12. X-ray Diffraction Analysis and Williamson-Hall Method in USDM Model for Estimating More Accurate Values of Stress-Strain of Unit Cell and Super Cells (2 × 2 × 2) of Hydroxyapatite, Confirmed by Ultrasonic Pulse-Echo Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. arxiv.org [arxiv.org]
- 15. esrf.fr [esrf.fr]
Technical Support Center: Berlinite Crystal Morphology Control
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and experimental protocols for controlling the morphology of berlinite (α-AlPO₄) crystals during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for growing this compound crystals? A1: The most prevalent method for synthesizing this compound crystals is the hydrothermal method.[1] This technique is necessary because this compound is insoluble in water at standard temperatures and pressures and cannot be prepared by melting.[2] The process involves dissolving an aluminum phosphate nutrient in a solvent, typically an acid, within a sealed autoclave at elevated temperatures and pressures.[2]
Q2: Why is controlling this compound's morphology important? A2: this compound is isostructural with quartz and exhibits valuable piezoelectric properties, making it a candidate for use in surface acoustic wave (SAW) and other electronic devices.[3][4] The size, shape (habit), and internal quality of the crystals are critical for these applications, as defects, impurities (like water), and undesirable shapes can degrade performance.[1][3]
Q3: What is "retrograde solubility" and how does it affect this compound growth? A3: this compound exhibits retrograde solubility in phosphoric acid, meaning it becomes less soluble as the temperature increases.[2] This is the opposite of most common substances. This property dictates the setup of the hydrothermal autoclave; the nutrient (source material) is placed in the cooler region of the autoclave to dissolve, and the seed crystals are placed in the hotter region where the solution becomes supersaturated, causing the dissolved material to precipitate and grow on the seeds.[2]
Q4: What are the typical morphologies observed for this compound crystals? A4: Hydrothermally grown this compound crystals often form doubly terminated hexagonal pyramids.[2] Depending on the growth conditions, they can also exhibit a prismatic habit.[3] The final shape is determined by the relative growth rates of different crystal faces.[5]
Troubleshooting Guide
Q1: Why is the quality of my grown crystals poor, showing defects like grain boundaries or cracks? A1: The quality of the final crystal is highly dependent on the quality of the initial seed crystal.[2]
-
Problem: Defects such as high-angle grain boundaries and flaws in the seed plate are often propagated into the new growth.[2]
-
Solution:
-
Seed Selection: Start with the highest quality, defect-free seed crystals available.
-
Seed Preparation: Before growth, carefully etch the seed plates to remove any surface damage that may have occurred during cutting or polishing.[6]
-
Temperature Control: Maintain very stable and constant temperatures for both the nutrient and the seed regions. Random nucleation and loss of control can occur if the temperature fluctuates.[2]
-
Q2: My crystals have deep pits or crevices on the (0001) face. How can I prevent this? A2: This is a commonly observed issue in this compound growth.[2] While the exact cause is complex, it relates to the specific growth kinetics on that crystal face.
-
Troubleshooting Steps:
-
Vary Growth Parameters: Experiment with adjusting the growth temperature and the temperature gradient between the nutrient and seed zones.[2]
-
Adjust Baffle Design: The baffle separates the hot and cold zones in the autoclave. Modifying the baffle's free area can alter the fluid dynamics and nutrient transport, potentially leading to more uniform growth.[2]
-
Change Seed Orientation: While the (0001) orientation is common, growth rates on other faces are very slow.[2] However, experimenting with rhombohedral or other seed orientations might mitigate pitting on the (0001) face.[2]
-
Q3: How can I change the crystal habit from bipyramidal to prismatic? A3: The crystal habit can be modified by introducing specific dopants into the growth solution.
-
Solution: Add a Group IVB metal ion as a dopant. For example, the addition of a titanium compound, such as titanium tetraisopropoxide, to the precursor mixture has been shown to convert the resulting crystal habit from bipyramidal to prismatic.[3] The precise amount needed can be determined through routine experimentation.[3]
Q4: The growth rate of my crystals is too slow or decreases significantly over time. What can I do? A4: Slow growth rates can be caused by several factors, particularly in long-duration runs.[2]
-
Potential Solutions:
-
Increase Temperature Gradient: A larger temperature difference between the nutrient and seed zones can increase the supersaturation level at the seed, driving faster growth. However, this must be balanced, as excessively high supersaturation can reduce crystal quality.[2]
-
Use the Increasing Temperature Technique: Instead of a constant temperature, a slow and controlled increase in temperature (e.g., 1-5°C per day) can maintain a consistent growth rate over the entire run.[1][2]
-
Optimize Nutrient: Ensure the nutrient material has an appropriate particle size (e.g., 1-4 mm) to ensure a consistent dissolution rate.[2]
-
Q5: My crystals have a low Q-factor, suggesting water inclusion. How can I reduce water content? A5: Water entrapment is a known problem that degrades the piezoelectric quality (Q-factor) of this compound.[1][3] The choice of solvent is critical.
-
Solution: Use sulfuric acid (H₂SO₄) as the crystallization solution, either alone or in a mixture with phosphoric acid (H₃PO₄).[1] Growing this compound in a sulfuric acid medium has been demonstrated to produce crystals with a high Q-factor and low water content.[1]
Data Presentation: Hydrothermal Growth Parameters
The table below summarizes quantitative data from various experimental protocols for hydrothermal this compound synthesis.
| Parameter | Value / Range | Solvent / Medium | Expected Outcome / Growth Rate | Reference |
| Growth Temperature | 140 - 220 °C | Phosphoric Acid (H₃PO₄) | Growth of α-berlinite phase | [1][2] |
| Temperature Gradient | 5 - 10.6 °C | H₃PO₄ or H₂SO₄/H₃PO₄ mix | Drives nutrient transport | [1][2] |
| Pressure | Autogenous | H₃PO₄ / H₂SO₄ | Varies with temperature and fill | [3] |
| Solvent Concentration | 6M H₂SO₄ / 6M H₃PO₄ | Sulfuric/Phosphoric Acid Mix | High Q-factor crystals | [1] |
| Nutrient Concentration | 2.5M AlPO₄ | Sulfuric/Phosphoric Acid Mix | Provides source material | [1] |
| Growth Rate (Constant T) | 23-25 mils/day (~0.58-0.64 mm/day) | Phosphoric Acid | Steady growth for short runs | [2] |
| Growth Rate (Increasing T) | 22-32 mils/day (~0.56-0.81 mm/day) | Phosphoric Acid | Maintained growth for long runs | [2] |
| Growth Rate (Y-plate) | 0.14 mm/day/face | Sulfuric Acid (H₂SO₄) | Slow, high-quality growth | [1] |
Experimental Protocols
Protocol: Hydrothermal Synthesis of this compound using Inverse Gradient
This protocol is based on the hydrothermal method, which leverages the retrograde solubility of AlPO₄ in phosphoric acid.[2]
1. Materials and Equipment:
-
Nutrient: Polycrystalline this compound (1-4 mm particle size).
-
Solvent: 85% Phosphoric Acid (H₃PO₄).
-
Seed Crystals: High-quality, oriented this compound plates (e.g., (0001) orientation).
-
Autoclave: Steel autoclave with a silver or platinum liner to prevent corrosion.
-
Heating System: Multi-zone band heaters with independent temperature controllers.
-
Baffle: A silver disc with a defined percentage of open area (e.g., 20%) to separate liner zones.
2. Procedure:
-
Liner Preparation: Place the prepared seed crystals in the lower portion of the silver liner, which will be the hotter zone.
-
Baffle Placement: Insert the baffle above the seed crystals.
-
Nutrient Loading: Place the polycrystalline AlPO₄ nutrient in the upper portion of the liner (the cooler zone), typically in a silver mesh basket.
-
Solvent Filling: Fill the liner with the phosphoric acid solution to a specific percentage of its free volume (e.g., 80%).
-
Autoclave Sealing: Seal the liner and place it inside the steel autoclave. Seal the autoclave assembly according to manufacturer specifications.
-
Heating and Growth:
-
Place the autoclave into the multi-zone heater.
-
Heat the autoclave to the target operating temperatures. The lower zone (seeds) should be hotter than the upper zone (nutrient) due to retrograde solubility. A typical temperature profile might be 150°C in the nutrient zone and 160°C in the seed zone.
-
Two heating techniques can be employed:
-
Constant Temperature: Maintain a constant temperature in each zone for the duration of the run (e.g., 7 days).[2]
-
Increasing Temperature: After reaching an initial temperature (e.g., 150°C), slowly ramp the temperature of the entire system at a controlled rate (e.g., 1-5°C/day) to maintain a constant growth rate.[1][2]
-
-
-
Cooling and Recovery:
-
After the growth period, slowly cool the autoclave to room temperature.
-
Carefully open the autoclave and remove the liner.
-
Retrieve the seed crystals, which should now have new single-crystal growth.
-
Thoroughly clean the crystals with deionized water to remove any residual solvent.
-
Visualizations
References
- 1. US4990217A - Process for the preparation of this compound crystals with high Q factor - Google Patents [patents.google.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. US4927614A - Process for growing this compound crystals - Google Patents [patents.google.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. ethz.ch [ethz.ch]
- 6. benchchem.com [benchchem.com]
Berlinite Crystal Synthesis: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions concerning the synthesis of berlinite (AlPO₄) crystals, with a specific focus on the influence of the solvent on crystal purity.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents used for growing this compound crystals?
A1: The selection of a solvent is critical and depends on the synthesis method. The most common methods and their associated solvents include:
-
Hydrothermal Methods: Concentrated phosphoric acid (H₃PO₄) is a widely used solvent for the hydrothermal synthesis of this compound.[1] Due to this compound's retrograde solubility in H₃PO₄ (less soluble at higher temperatures), a temperature gradient can be used to facilitate crystal growth.[1] Aqueous sulfuric acid (H₂SO₄), either alone or in a mixture with phosphoric acid, is also employed in hydrothermal processes, particularly when high-purity crystals are desired.[2]
-
Organogel-Based Methods: Organic solvents are utilized when this compound is grown from an organoaluminum phosphate gel. Preferred solvents in this category include hydrocarbons like hexane, benzene, and toluene.[3] The process often involves heating the mixture to reflux temperatures (e.g., 80°-120° C for benzene or toluene).[3]
Q2: How does the choice of solvent impact the purity of the final this compound crystals?
A2: The solvent system has a significant influence on crystal purity by affecting solution thermodynamics, crystallization kinetics, and impurity incorporation.[4]
-
Aqueous Acidic Solvents: Crystallization in a sulfuric acid medium has a notable purifying effect, effectively reducing the concentration of metallic impurities.[2] This process can yield crystals with total metallic impurity levels (including Ti, Cr, Fe, Cu, and Zn) below 10 ppm.[2] The purifying nature of the sulfuric medium means that the purity requirements for the initial reagents can be less stringent compared to other methods.[2]
-
Organic Solvents: In the organogel method, the use of solvents like benzene or toluene is often paired with a water-entraining agent to remove water from the reaction, which is crucial for forming the desired crystal structure.[3] The purity in this system is highly dependent on the purity of the aluminum alkoxide and phosphate ester precursors.
Q3: What is the hydrothermal method for this compound synthesis?
A3: The hydrothermal method is a solution-based technique that uses a closed system (autoclave) where the solvent is heated above its boiling point to increase the solubility of the solute. For this compound, which has retrograde solubility in phosphoric acid, two main approaches are used:
-
Inverse Temperature Gradient: The nutrient material (crude AlPO₄) is placed in a cooler zone of the autoclave, and seed crystals are placed in a hotter zone. Convection currents transport the dissolved material from the nutrient to the seed crystals, where lower solubility at the higher temperature causes deposition and growth.[2]
-
Slow Temperature Increase: The system is slowly heated from a lower temperature (e.g., 150°C) to a higher temperature (e.g., 210°C). As the temperature rises, the solution becomes supersaturated, leading to the deposition of this compound onto seed crystals or the autoclave walls.[2]
Q4: What are common impurities found in this compound crystals?
A4: Common impurities are often metallic elements. In crystals grown via the hydrothermal method in sulfuric acid, detected metallic impurities include titanium, chromium, iron, copper, and zinc.[2] Other potential impurities, depending on the starting materials, can include silicon (Si) and iron (Fe).[5]
Troubleshooting Guides
Problem: No crystals or very few crystals have formed.
| Possible Cause | Suggested Solution |
| Insufficient Supersaturation | The solution may not be saturated enough for nucleation to occur. In a hydrothermal system with a temperature gradient, ensure the gradient is sufficient (e.g., a ΔT of 10-50°C).[1] For methods involving slow temperature increase, ensure the final temperature is high enough to induce supersaturation.[2] |
| Too Much Solvent | An excessive amount of solvent will keep the solute dissolved. If possible, carefully heat the solution to boil off a portion of the solvent and then allow it to cool again to attempt crystallization.[6] |
| Lack of Nucleation Sites | Spontaneous nucleation may be inhibited. Introduce a few very small seed crystals of this compound to the solution to provide a template for growth.[3][6] Alternatively, scratching the inside of the flask with a glass rod can sometimes initiate nucleation.[6] |
| Incorrect Temperature Range | This compound synthesis is temperature-sensitive. For hydrothermal methods, the typical range is between 150°C and 210°C for growth on seeds.[2] For organogel methods, reflux temperatures of 80°-120°C are preferred.[3] Verify your experimental temperature. |
Problem: The resulting crystals are of poor quality or low purity.
| Possible Cause | Suggested Solution |
| Crystallization Occurred Too Rapidly | Rapid crystal growth tends to trap impurities and solvent within the crystal lattice.[6] Slow down the crystallization process by reducing the temperature gradient in a hydrothermal setup or by slowing the rate of temperature increase.[1][6] |
| Impure Reagents or Solvent | The purity of the final crystal is directly affected by the purity of the starting materials.[2] While some solvent systems like sulfuric acid have a purifying effect, using high-purity precursors (e.g., "selectipur" grade aluminum phosphate) is always recommended.[2] |
| Solvent Inclusions | Pockets of solvent can become trapped within the crystal during rapid growth. This can be minimized by slowing the rate of crystallization.[7] |
| Incorrect Solvent Choice for Purity | If high purity is the primary goal, consider using the hydrothermal method with a sulfuric acid solution, which is known to have a purifying effect and produces high Q-factor crystals.[2] |
Problem: The crystal yield is very low.
| Possible Cause | Suggested Solution |
| Too Much Solvent Used | A significant amount of the product may remain dissolved in the mother liquor.[6] Before discarding the filtrate, test it by taking a small sample on a glass rod and allowing the solvent to evaporate to see if a solid residue forms. If so, you may be able to recover more product by concentrating the mother liquor.[6] |
| Incomplete Reaction | Ensure that the reaction to form the AlPO₄ nutrient material has gone to completion before initiating the crystal growth phase.[1] |
| Suboptimal Growth Parameters | Growth rates can be significantly affected by parameters such as temperature, temperature gradient, nutrient basket mesh size, and seed orientation.[1] Systematically optimize these parameters to improve yield. |
Quantitative Data Summary
Table 1: Influence of Solvent/Method on this compound Purity & Growth
| Synthesis Method | Solvent System | Temperature Range | Crystal Growth Rate | Resulting Purity | Reference |
| Hydrothermal (Constant T) | Phosphoric Acid (H₃PO₄) | ~140-200°C | 23-25 mils/day | Fair quality, clear | [1] |
| Hydrothermal (Increasing T) | Phosphoric Acid (H₃PO₄) | 140-200°C | 22-32 mils/day | Fair quality, clear | [1] |
| Hydrothermal (High Purity) | Aqueous Sulfuric Acid (H₂SO₄) | 190-300°C | 0.14 mm/day/face (example) | < 10 ppm total metallic impurities | [2] |
| Organogel | Toluene | 80-120°C (Reflux) | Not specified | Dependent on precursor purity | [3] |
Detailed Experimental Protocols
Protocol 1: High-Purity this compound Synthesis via Hydrothermal Method in Sulfuric Acid
This protocol is adapted from a patented method for producing high Q-factor this compound crystals.[2]
-
Preparation of Crystallization Solution:
-
Dissolve hydrated aluminum sulfate (e.g., 1039 g of Al₂(SO₄)₃·14H₂O) in phosphoric acid (e.g., 233 cm³ of 15M H₃PO₄).
-
The proportions should be calculated such that after the reaction, the solution is approximately 3.5M in AlPO₄ and 5.25M in H₂SO₄.
-
-
Nutrient Synthesis:
-
Place the resulting solution in a Teflon-jacketed autoclave, filled to approximately 80% of its volume.
-
Subject the autoclave to several temperature cycles (e.g., 3 cycles of 200°-270°C at a rate of 1 cycle per day) to form small this compound crystals that will serve as the nutrient material.
-
-
Crystal Growth:
-
After nutrient synthesis, cool the autoclave and place this compound seed crystals in the growth zone.
-
Use a slow temperature rise method. Determine the initial crystallization temperature from solubility curves (e.g., starting at 175°C).
-
Program a slow temperature increase, for example, 1°C/day up to 200°C, followed by 2°C/day up to 220°C.
-
Maintain the process for a sufficient duration (e.g., 35 days) to achieve desired crystal size.
-
-
Crystal Recovery:
-
After the growth period, rapidly cool the autoclave.
-
Remove the grown crystals, wash them with deionized water, and dry them.
-
Protocol 2: this compound Synthesis via Organogel Method in Toluene
This protocol is based on a method involving the formation of an organoaluminum phosphate organogel.[3]
-
Apparatus Setup:
-
Equip a 250 mL three-neck flask with a Dean-Stark trap, a reflux condenser, and a dropping funnel.
-
-
Initial Mixture:
-
In the flask, combine an aluminum alkoxide (e.g., 50.6 g of aluminum isopropoxide) and a partial phosphate ester (e.g., 38 g of bis(2-ethylhexyl)phosphoric acid) in an organic solvent (e.g., 50 mL of toluene).
-
Add a few small this compound seed crystals to the mixture.
-
-
Reaction and Gel Formation:
-
Continuously sweep the flask with a stream of dry nitrogen.
-
Heat the mixture under reflux. While refluxing, slowly add a solution containing phosphoric acid (e.g., 13.3 g of 85% H₃PO₄), a second partial phosphate ester (e.g., 20 g of bis(2-n-butoxyethyl)phosphoric acid), and an alcohol (e.g., 9 mL of 2-n-butoxyethanol) from the dropping funnel.
-
The slow addition facilitates the continuous formation of the organoaluminum phosphate organogel.
-
-
Crystal Growth and Water Removal:
-
Maintain the reflux temperature (approx. 80°-120°C for toluene) for the duration of the growth period.
-
The Dean-Stark trap will continuously remove water formed during the reaction as an azeotrope with toluene, driving the crystallization process.
-
-
Crystal Recovery:
-
After the desired growth is achieved, cool the reaction mixture.
-
Isolate the this compound crystals by filtration, wash with fresh solvent (toluene), and dry.
-
Visualizations
Caption: Workflow for hydrothermal synthesis of high-purity this compound crystals.
Caption: Decision tree for troubleshooting common this compound crystallization issues.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. US4990217A - Process for the preparation of this compound crystals with high Q factor - Google Patents [patents.google.com]
- 3. US4927614A - Process for growing this compound crystals - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound (this compound) - Rock Identifier [rockidentifier.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Additives and impurities (Chapter 13) - Industrial Crystallization [resolve.cambridge.org]
Validation & Comparative
A Comparative Guide to the Piezoelectric Properties of Berlinite and Quartz
For researchers and scientists engaged in the development of advanced sensors, resonators, and other frequency control devices, the choice of piezoelectric material is a critical design parameter. While α-quartz (SiO₂) has long been the industry standard due to its stability and availability, its structural analogue, berlinite (α-AlPO₄), presents a compelling alternative with distinct advantages in certain performance metrics. This guide provides an objective comparison of the piezoelectric properties of this compound and quartz, supported by experimental and theoretical data, to inform material selection for specific applications.
This compound's structure is isostructural with α-quartz, but with half the silicon atoms replaced by aluminum and the other half by phosphorus.[1] This ordered substitution of Al³⁺ and P⁵⁺ for Si⁴⁺ results in a doubling of the c-axis unit cell dimension and, more importantly, a significant enhancement of its piezoelectric properties.[2]
Quantitative Performance Comparison
The key piezoelectric and physical properties of single-crystal this compound and quartz are summarized below. Note that properties are often highly dependent on the crystallographic cut and measurement conditions.
| Property | Symbol / Unit | This compound (α-AlPO₄) | α-Quartz (SiO₂) |
| Piezoelectric Strain Constant | d₁₁ (pC/N or pm/V) | 3.16 (Theoretical)[3] | 2.3[4] |
| d₁₄ (pC/N or pm/V) | -1.53 (Theoretical)[3] | -0.67 | |
| Electromechanical Coupling Factor | k (dimensionless) | Up to 2-4 times that of ST-cut Quartz[1] | ~0.088 (AT-cut) |
| Acoustic Wave Velocity | v (m/s) | ~2894 (SBAW, -64° Y-cut)[5] | ~3159 (SAW, ST-cut) |
| Density | ρ (g/cm³) | 2.64[6] | 2.65[4] |
| Crystal System | Trigonal[7] | Trigonal[4] | |
| α-β Phase Transition Temp. | Tt (°C) | ~584[8] | ~573[9] |
| Hardness | Mohs | 6.5[6] | 7 |
| Temperature Stability | Possesses zero-temperature coefficient cuts[2][8] | Excellent (e.g., AT-cut, SC-cut)[3] |
Analysis of Piezoelectric Performance
Electromechanical Coupling Factor (k)
The electromechanical coupling factor (k) quantifies the efficiency of converting mechanical energy to electrical energy (and vice versa). It is a critical parameter for applications requiring wide bandwidth and low insertion loss, such as in filters and transducers. This compound exhibits a significantly higher electromechanical coupling factor than quartz.[1] Theoretical calculations and experimental data for various crystal cuts show that this compound's coupling can be several times larger than that of commonly used quartz cuts like the ST-cut.[1][2] This makes this compound a superior candidate for high-performance surface acoustic wave (SAW) and bulk acoustic wave (BAW) devices where high efficiency is paramount.
Piezoelectric Strain Constant (d)
The piezoelectric strain constant (d) relates the mechanical strain produced to an applied electric field. It is a key metric for actuator applications. Theoretical studies report a piezoelectric constant d₁₁ for this compound of 3.16 pC/N, which is approximately 37% higher than the experimental value for quartz (2.3 pC/N).[3][4] This suggests that for a given electric field, this compound will exhibit a greater mechanical deformation, making it a more effective material for piezoelectric actuators.
Temperature Stability
Both this compound and quartz exhibit excellent temperature stability, a crucial property for frequency control applications. Like quartz, this compound possesses crystallographic orientations (cuts) with zero first-order temperature coefficients of delay or frequency.[2][8] This allows for the fabrication of highly stable oscillators and resonators that maintain their performance over a wide range of operating temperatures. The α-β phase transition temperature for this compound is slightly higher than that of quartz, offering a marginally extended operating range before the loss of piezoelectricity.[8][9]
Experimental Protocols
The determination of the piezoelectric constants and electromechanical coupling factor is typically performed using the resonance and anti-resonance method, as standardized by IEEE.[10][11] This method analyzes the electrical impedance of a piezoelectric resonator as a function of frequency.
Methodology: Resonance and Anti-Resonance Measurement
-
Sample Preparation: A single crystal of the material (this compound or quartz) is precisely cut to a specific geometry, such as a thin plate or bar, with a defined crystallographic orientation. The dimensions are measured accurately. Thin film electrodes (e.g., gold or aluminum) are deposited onto the appropriate faces of the sample.
-
Measurement Setup: The prepared sample is connected to an impedance analyzer. The analyzer sweeps a range of frequencies across the sample and measures the corresponding electrical impedance and phase angle.
-
Data Acquisition: The impedance spectrum is recorded. The frequency at which the impedance reaches a minimum is identified as the series resonance frequency (fₛ). The frequency at which the impedance is maximum is the parallel resonance frequency or anti-resonance frequency (fₐ).[7][12]
-
Calculation of Properties:
-
The effective electromechanical coupling factor (k) can be calculated directly from the measured resonance (fₛ) and anti-resonance (fₐ) frequencies using the following formula for a plate thickness-mode resonator:
k² = (π²/4) * (fₛ / fₐ) * tan((π/2) * ((fₐ - fₛ) / fₐ))
-
The elastic constants can be determined from the resonance frequency and the sample's dimensions and density. For example, for a thickness-shear mode, the elastic stiffness c is related to fₛ, thickness t, and density ρ by c = ρ * (2 * t * fₛ)².
-
The piezoelectric strain constant (d) and voltage constant (g) are then derived from the calculated coupling factor, elastic compliance (the inverse of stiffness), and the material's dielectric permittivity (ε), which is measured separately at a frequency well below resonance.[13] The relationship is given by:
d = k * √(sᴱ * εᵀ)
where sᴱ is the elastic compliance at constant electric field and εᵀ is the permittivity at constant stress.
-
This experimental workflow provides a comprehensive characterization of the material's key piezoelectric properties.
References
- 1. 179-1961 - IEEE Standards on Piezoelectric Crystals:Measurements of Piezoelectric Ceramics- 1961 | IEEE Standard | IEEE Xplore [ieeexplore.ieee.org]
- 2. Investigation of Temperature Stable SBAW in this compound | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Shallow Bulk Acoustic Waves in this compound | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. youtube.com [youtube.com]
- 7. americanpiezo.com [americanpiezo.com]
- 8. Temperature Compensation of Surface Acoustic Waves on this compound | openEQUELLA [repository.royalholloway.ac.uk]
- 9. elecenghub.com [elecenghub.com]
- 10. 176-1987 - IEEE Standard on Piezoelectricity | IEEE Standard | IEEE Xplore [ieeexplore.ieee.org]
- 11. IEEE 176-1987 - IEEE Standard on Piezoelectricity [en-standard.eu]
- 12. researchgate.net [researchgate.net]
- 13. application.wiley-vch.de [application.wiley-vch.de]
Characterization of Berlinite: A Comparative Guide Using Raman Spectroscopy and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Raman spectroscopy for the characterization of berlinite (AlPO₄), a rare phosphate mineral isostructural with quartz.[1][2] The guide details the experimental protocol for Raman analysis and presents key spectral data. Furthermore, it offers a comparative overview of alternative analytical techniques, providing researchers with the necessary information to select the most appropriate method for their specific needs.
I. Raman Spectroscopy of this compound
Raman spectroscopy is a powerful non-destructive technique for identifying and characterizing this compound.[3][4] It provides a unique "spectral fingerprint" based on the vibrational modes of the material's crystal lattice.[4]
Key Raman Spectral Features of α-Berlinite
The Raman spectrum of α-berlinite is complex and shows a close resemblance to that of α-quartz due to their similar structures.[5] The key distinguishing features and other prominent bands are summarized in the table below.
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | References |
| ~225 | Low-frequency lattice mode (characteristic difference from quartz at ~208 cm⁻¹) | [6][7] |
| 462 | Strongest A1 mode, attributed to bending vibrations of the PO₄ tetrahedra | [5] |
| 1104 | Stretching vibration of the PO₄ tetrahedra | [5] |
| 1111 | Strongest A1 mode, attributed to stretching vibrations of the PO₄ tetrahedra | [5] |
Experimental Protocol: Raman Spectroscopy of this compound
The following protocol outlines a general procedure for the Raman spectroscopic analysis of this compound, based on methodologies reported in the literature.
1. Sample Preparation:
-
This compound single crystals or polycrystalline aggregates can be used.[3]
-
For single-crystal analysis, samples are typically cut into slabs (~1 mm thick) with faces polished to optical quality.
-
No specific sample preparation is generally required for polycrystalline or powdered samples.[4]
2. Instrumentation and Data Acquisition:
-
Raman Spectrometer: A micro-Raman spectrometer is commonly employed.
-
Excitation Laser: A continuous-wave laser, such as an Argon ion laser (514.5 nm or 488 nm), is a suitable excitation source. The laser power should be optimized to maximize signal without causing sample damage, with reported powers around 40 mW at the sample.
-
Objective: A high-magnification objective lens is used to focus the laser onto the sample and collect the scattered light.
-
Spectral Range: Data should be collected over a spectral range that includes the characteristic this compound peaks, typically from ~100 cm⁻¹ to at least 1200 cm⁻¹.
-
Data Analysis: The collected spectra are processed to identify the characteristic Raman peaks of this compound. This involves comparing the obtained spectrum with reference spectra from databases or literature.[8] Vibrational modes can be fitted using a Lorentzian shape, including the Bose-Einstein factor for quantitative analysis.[7]
II. Comparison with Alternative Characterization Techniques
While Raman spectroscopy is a valuable tool, a multi-technique approach is often beneficial for a comprehensive characterization of this compound. The following table compares Raman spectroscopy with other commonly used techniques.
| Technique | Principle | Application for this compound | Advantages | Limitations | References |
| Raman Spectroscopy | Inelastic scattering of monochromatic light, providing information on vibrational modes. | Phase identification, structural analysis, study of phase transitions under temperature and pressure. | Non-destructive, high spatial resolution, minimal sample preparation, sensitive to subtle structural changes. | Can be susceptible to fluorescence interference. | [4][5][7] |
| X-Ray Diffraction (XRD) | Diffraction of X-rays by the crystal lattice, providing information on crystal structure and phase. | Phase identification, determination of unit cell parameters, and crystal structure refinement. | Gold standard for crystal structure determination, provides quantitative phase analysis. | Requires crystalline material, less sensitive to minor phases compared to Raman. | [2][9] |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation, providing information on vibrational modes. | Complementary to Raman for vibrational analysis. | Sensitive to polar functional groups. | Can be affected by water content, requires specific sample preparation (e.g., KBr pellets). | |
| Scanning Electron Microscopy (SEM) | Imaging using a focused beam of electrons, providing morphological and topographical information. | Visualization of crystal habit and surface morphology. | High-resolution imaging. | Provides limited chemical or structural information without additional detectors (e.g., EDX). | [6] |
| Energy-Dispersive X-ray Spectroscopy (EDX/EDS) | Analysis of characteristic X-rays emitted from the sample upon electron beam excitation, providing elemental composition. | Elemental analysis to confirm the presence and ratio of Al, P, and O. | Provides rapid elemental composition. | Not sensitive to crystal structure or chemical bonding. | [10] |
III. Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of this compound, integrating Raman spectroscopy with other analytical techniques.
Caption: Workflow for this compound Characterization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. researchgate.net [researchgate.net]
- 4. physicsopenlab.org [physicsopenlab.org]
- 5. gfzpublic.gfz.de [gfzpublic.gfz.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. real.mtak.hu [real.mtak.hu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Berlinite's Temperature-Compensated Cuts for Surface Acoustic Wave (SAW) Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of berlinite's temperature-compensated cuts for Surface Acoustic Wave (SAW) devices against other common SAW materials. The information presented is supported by experimental data to aid in the selection of suitable materials for high-stability SAW applications.
Executive Summary
This compound (AlPO₄) has emerged as a promising piezoelectric material for Surface Acoustic Wave (SAW) devices, offering a compelling combination of temperature stability and a significantly higher piezoelectric coupling coefficient than quartz (SiO₂).[1][2] Experimental validations of various temperature-compensated cuts of this compound have demonstrated its potential for applications requiring low insertion loss and high stability over a wide temperature range. This guide summarizes the key performance parameters of selected this compound cuts and compares them with established materials like ST-cut quartz.
Performance Comparison of SAW Substrate Materials
The selection of a substrate material for a SAW device is critical and depends on the specific application requirements, such as temperature stability, piezoelectric coupling, and SAW velocity. The following tables summarize the experimentally determined properties of various this compound cuts and compare them with the widely used ST-cut quartz.
Table 1: Comparison of SAW Velocity and Piezoelectric Coupling Coefficient
| Material/Cut | SAW Velocity (m/s) | Piezoelectric Coupling Coefficient (Δv/v x 10⁻²) |
| This compound | ||
| 19.1° X-cut | 2750 | 0.14 |
| 18.5° Z-cylinder | 2803 | 0.15 |
| 80.4° X-boule | 2717 | 0.11 |
| Doubly rotated A | 2736 | 0.14 |
| Doubly rotated B | 2754 | 0.14 |
| Quartz | ||
| ST-cut | ~3158 | ~0.028 |
Note: Data for this compound cuts are from experimental measurements by Bailey et al. SAW velocity for ST-cut quartz is a typical value.
Table 2: Frequency-Temperature Characteristics of this compound Cuts
The fractional frequency change (Δf/f) as a function of temperature for several this compound cuts can be described by a polynomial equation. The coefficients for this polynomial are provided below. A cubic-type behavior for Δf/f is particularly encouraging as it indicates the potential for temperature stability similar to that of the AT-cut in bulk acoustic wave (BAW) quartz resonators.
| Cut | a₀ (x 10⁻⁶) | a₁ (x 10⁻⁶/°C) | a₂ (x 10⁻⁹/°C²) | a₃ (x 10⁻¹²/°C³) | Inflection Temperature (°C) |
| 19.1° X-cut | -10.435 | 3.551 | 3.303 | -1.539 | 57 |
| 80.4° X-boule | -12.357 | 1.954 | 4.878 | -12.289 | 57 |
| 18.5° Z-cylinder | -14.878 | 4.85 | 4.158 | -9.3457 | 57 |
| Doubly rotated A | -12.034 | -2.587 | 3.7177 | 1.6882 | 57 |
| Doubly rotated B | -13.518 | -0.38864 | 3.8589 | -0.4312 | 57 |
Data from Bailey et al. The inflection temperature is the point where the first-order temperature coefficient is zero.
Experimental Protocols
The validation of this compound's temperature-compensated cuts involves a series of well-defined experimental procedures, from sample preparation and device fabrication to the measurement of key SAW properties.
SAW Device Fabrication
The fabrication of SAW devices on this compound substrates typically follows a standard photolithographic process to create the interdigital transducers (IDTs).
-
Substrate Preparation: High-quality single crystals of this compound are grown and cut into specific orientations (e.g., X-cut, Z-cylinder, doubly rotated cuts). The surfaces are then polished to an optical finish.
-
Photolithography:
-
A layer of photoresist is spin-coated onto the polished this compound substrate.
-
The photoresist is exposed to UV light through a photomask containing the desired IDT pattern.
-
The exposed or unexposed photoresist (depending on the type of resist) is removed during the development process, leaving the IDT pattern on the substrate.
-
-
Metallization: A thin film of metal, typically aluminum, is deposited onto the substrate using techniques like evaporation or sputtering. An adhesion layer of chromium or titanium may be used to improve the adhesion of the aluminum to the substrate.
-
Lift-off: The remaining photoresist is dissolved, lifting off the metal on top of it and leaving behind the desired metal IDT pattern on the this compound substrate.
Measurement of SAW Properties
1. SAW Velocity and Piezoelectric Coupling Coefficient:
-
Method: The SAW velocity can be determined from insertion loss measurements of the fabricated delay line's center frequency. The piezoelectric coupling coefficient (Δv/v) is also derived from these measurements.
-
Instrumentation: A vector network analyzer is used to measure the S-parameters (e.g., S21, the forward transmission coefficient) of the SAW device.
2. Frequency-Temperature Characteristics:
-
Method: The differential phase method is commonly employed to measure the fractional frequency change (Δf/f) as a function of temperature.
-
Procedure:
-
The SAW device is placed in an environmental test chamber where the temperature can be precisely controlled and cycled over the desired range (e.g., -30°C to +120°C).
-
The phase of the SAW signal transmitted through the device is continuously compared to a reference signal at a fixed frequency.
-
As the temperature changes, the SAW velocity and path length vary, leading to a change in the phase of the transmitted signal.
-
This phase change is directly proportional to the fractional frequency change, which is then recorded as a function of temperature.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the validation of this compound's temperature-compensated cuts for SAW applications.
References
A Comparative Study: Berlinite (AlPO₄) vs. Gallium Orthophosphate (GaPO₄)
In the realm of piezoelectric materials, both berlinite (Aluminum Phosphate, AlPO₄) and gallium orthophosphate (GaPO₄) have garnered significant interest from the scientific community. As structural analogs of quartz, they exhibit promising piezoelectric properties, making them candidates for a range of applications in sensors, actuators, and high-frequency electronics. This guide provides a detailed comparative analysis of these two materials, supported by experimental data, to assist researchers, scientists, and drug development professionals in their material selection and application development.
Physical and Structural Properties: A Tale of Two Analogs
Both this compound and gallium orthophosphate are isostructural with α-quartz at ambient temperatures, belonging to the trigonal crystal system. This structural similarity is the foundation of their piezoelectric behavior. However, subtle differences in their atomic composition and bonding lead to distinct physical properties.
Gallium orthophosphate is noted for its high thermal stability, maintaining its α-quartz structure up to approximately 970°C.[1][2] In contrast, this compound undergoes a phase transition to a β-quartz-like structure at a lower temperature, typically around 580°C to 700°C.[3] This higher thermal stability of GaPO₄ makes it a more suitable candidate for high-temperature applications.
dot
References
A Comparative Guide to High-Temperature Piezoelectric Materials for Sensor Applications: Berlinite vs. Gallium Phosphate and Langasite
For researchers, scientists, and engineers developing sensors for extreme environments, the selection of a piezoelectric material with robust thermal stability is paramount. This guide provides a detailed comparison of berlinite (AlPO₄) with two leading alternatives, gallium phosphate (GaPO₄) and langasite (La₃Ga₅SiO₁₄), focusing on their thermal stability and piezoelectric performance for sensor applications. The information presented is supported by experimental data to facilitate informed material selection.
Executive Summary
This compound, while structurally similar to quartz, exhibits a higher piezoelectric coupling coefficient. However, its application at elevated temperatures is constrained by a phase transition. In contrast, gallium phosphate and langasite offer significantly higher thermal stability, making them more suitable for demanding high-temperature sensor applications. This guide presents a quantitative comparison of these materials, details the experimental protocols for their characterization, and provides visual representations of the testing workflows.
Data Presentation: A Comparative Analysis
The performance of piezoelectric materials at high temperatures is dictated by several key parameters. The following tables summarize the critical properties of this compound, gallium phosphate, and langasite, offering a clear comparison for sensor design and development.
| Material | Chemical Formula | Crystal Structure | Density (g/cm³) | Mohs Hardness |
| This compound | AlPO₄ | Trigonal | ~2.64 | 6.5[1] |
| Gallium Phosphate | GaPO₄ | Trigonal | ~3.57 | 5.5 |
| Langasite | La₃Ga₅SiO₁₄ | Trigonal | ~5.75 | 6.5[2] |
Table 1: General Properties of this compound and a Comparison to Gallium Phosphate and Langasite. This table outlines the basic physical characteristics of the three piezoelectric materials.
| Material | α-β Phase Transition Temperature (°C) | Melting Point (°C) | Maximum Operating Temperature (°C) |
| This compound | ~583[3] | - | < 583 |
| Gallium Phosphate | ~970[4][5] | ~1670[6] | up to 900[4] |
| Langasite | No phase transition before melting[2] | ~1475[2] | up to 1000+[2] |
Table 2: Thermal Stability Comparison. This table highlights the critical temperature limits for each material, a key factor for high-temperature sensor applications.
| Material | Piezoelectric Coefficient (d₁₁) (pC/N) at Room Temperature | Temperature Dependence of d₁₁ |
| This compound | ~3.3 | Temperature-dependent, decreases towards phase transition. |
| Gallium Phosphate | ~4.5[5] | Stable up to 700°C[4][5] |
| Langasite | ~6.25[2] | Relatively stable over a wide temperature range. |
Table 3: Piezoelectric Properties Comparison. This table compares the piezoelectric coefficient d₁₁, a measure of the material's ability to convert mechanical stress into an electrical charge, and its stability with temperature.
| Material | Thermal Expansion Coefficient (α₁₁) (10⁻⁶/K) | Thermal Expansion Coefficient (α₃₃) (10⁻⁶/K) |
| This compound | ~13.5 | ~7.0 |
| Gallium Phosphate | ~12.78[7] | ~3.69[7] |
| Langasite | ~5.11[2] | ~3.16[2] |
Table 4: Thermal Expansion Coefficients. This table provides the axial thermal expansion coefficients, which are crucial for assessing thermomechanical stress and strain in sensor designs.
Experimental Protocols
The data presented in this guide is derived from established experimental techniques for characterizing piezoelectric materials at elevated temperatures. The following sections detail the methodologies for key experiments.
Thermal Stability Analysis: Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA)
Objective: To determine the phase transition temperatures and the thermal stability limits of the piezoelectric materials.
Methodology:
-
A small, powdered sample of the material (e.g., 10-20 mg) is placed in a sample crucible (typically alumina or platinum). An empty reference crucible is also prepared.
-
The sample and reference crucibles are placed in a furnace equipped with thermocouples to monitor their temperatures.
-
The furnace temperature is ramped up at a controlled rate (e.g., 10°C/min) to the desired maximum temperature.
-
During heating, the temperature difference between the sample and the reference is continuously measured (DTA). Endothermic or exothermic events, such as phase transitions, will appear as peaks in the DTA curve.
-
Simultaneously, the mass of the sample is monitored using a microbalance (TGA). Any mass loss due to decomposition or outgassing is recorded as a function of temperature.
-
The α-β phase transition temperature is identified as the peak temperature of the endothermic event in the DTA curve. The maximum operating temperature is determined by the onset of significant mass loss or decomposition in the TGA curve, or the phase transition temperature.
Measurement of Piezoelectric Coefficients at High Temperatures: Resonance Method
Objective: To determine the piezoelectric coefficient (e.g., d₁₁) of the material as a function of temperature.
Methodology:
-
A sample of the piezoelectric material is cut and prepared with a specific orientation and geometry (e.g., a rectangular plate for measuring d₁₁). Electrodes are applied to the appropriate faces.
-
The sample is placed in a high-temperature furnace with electrical connections to an impedance analyzer.
-
The furnace temperature is stabilized at the desired measurement temperature.
-
The impedance analyzer sweeps a range of frequencies around the sample's expected resonance frequency.
-
The resonance frequency (fr) and anti-resonance frequency (fa), where the impedance is at a minimum and maximum, respectively, are measured.
-
The electromechanical coupling factor (k) is calculated from fr and fa.
-
The piezoelectric coefficient (d) is then derived from the coupling factor, the dielectric permittivity (measured separately), and the elastic compliance of the material.
-
This process is repeated at various temperatures to determine the temperature dependence of the piezoelectric coefficient.[8][9][10]
Determination of Thermal Expansion Coefficients: High-Temperature X-ray Diffraction (HT-XRD)
Objective: To measure the change in the lattice parameters of the crystal as a function of temperature, from which the thermal expansion coefficients are calculated.
Methodology:
-
A powdered sample of the single crystal is mounted on a high-temperature stage within an X-ray diffractometer.
-
An initial X-ray diffraction pattern is collected at room temperature to determine the initial lattice parameters.
-
The sample is heated to a series of elevated temperatures in a controlled atmosphere.
-
At each temperature, a full diffraction pattern is recorded.
-
The positions of the diffraction peaks are used to calculate the lattice parameters (a and c for a trigonal system) at that temperature.
-
The thermal expansion coefficients (αₐ and α꜀) are then calculated from the change in the lattice parameters with respect to temperature.[11][12][13][14][15]
Mandatory Visualization
The following diagrams illustrate the experimental workflows and the logical relationships in the application of these materials.
Caption: Workflow for Thermal Stability Analysis.
References
- 1. This compound Mineral Data [webmineral.com]
- 2. axtal.com [axtal.com]
- 3. The temperature dependence of the crystal structure of this compound, a quartz-type form of AlPO4 | Semantic Scholar [semanticscholar.org]
- 4. axtal.com [axtal.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Measurement of temperature dependence in material coefficients of PZT ceramics for acoustic emission sensors | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Coefficients of Thermal Expansion in La3Ga5SiO14 and Ca3TaGa3Si2O14 Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Coefficients of Thermal Expansion in La3Ga5SiO14 and Ca3TaGa3Si2O14 Crystals | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Electromechanical Coupling Factor of Berlinite
For researchers and scientists engaged in the development of piezoelectric devices, the electromechanical coupling factor (k) is a critical parameter that quantifies the efficiency of energy conversion between electrical and mechanical forms. Berlinite (α-AlPO₄), a structural analogue of quartz, has emerged as a promising material for various applications due to its distinct piezoelectric properties. This guide provides an objective comparison of the electromechanical coupling factor of this compound with other commonly used piezoelectric materials, supported by experimental data and detailed measurement protocols.
Comparative Analysis of Electromechanical Coupling Factors
The electromechanical coupling factor is not a single value but a tensor quantity, with different coefficients corresponding to specific vibrational modes and crystallographic orientations. For practical applications, certain coefficients are of greater interest. The table below summarizes the typical electromechanical coupling factors for this compound and its alternatives.
| Material | Coupling Factor Mode | Value (%) | Notes |
| This compound (AlPO₄) | Y-resonator plate | 23.2[1] | Measured value. Theoretical calculations suggest it can be up to 4 times that of ST-cut quartz.[1][2] |
| Quartz (SiO₂) a | AT-cut (k₂₆) | ~10 | A common cut for resonators. |
| ST-cut | Lower than AT-cut | Valued for temperature stability. | |
| Maximum theoretical | ~16 | For an optimal cut. | |
| Lithium Niobate (LiNbO₃) | Y-cut (SAW) | 5 - 20[3] | High coupling for surface acoustic wave devices. |
| 128° Y-cut (SAW) | ~5.5 | A popular choice for high-performance SAW filters. | |
| X-cut (lateral vibration) | 11.5[4] | For microelectromechanical systems (MEMS) resonators. | |
| Z-cut | Relatively low[1] | Often used in optical applications. | |
| Theoretical maximum (k₃₃) | ~60[5] | For a specific crystal orientation.[5] | |
| Langasite (La₃Ga₅SiO₁₄) | Various cuts | 15 - 28 | Generally 2 to 3 times higher than quartz.[6] |
Note: The electromechanical coupling factor is often expressed as k, while the squared value, k², represents the efficiency of energy conversion. The values presented here are for k, expressed as a percentage.
Experimental Protocols for Measuring the Electromechanical Coupling Factor
The determination of the electromechanical coupling factor is typically performed using the resonance-antiresonance method, which involves analyzing the electrical impedance of a piezoelectric resonator as a function of frequency. This method is standardized by the IEEE (Institute of Electrical and Electronics Engineers).[2][3][7]
This is the most common and accurate method for characterizing piezoelectric resonators.
Objective: To determine the resonance (fᵣ) and anti-resonance (fₐ) frequencies from the impedance spectrum of the material, which are then used to calculate the electromechanical coupling factor.
Equipment:
-
Impedance Analyzer or Network Analyzer
-
Sample holder with electrodes
-
Test specimen of the piezoelectric material with a specific geometry (e.g., a thin disc, plate, or bar)
-
Computer with data acquisition software
Procedure:
-
Sample Preparation:
-
Cut the piezoelectric crystal into a specific geometry (e.g., a thin disc for measuring the planar coupling factor, kₚ, or a long thin bar for the transverse coupling factor, k₃₁). The dimensions must be precisely measured.
-
Apply conductive electrodes to the appropriate faces of the sample. The electrode material (e.g., gold, silver) and thickness should be uniform.
-
-
Measurement Setup:
-
Place the prepared sample in a suitable holder, ensuring good electrical contact with the electrodes.
-
Connect the sample holder to the impedance analyzer.
-
-
Impedance Spectrum Acquisition:
-
Set the impedance analyzer to sweep a frequency range that encompasses the expected resonance and anti-resonance frequencies of the sample.
-
The analyzer applies a sinusoidal voltage to the sample and measures the resulting current, from which it calculates the impedance and phase angle as a function of frequency.
-
The resulting data is plotted as an impedance versus frequency spectrum.
-
-
Data Analysis:
-
Identify the resonance frequency (fᵣ), which corresponds to the frequency of minimum impedance (Zₘ).
-
Identify the anti-resonance frequency (fₐ), which corresponds to the frequency of maximum impedance (Zₐ).
-
The electromechanical coupling factor (k) can then be calculated using the appropriate formula for the specific vibrational mode and sample geometry. For the planar coupling factor (kₚ) of a thin disc, the formula is:
kₚ² = (fₐ² - fᵣ²) / fₐ²
-
Diagram of the Experimental Workflow:
Logical Comparison of Electromechanical Coupling Factors
The choice of a piezoelectric material is often a trade-off between its electromechanical coupling factor, temperature stability, cost, and other properties. The following diagram illustrates a logical comparison of this compound with its alternatives based on their typical electromechanical coupling factors.
References
- 1. ultragarsas.ktu.lt [ultragarsas.ktu.lt]
- 2. 176-1987 - IEEE Standard on Piezoelectricity | IEEE Standard | IEEE Xplore [ieeexplore.ieee.org]
- 3. normsplash.com [normsplash.com]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. 176-1978 - IEEE Standard on Piezoelectricity | IEEE Standard | IEEE Xplore [ieeexplore.ieee.org]
A Comparative Guide to the X-ray Diffraction Analysis of Synthetic Berlinite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the X-ray diffraction (XRD) characteristics of synthetic berlinite (AlPO₄) and its structural analogue, α-quartz (SiO₂). Detailed experimental protocols and data are presented to assist in the identification and characterization of these crystalline materials.
Crystallographic Data Comparison
The following table summarizes the key crystallographic and powder XRD data for synthetic this compound and α-quartz. These values are essential for phase identification and purity assessment.
| Parameter | Synthetic this compound (AlPO₄) | α-Quartz (SiO₂) |
| Crystal System | Trigonal | Trigonal |
| Space Group | P3₁21 | P3₂21 |
| Lattice Parameters | a = 4.943 Å, c = 10.948 Å | a = 4.913 Å, c = 5.405 Å |
| JCPDS Card No. | 10-0423 | 46-1045 |
Powder X-ray Diffraction Data (Cu Kα radiation, λ = 1.5406 Å)
The table below presents the most prominent diffraction peaks for synthetic this compound and α-quartz, including their 2θ positions and relative intensities. This data is critical for distinguishing between the two phases in an experimental diffractogram.
| Synthetic this compound (AlPO₄) | α-Quartz (SiO₂) | ||
| 2θ (degrees) | Relative Intensity (%) | 2θ (degrees) | Relative Intensity (%) |
| 20.85 | 35 | 20.86 | 20 |
| 26.64 | 100 | 26.64 | 100 |
| 36.54 | 12 | 36.55 | 14 |
| 39.47 | 10 | 39.47 | 7 |
| 42.45 | 12 | 42.45 | 8 |
| 50.14 | 20 | 50.14 | 14 |
| 54.88 | 8 | 54.88 | 5 |
| 59.96 | 18 | 59.96 | 15 |
| 67.74 | 8 | 67.74 | 8 |
| 68.31 | 10 | 68.31 | 12 |
Experimental Protocol for Powder X-ray Diffraction
This section outlines a detailed methodology for the collection of high-quality powder XRD data for crystalline materials such as synthetic this compound.
1. Sample Preparation:
-
Grinding: To ensure random orientation of the crystallites and minimize preferred orientation effects, the sample should be gently ground to a fine powder (typically <10 µm particle size) using an agate mortar and pestle.
-
Mounting: The finely ground powder is then carefully mounted onto a sample holder. A zero-background sample holder (e.g., single-crystal silicon) is recommended to minimize background noise in the diffraction pattern. The sample surface should be flat and level with the surface of the sample holder.
2. Instrument Parameters:
The following are typical instrument settings for powder XRD analysis for phase identification. These may be adjusted based on the specific instrument and sample characteristics.
-
X-ray Source: Cu Kα (λ = 1.5406 Å)
-
Geometry: Bragg-Brentano para-focusing geometry
-
Voltage: 40-45 kV
-
Current: 40-45 mA
-
Scan Range (2θ): 10° - 80°
-
Step Size: 0.02°
-
Scan Speed/Time per Step: 1-2 seconds per step (a slower scan speed will improve the signal-to-noise ratio)
-
Optics: Divergence slit, anti-scatter slit, and receiving slit appropriate for the geometry. A monochromator or Kβ filter should be used to minimize fluorescence and remove Kβ radiation.
3. Data Collection:
The prepared sample is placed in the diffractometer, and the data collection is initiated using the parameters specified above.
4. Data Analysis:
-
Phase Identification: The resulting diffraction pattern is processed to identify the crystalline phases present. This is achieved by comparing the experimental peak positions and intensities to a reference database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD). The JCPDS card numbers provided in the table above can be used for direct comparison.
-
Lattice Parameter Refinement: For a more detailed analysis, the lattice parameters of the identified phase can be refined using appropriate software. This can be useful for detecting strain or solid solution effects.
Experimental Workflow
A Comparative Guide to Berlinite and Lithium Niobate for Surface Acoustic Wave (SAW) Devices
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Analysis
The selection of a substrate material is a critical determinant of the performance of Surface Acoustic Wave (SAW) devices. Among the various piezoelectric materials available, lithium niobate (LiNbO₃) has established itself as a cornerstone for high-frequency applications due to its strong electromechanical coupling. However, its significant temperature sensitivity often necessitates external temperature compensation. Berlinite (α-AlPO₄), a quartz analogue, presents a compelling alternative, offering the potential for inherent temperature stability combined with a respectable piezoelectric coupling. This guide provides a detailed comparison of the performance of SAW devices based on these two materials, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for SAW devices fabricated on this compound and lithium niobate substrates. The values represent a range compiled from various experimental studies and are dependent on the specific crystal cut and device design.
| Performance Metric | This compound (α-AlPO₄) | Lithium Niobate (LiNbO₃) |
| Electromechanical Coupling Coefficient (k²) | 0.11% - 0.3% | 4.5% - 18% |
| Temperature Coefficient of Frequency (TCF) | Temperature-compensated cuts exist (near 0 ppm/°C at room temperature) | -17 ppm/°C to -92 ppm/°C |
| SAW Propagation Velocity | 2700 - 2800 m/s | 3400 - 4500 m/s |
| Insertion Loss | Generally low, comparable to quartz | Can be higher due to strong coupling, but optimized designs achieve low loss |
Experimental Protocols
The fabrication and characterization of SAW devices require precise control over various parameters. Below are generalized experimental protocols for creating and evaluating devices on both this compound and lithium niobate substrates.
I. Substrate Preparation
This compound (α-AlPO₄):
High-quality, single-crystal this compound is typically grown using a hydrothermal method. This process involves the crystallization of aluminum phosphate from a solvent under high temperature and pressure.
-
Process: A nutrient material (e.g., AlPO₄ powder) is placed in a high-pressure autoclave with a suitable solvent (often a mineralizer solution). A temperature gradient is established within the autoclave, causing the nutrient to dissolve in the hotter region and crystallize on a seed crystal in the cooler region over a period of several days or weeks.
-
Cutting and Polishing: The grown this compound boule is then oriented using X-ray diffraction to identify the desired crystallographic plane for a specific SAW device cut (e.g., X-axis boule cuts). The substrate is cut into wafers using a precision saw and then lapped and polished to achieve an atomically smooth surface, which is crucial for minimizing SAW propagation losses.
Lithium Niobate (LiNbO₃):
Lithium niobate single crystals are commonly grown using the Czochralski method.
-
Process: High-purity lithium carbonate and niobium pentoxide are melted in a crucible. A seed crystal is dipped into the melt and slowly pulled upwards while rotating. As the seed is withdrawn, the molten material crystallizes, forming a large single-crystal boule.
-
Cutting and Polishing: Similar to this compound, the LiNbO₃ boule is oriented and cut into wafers of specific crystallographic orientations (e.g., 128° Y-cut, YZ-cut). The wafers are then lapped and polished to a high surface quality. For applications requiring reduced pyroelectric effects, "black" lithium niobate can be produced through a chemical reduction process.
II. SAW Device Fabrication (Photolithography)
A standard photolithographic process is used to pattern the interdigital transducers (IDTs) on the piezoelectric substrate. This process can be broadly categorized into lift-off and wet etching techniques.
A. Lift-off Process:
-
Substrate Cleaning: The substrate is thoroughly cleaned using organic solvents (e.g., acetone, isopropanol) and deionized water to remove any surface contaminants.
-
Photoresist Coating: A layer of photoresist is spin-coated onto the substrate to a uniform thickness.
-
Soft Bake: The photoresist-coated substrate is baked at a specific temperature to evaporate the solvent from the resist.
-
UV Exposure: A photomask with the desired IDT pattern is aligned with the substrate, which is then exposed to ultraviolet (UV) light. The UV light alters the chemical structure of the photoresist in the exposed areas.
-
Development: The substrate is immersed in a developer solution, which removes the exposed photoresist, leaving the IDT pattern.
-
Metal Deposition: A thin film of metal (e.g., aluminum, gold with a chromium adhesion layer) is deposited over the entire substrate using techniques like sputtering or electron-beam evaporation.
-
Lift-off: The substrate is placed in a solvent (e.g., acetone), which dissolves the remaining photoresist, lifting off the metal on top of it and leaving only the desired metal IDT pattern on the substrate.
B. Wet Etching Process:
-
Substrate Cleaning and Metal Deposition: The substrate is first cleaned, and then a uniform layer of metal is deposited.
-
Photoresist Coating and Patterning: Photoresist is coated and patterned as in the lift-off process to protect the areas that will form the IDTs.
-
Etching: The substrate is immersed in a chemical etchant that selectively removes the unprotected metal.
-
Photoresist Stripping: The remaining photoresist is removed, leaving the final IDT pattern.
III. Device Characterization
Once fabricated, the SAW devices are characterized to determine their performance metrics.
-
Measurement Setup: The device is typically placed on a probe station, and its electrical response is measured using a vector network analyzer (VNA).
-
S-parameter Measurement: The VNA measures the scattering parameters (S-parameters), such as S11 (reflection coefficient) and S21 (transmission coefficient), as a function of frequency.
-
Performance Parameter Extraction:
-
Center Frequency and Bandwidth: These are determined from the S21 measurement.
-
Insertion Loss: The minimum value of the S21 parameter in the passband represents the insertion loss of the device.
-
Electromechanical Coupling Coefficient (k²): This can be calculated from the measured admittance or impedance characteristics of the IDTs.
-
Temperature Coefficient of Frequency (TCF): The device is placed in a temperature-controlled chamber, and the center frequency is measured at various temperatures. The TCF is then calculated from the slope of the frequency versus temperature plot.
-
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A logical diagram comparing the primary performance trade-offs between this compound and Lithium Niobate for SAW device applications.
Caption: A simplified workflow of the lift-off photolithography process for SAW device fabrication.
Unveiling the Piezoelectric Potential of Berlinite: A Computational Comparison
For researchers, scientists, and professionals in drug development, the quest for advanced materials with tailored piezoelectric properties is relentless. Berlinite (α-AlPO₄), a structural analogue of quartz, has emerged as a promising candidate due to its enhanced electromechanical coupling. This guide provides an objective comparison of the piezoelectric properties of this compound and quartz, supported by computational and experimental data. We delve into the detailed methodologies for both computational modeling and experimental synthesis, offering a comprehensive resource for the scientific community.
Performance Comparison: this compound vs. Quartz
The piezoelectric effect in both this compound and quartz arises from their non-centrosymmetric crystal structures. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the piezoelectric tensor and related properties of this compound, often highlighting its superiority over quartz for certain applications.
Below is a summary of key quantitative data comparing the elastic and piezoelectric properties of this compound and α-quartz.
Table 1: Comparison of Elastic Constants (Cij) for this compound and α-Quartz
| Elastic Constant (GPa) | This compound (α-AlPO₄) | α-Quartz (SiO₂)[1][2][3] |
| C₁₁ | 75.0 | 86.74 |
| C₁₂ | 13.0 | 6.99 |
| C₁₃ | 26.0 | 11.91 |
| C₁₄ | -7.0 | -17.91 |
| C₃₃ | 116.0 | 107.2 |
| C₄₄ | 42.0 | 57.94 |
| C₆₆ | 31.0 | 39.88 |
Table 2: Comparison of Piezoelectric Stress (eij) and Strain (dij) Constants for this compound and α-Quartz
| Piezoelectric Constant | This compound (α-AlPO₄) | α-Quartz (SiO₂) |
| Piezoelectric Stress Constants (C/m²) | ||
| e₁₁ | 0.23 | 0.171 |
| e₁₄ | -0.09 | 0.0406 |
| Piezoelectric Strain Constants (pC/N) | ||
| d₁₁ | 3.3 | 2.31 |
| d₁₄ | -1.2 | -0.67 |
Experimental and Computational Protocols
Computational Modeling: Density Functional Theory (DFT)
The theoretical investigation of this compound's piezoelectricity is predominantly carried out using first-principles calculations based on Density Functional Theory (DFT) and Density Functional Perturbation Theory (DFPT).
Protocol for DFT Calculation of Piezoelectric Tensors:
-
Structure Optimization:
-
Start with the experimental or computationally predicted crystal structure of α-berlinite (Space group P3₁21).
-
Perform a full geometry optimization (both cell parameters and atomic positions) using a DFT code such as Quantum ESPRESSO, VASP, or CASTEP.
-
Employ the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) exchange-correlation functional.
-
Use a plane-wave basis set with a kinetic energy cutoff of at least 800 eV.
-
Sample the Brillouin zone using a Monkhorst-Pack k-point mesh of at least 6x6x4.
-
Set the convergence criteria for energy to 10⁻⁸ eV and for forces on atoms to 10⁻⁴ eV/Å.
-
-
Piezoelectric Tensor Calculation (using DFPT):
-
With the optimized crystal structure, perform a DFPT calculation to determine the linear response of the system to an electric field and strain.
-
This calculation yields the piezoelectric stress tensor (eᵢⱼ). The Berry phase approach is commonly used to compute the polarization.[4]
-
The piezoelectric strain tensor (dᵢⱼ) can then be derived from the piezoelectric stress tensor and the calculated elastic constants (Cᵢⱼ) using the relation: d = e ⋅ C⁻¹.
-
Experimental Synthesis: Hydrothermal Growth
The synthesis of high-quality single crystals of this compound is crucial for experimental validation of its piezoelectric properties. The primary method for growing these crystals is hydrothermal synthesis.[5][6][7]
Protocol for Hydrothermal Synthesis of this compound Single Crystals:
-
Nutrient Preparation:
-
Amorphous aluminum phosphate (AlPO₄) or a mixture of aluminum hydroxide (Al(OH)₃) and phosphoric acid (H₃PO₄) can be used as the starting nutrient material.
-
-
Autoclave Setup:
-
A high-pressure autoclave, often lined with an inert material like silver or Teflon, is used.
-
Seed crystals of this compound are placed in a cooler region of the autoclave (growth zone).
-
The nutrient material is placed in a hotter region (dissolution zone).
-
-
Solvent and Mineralizer:
-
An aqueous solution, typically acidic (e.g., using phosphoric acid), acts as the solvent.
-
Mineralizers can be added to control the solubility and growth rate.
-
-
Growth Conditions:
-
The autoclave is sealed and heated to create a temperature gradient between the dissolution and growth zones (e.g., 200°C in the dissolution zone and 180°C in the growth zone).
-
The pressure is maintained at a high level (e.g., 10-15 MPa).
-
The duration of the growth process can range from several days to weeks, depending on the desired crystal size.
-
-
Crystal Recovery:
-
After the growth period, the autoclave is slowly cooled to room temperature.
-
The this compound single crystals are then harvested from the seed holders.
-
Visualizing the Fundamentals
To better understand the concepts discussed, the following diagrams illustrate the crystal structure of this compound, the computational workflow for determining piezoelectricity, and a comparison of key properties with quartz.
Caption: A simplified 2D representation of the tetrahedral coordination of Aluminum (Al) and Phosphorus (P) with Oxygen (O) in the this compound crystal structure.
Caption: A flowchart illustrating the typical computational workflow for calculating piezoelectric tensors using DFT and DFPT.
Caption: A logical diagram comparing key piezoelectric-related properties of this compound and Quartz.
References
Berlinite as a Piezoelectric Material: A Comparative Guide for High-Frequency Applications
For researchers, scientists, and drug development professionals exploring advanced piezoelectric materials, berlinite (AlPO₄) presents a compelling alternative to conventional substrates, particularly for high-frequency and temperature-sensitive applications. This guide provides an objective comparison of this compound's performance with established materials like quartz (SiO₂), lithium niobate (LiNbO₃), and langasite (La₃Ga₅SiO₁₄), supported by data from peer-reviewed studies.
This compound, a rare phosphate mineral isostructural with α-quartz, has garnered significant interest for its potential in Surface Acoustic Wave (SAW) devices.[1][2] Its primary advantages lie in a combination of a high electromechanical coupling coefficient and excellent temperature stability, addressing key limitations of commonly used piezoelectric materials.
Performance Comparison of Piezoelectric Substrates
The selection of a substrate for SAW devices is dictated by a trade-off between performance metrics such as the electromechanical coupling coefficient (k²), which indicates the efficiency of converting electrical to acoustic energy, and the temperature coefficient of frequency (TCF), which describes the stability of the device's resonant frequency with temperature changes. A higher k² allows for wider bandwidth and lower insertion loss in filters, while a TCF close to zero is critical for applications requiring high-frequency stability.
| Material | Crystal Cut | SAW Velocity (m/s) | Electromechanical Coupling Coefficient (k²) (%) | Temperature Coefficient of Frequency (TCF) (ppm/°C) |
| This compound (AlPO₄) | X-axis boule 80.4° | ~2740 | ~0.28 | Parabolic (Turnover at ~25°C) |
| **Quartz (SiO₂) ** | ST-cut | ~3158 | ~0.12 | Parabolic (Turnover at ~25°C) |
| Lithium Niobate (LiNbO₃) | 128° YX-cut | ~3990 | ~5.5 | ~-75 (Linear) |
| Langasite (La₃Ga₅SiO₁₄) | (0°, 140°, 24°) | ~2740 | ~0.45 | Parabolic (Turnover at ~20°C) |
Data Interpretation:
-
Electromechanical Coupling: this compound exhibits an electromechanical coupling coefficient that can be more than double that of ST-cut quartz.[3] This enhanced coupling translates to more efficient SAW devices with lower insertion loss and wider bandwidth capabilities. While lithium niobate offers a significantly higher k², it suffers from poor temperature stability.[4] Langasite also presents a strong coupling coefficient, making it a competitive alternative.[5]
-
Temperature Stability: A key advantage of this compound is its temperature-compensated behavior, similar to quartz.[3] Specific cuts of this compound exhibit a parabolic frequency-temperature characteristic with a turnover temperature (where the TCF is zero) near room temperature.[3] This is in stark contrast to lithium niobate, which has a large and linear negative TCF, making it unsuitable for applications requiring high thermal stability without external temperature control.[4] Langasite also offers temperature-compensated cuts.[6]
Experimental Protocols
The data presented in this guide is derived from a variety of experimental techniques detailed in peer-reviewed literature. Below are summaries of the key methodologies.
Hydrothermal Synthesis of this compound
High-quality single crystals of this compound are typically grown using the hydrothermal method, a technique that mimics the natural formation of minerals.
-
Apparatus: A high-pressure autoclave, often lined with a noble metal such as silver or platinum to prevent contamination, is used.
-
Nutrient and Solvent: Aluminum phosphate (AlPO₄) powder serves as the nutrient material. The solvent is typically an acidic aqueous solution, with phosphoric acid (H₃PO₄) being a common choice to increase the solubility of the nutrient.
-
Growth Conditions: The autoclave is subjected to high temperatures (typically in the range of 240-500°C) and pressures. A temperature gradient is established between the nutrient at the hotter end and a seed crystal of this compound at the cooler end. This gradient drives the transport of dissolved AlPO₄ and its subsequent crystallization on the seed.[7][8][9]
Hydrothermal growth process for this compound crystals.
SAW Device Fabrication
The fabrication of SAW devices on a piezoelectric substrate involves standard microfabrication techniques.
-
Substrate Preparation: A polished single-crystal wafer of the piezoelectric material (e.g., this compound) is cleaned to remove any surface contaminants.
-
Photolithography: A layer of photoresist is spin-coated onto the substrate. A photomask containing the desired pattern for the interdigital transducers (IDTs) is used to selectively expose the photoresist to UV light.
-
Metal Deposition: A thin film of metal, typically aluminum or an aluminum alloy, is deposited over the patterned photoresist using techniques like electron-beam evaporation or sputtering.
-
Lift-off: The remaining photoresist is dissolved, lifting off the metal on top of it and leaving the desired IDT pattern on the substrate.[10][11][12][13]
General workflow for SAW device fabrication.
Characterization of SAW Device Performance
The performance of fabricated SAW devices is evaluated using a vector network analyzer (VNA).
-
Measurement Setup: The SAW device is connected to the VNA, which measures the scattering parameters (S-parameters) of the device as a function of frequency. The S₁₁ parameter (return loss) and S₂₁ parameter (insertion loss) are of primary interest.
-
Parameter Extraction:
-
Center Frequency and Bandwidth: The frequency at which the insertion loss is minimal is the center frequency. The bandwidth is typically measured at -3dB from the minimum insertion loss.
-
Insertion Loss: The minimum value of the S₂₁ parameter in the passband.
-
Quality Factor (Q): A measure of the resonator's efficiency, calculated from the resonant peak's center frequency and bandwidth.
-
Temperature Coefficient of Frequency (TCF): The device is placed in a temperature-controlled chamber, and the resonant frequency is measured at various temperatures. The TCF is then calculated from the frequency shift with temperature.[14]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. digital-library.theiet.org [digital-library.theiet.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hydrothermal synthesis - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Berlinite Disposal
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of berlinite, a crystalline form of aluminum phosphate (AlPO₄). Adherence to these protocols is vital to ensure the well-being of laboratory personnel and to minimize environmental impact.
Key Properties and Safety Considerations
| Property | Data | Source |
| Chemical Formula | AlPO₄ | [1][2][3] |
| Appearance | Colorless, greyish, or pale pink solid | [1][2] |
| Hazards | May cause eye, skin, and respiratory irritation. | [4] |
Disposal Procedures
The disposal of this compound must comply with local, state, and federal regulations for chemical waste. The following steps outline the recommended procedure for its disposal.
Step 1: Waste Characterization and Segregation
Before disposal, it is imperative to characterize the this compound waste. Determine if it is pure this compound or mixed with other chemical residues. If it is mixed, the other components must be identified to ensure proper segregation and disposal.
-
Solid Waste: Uncontaminated, solid this compound should be collected in a designated, sealed container.
-
Contaminated Waste: this compound waste contaminated with other hazardous materials (e.g., solvents, heavy metals) must be treated as a mixed hazardous waste.
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions. Specifically, store it away from strong bases.
Step 2: Packaging and Labeling
Proper packaging and labeling are essential for the safe handling and transport of chemical waste.
-
Container: Use a robust, leak-proof container that is compatible with aluminum phosphate. The original container is often a suitable choice if it is in good condition.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Aluminum Phosphate" or "this compound"), and the specific contents if it is a mixed waste. The date of accumulation should also be clearly visible.
Step 3: Storage
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be in a well-ventilated area, away from heat sources and incompatible materials.
-
Ensure the container is kept closed at all times, except when adding waste.
Step 4: Disposal
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Contact: Arrange for pickup with your institution's Environmental Health and Safety (EHS) office or a certified waste disposal contractor.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal company.
-
Do Not: Never dispose of this compound in the regular trash or down the drain.
Emergency Procedures
In case of a spill or exposure:
-
Spill: For a small, dry spill, carefully sweep up the material, avoiding dust generation, and place it in the designated hazardous waste container. For larger spills, or if the material is mixed with a liquid, follow your laboratory's specific spill response protocol and contact your EHS office.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Logical Flow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: A flowchart outlining the procedural steps for the safe and compliant disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Berlinite
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Berlinite, a crystalline substance that demands careful management. Adherence to these protocols will help mitigate risks and ensure the well-being of all laboratory personnel.
Operational Plan for Handling this compound
1. Pre-Operational Checks:
-
Designated Area: All handling of this compound powder must occur in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.
-
Ventilation: Ensure the ventilation system in the designated area is functioning correctly before commencing any work.
-
PPE Availability: Verify that all necessary Personal Protective Equipment (PPE) is available and in good condition.
-
Emergency Plan: Review the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.
2. Handling Protocol:
-
Avoid Dust Generation: Handle this compound powder with care to minimize the generation of dust. Use non-sparking tools for manipulation.
-
Personal Protective Equipment (PPE): All personnel handling this compound must wear the prescribed PPE as detailed in the table below.
-
Weighing: When weighing this compound powder, do so within a ventilated enclosure to prevent the dispersion of dust.
-
Spill Management: In the event of a spill, do not use dry sweeping methods. Instead, carefully clean the area using a vacuum cleaner equipped with a HEPA filter or by wet wiping.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces, tools, and equipment that have come into contact with this compound.
-
PPE Removal: Remove PPE in a designated area, taking care to avoid contaminating skin or clothing.
-
Hand Washing: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
-
Storage: Store this compound in a cool, dry, well-ventilated area in a tightly sealed and clearly labeled container.[1]
Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95, P100) | To prevent inhalation of fine this compound particles, which can cause lung damage with prolonged or repeated exposure. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities. | To protect the eyes from dust particles that can cause irritation.[2][3][4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or coveralls. | To prevent skin contact with the powder.[2][3] |
| Foot Protection | Closed-toe shoes | To protect feet from potential spills.[2] |
Disposal Plan
This compound waste is considered hazardous and must be disposed of according to institutional and local regulations.
-
Waste Collection: Collect all this compound waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.
-
Waste Disposal: Dispose of the sealed container through a certified hazardous waste disposal service. Do not dispose of this compound waste in general trash or down the drain.
Experimental Workflow for Safe Handling of this compound
Caption: This diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
